AMI-1 free acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGISRHGYLRXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059642 | |
| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-47-4 | |
| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea J Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J Acid urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | J Acid urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | J Urea Acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a small molecule inhibitor of protein arginine methyltransferases (PRMTs), a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins. This guide provides a comprehensive overview of the mechanism of action of AMI-1, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of Protein Arginine Methyltransferases
AMI-1 is a potent, cell-permeable, and reversible inhibitor of PRMTs.[1] It functions as a pan-inhibitor, targeting multiple members of the PRMT family. The inhibitory action of AMI-1 is achieved by blocking the binding of the peptide substrate to the enzyme, a mechanism that is non-competitive with respect to the methyl donor, S-adenosyl-L-methionine (SAM).[1] This mode of inhibition prevents the transfer of methyl groups from SAM to arginine residues on histone and non-histone protein substrates.
AMI-1 has been shown to inhibit both Type I and Type II PRMTs.[1] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of symmetric dimethylarginine (SDMA).[2][3] PRMT7, the sole Type III member, is responsible for monomethylation.[4]
Quantitative Data on AMI-1 Inhibitory Activity
The inhibitory potency of AMI-1 has been quantified against several PRMTs, with IC50 values varying depending on the specific enzyme and the experimental conditions.
| Target Enzyme | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8 - 137 | The range reflects different experimental setups.[2] |
| Yeast Hmt1p | 3.0 | A yeast homolog of PRMT1.[1] |
| CARM1 (PRMT4) | 74 | [2] |
| PRMT3 | Inhibited | Specific IC50 value not consistently reported.[2] |
| PRMT5 | Inhibited | Specific IC50 value not consistently reported, but AMI-1 is known to downregulate PRMT5 expression and activity.[1] |
| PRMT6 | Inhibited | Specific IC50 value not consistently reported.[2] |
Impact on Cellular Signaling Pathways
The inhibition of PRMTs by AMI-1 has significant downstream consequences on various cellular signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.
Modulation of the PI3K/Akt Signaling Pathway
Evidence suggests that the inhibitory effect of AMI-1 on the PI3K/Akt signaling pathway is mediated through its action on PRMT5 and PRMT6.
-
Inhibition of PRMT5: PRMT5 has been shown to methylate and activate AKT1, a key kinase in the PI3K/Akt pathway. By inhibiting PRMT5, AMI-1 can prevent the methylation and subsequent activation of AKT1, leading to a downregulation of the entire pathway.
-
Inhibition of PRMT6: PRMT6 can methylate the tumor suppressor protein PTEN. PTEN is a negative regulator of the PI3K/Akt pathway. While the direct effect of AMI-1 on PTEN methylation by PRMT6 has not been explicitly detailed, inhibition of PRMT6 by AMI-1 could potentially alter PTEN's regulatory function on the PI3K/Akt pathway.
The diagram below illustrates the proposed mechanism by which AMI-1 downregulates the PI3K/Akt signaling pathway.
Experimental Protocols
A variety of in vitro and in-cell assays are employed to characterize the activity of AMI-1. Below are detailed methodologies for key experiments.
In Vitro Radiometric PRMT Inhibition Assay
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT enzyme
-
Histone H4 peptide substrate
-
This compound
-
[³H]-SAM
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant PRMT enzyme, and the histone H4 peptide substrate in a microplate.
-
Add AMI-1 at various concentrations to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding TCA.
-
Transfer the reaction mixture to filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity of the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each AMI-1 concentration and determine the IC50 value.
AlphaLISA-Based PRMT Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure PRMT activity in a high-throughput format.
Materials:
-
Biotinylated histone peptide substrate
-
PRMT enzyme
-
S-adenosylmethionine (SAM)
-
This compound
-
Streptavidin-coated Donor beads
-
Antibody-conjugated Acceptor beads specific for the methylated substrate
-
AlphaLISA-compatible microplate reader
Procedure:
-
In a microplate, incubate the biotinylated histone peptide substrate with the PRMT enzyme and SAM in the presence of varying concentrations of AMI-1.
-
Add the Acceptor beads, which will bind to the methylated substrate.
-
Add the Streptavidin-coated Donor beads, which will bind to the biotinylated substrate.
-
If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity.
-
Excite the Donor beads at 680 nm. The resulting singlet oxygen will diffuse to the nearby Acceptor beads, triggering a chemiluminescent signal that is detected by the microplate reader.
-
The signal intensity is proportional to the level of substrate methylation and can be used to determine the inhibitory effect of AMI-1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing the target PRMT
-
This compound
-
Lysis buffer
-
Antibodies against the target PRMT
-
Western blotting or AlphaLISA detection reagents
Procedure:
-
Treat cells with AMI-1 or a vehicle control.
-
Heat the cell lysates to a range of temperatures to induce protein denaturation and precipitation.
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detect the amount of soluble target PRMT in the supernatant using Western blotting or AlphaLISA.
-
A shift in the melting curve to higher temperatures in the AMI-1 treated samples indicates target engagement.
Experimental and logical workflows
The following diagrams illustrate typical workflows for the characterization of PRMT inhibitors like AMI-1.
Conclusion
This compound serves as a valuable tool for studying the roles of protein arginine methyltransferases in various biological processes. Its ability to inhibit a broad range of PRMTs and consequently modulate key signaling pathways like the PI3K/Akt pathway makes it a compound of significant interest in both basic research and drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the multifaceted mechanism of action of AMI-1 and other PRMT inhibitors. Further research is warranted to fully elucidate the specific contributions of individual PRMTs to the observed cellular effects of AMI-1 and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1 Free Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a potent, cell-permeable, and reversible small molecule inhibitor of protein arginine N-methyltransferases (PRMTs).[1] As a pan-PRMT inhibitor, it has been shown to decrease the enzymatic activity of PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[2][3] Its mechanism of action involves blocking the binding of peptide substrates to the enzyme without competing for the S-adenosylmethionine (SAM) binding site.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [4] |
| Molecular Weight | 504.49 g/mol | [4] |
| CAS Number | 134-47-4 | [4] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [5] |
Quantitative Data: Inhibitory Activity
This compound exhibits broad-spectrum inhibitory activity against multiple PRMT family members. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the specific PRMT and the experimental conditions.
| Target PRMT | IC₅₀ (µM) | Cell/Enzyme System | Reference |
| Human PRMT1 | 8.8 | Recombinant human PRMT1 | [1][4][5] |
| Yeast Hmt1p | 3.0 | Recombinant yeast Hmt1p | [1][5] |
| CARM1 (PRMT4) | 74 | Recombinant human CARM1 | [2] |
| PRMT3 | Inhibited | Recombinant human PRMT3 | [3] |
| PRMT5 | 84.2% inhibition (at unspecified concentration) | Recombinant human PRMT5 | [3] |
| PRMT6 | Inhibited | Recombinant human PRMT6 | [3] |
Signaling Pathways Modulated by this compound
By inhibiting PRMTs, this compound can modulate key cellular signaling pathways involved in transcriptional regulation and cell survival.
Transcriptional Activation via Histone Methylation
PRMT1 is a primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a post-translational modification associated with transcriptional activation.[6][7][8] This methylation event facilitates the recruitment of other chromatin-modifying enzymes, such as the histone acetyltransferase p300, which then acetylates other histone residues, leading to a more open chromatin structure and enhanced gene expression.[6] Inhibition of PRMT1 by AMI-1 prevents the formation of H4R3me2a, thereby repressing the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
AMI-1 Free Acid: A Technical Guide to its Discovery, Synthesis, and Application as a PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1, also known as 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs). Initially identified through high-throughput screening, this symmetrical sulfonated urea (B33335) compound has become a valuable chemical tool for studying the roles of arginine methylation in various cellular processes. AMI-1 exerts its inhibitory effect by blocking the peptide-substrate binding site of PRMTs, without competing at the S-adenosylmethionine (AdoMet) binding site. This technical guide provides an in-depth overview of the discovery and synthesis of AMI-1, summarizes its biological activity, details key experimental protocols for its use, and illustrates its impact on critical cellular signaling pathways.
Discovery and Chemical Properties
The identification of AMI-1 as a PRMT inhibitor was a significant advancement in the study of arginine methylation. It was discovered through a high-throughput screening of a small chemical library as a specific inhibitor of arginine methyltransferases, showing no activity against lysine (B10760008) methyltransferases.[1] First characterized in 2004, AMI-1 is also known by its dye name, Scarlet Acid, and its chemical name, 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid).[2][3]
Chemical Properties of AMI-1 Free Acid
| Property | Value | Reference |
| CAS Number | 134-47-4 | [4][5] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [5] |
| Molecular Weight | 504.49 g/mol | [5] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥95% | [6][7] |
| Solubility | Soluble in DMSO (up to 60 mg/mL) | [2] |
Synthesis of this compound
AMI-1 is a symmetrical urea compound synthesized from the precursor 7-amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known as J acid.[][9] The synthesis involves the reaction of two molecules of J acid with a carbonyl group donor, such as phosgene.
Experimental Protocol: Synthesis
Objective: To synthesize 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) (AMI-1).
Materials:
-
7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid)
-
Phosgene (COCl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Aqueous solvent (e.g., water)
Procedure:
-
The sodium salt of J acid is prepared and dissolved in an aqueous solution.
-
The solution is maintained at a temperature of 30°C.
-
Phosgene is carefully introduced into the reaction mixture.
-
Throughout the reaction, the solution is kept alkaline by the addition of sodium carbonate.
-
After the reaction is complete, the mixture is heated to 80°C.
-
The product, AMI-1, is precipitated (salted out) from the solution by the addition of sodium chloride.[4]
-
The precipitate is collected by filtration and dried, yielding the final product.
References
- 1. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]
- 2. AMI-1, free acid | TargetMol [targetmol.com]
- 3. nbinno.com [nbinno.com]
- 4. 134-47-4 | CAS DataBase [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) - Organic Pigment - Crysdot [crysdotllc.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 9. echemi.com [echemi.com]
AMI-1 Free Acid: A Technical Guide to a Pan-Protein Arginine Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification is integral to the regulation of signal transduction, gene transcription, DNA repair, and RNA metabolism.[2] Dysregulation of PRMT activity is implicated in numerous diseases, particularly cancer, making them significant targets for therapeutic development.[2][3]
AMI-1 (Arginine Methyltransferase Inhibitor 1) was the first PRMT inhibitor discovered and is characterized as a pan-inhibitor due to its broad activity against multiple members of the PRMT family.[4][5] It is a cell-permeable and reversible inhibitor, making it a valuable tool for studying the global consequences of PRMT inhibition in various biological systems.[6][7] This guide provides a comprehensive technical overview of AMI-1, including its mechanism of action, inhibitory profile, impact on signaling pathways, and detailed experimental protocols for its use in research.
Mechanism of Action
AMI-1 functions by impeding the enzymatic activity of PRMTs. Detailed biochemical studies have shown that it acts as a competitive inhibitor with respect to the histone or peptide substrate.[4] Conversely, it is a noncompetitive inhibitor versus the methyl donor, S-adenosyl-L-methionine (SAM), indicating that it does not bind to the SAM pocket of the enzyme.[4][6] Further investigation suggests that AMI-1 and similar compounds with naphthalene (B1677914) and sulfonyl groups may directly target the positively charged peptide substrates, and this binding subsequently blocks the substrate's recognition by the PRMT enzyme.[4] This mechanism helps explain its broad, pan-inhibitory activity across the PRMT family.[4]
Quantitative Inhibitory Profile
The potency of AMI-1 varies across different PRMT family members and can be influenced by experimental conditions.[4] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for AMI-1 against various PRMTs.
| Target Enzyme | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8 - 137 | Value can vary depending on experimental conditions.[4][6][7][8][9] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | Cell-free assay.[7][8] |
| PRMT3 | Inhibitory Activity | Inhibited by AMI-1, specific IC50 not consistently reported.[4][6] |
| PRMT4 (CARM1) | 74 | Cell-free assay.[4] |
| PRMT5 | Inhibitory Activity | AMI-1 targets PRMT5, leading to apoptosis in cancer cells.[4][7] |
| PRMT6 | Inhibitory Activity | Inhibited by AMI-1.[4][6] |
Impact on Cellular Signaling Pathways
By inhibiting PRMTs, AMI-1 affects numerous downstream signaling pathways that are crucial for cell proliferation, survival, and gene expression. Its pan-inhibitory nature allows it to modulate complex cellular networks simultaneously.
One key pathway affected is the PI3K-Akt signaling cascade, which is a central regulator of cell survival and growth. In rhabdomyosarcoma (RMS) cells, which have elevated PRMT expression, AMI-1 has been shown to curtail cell proliferation and promote apoptosis, an effect linked to the dampening of the PI3K-Akt pathway.[4]
Caption: AMI-1 inhibits PRMTs, dampening the pro-survival PI3K-Akt pathway.
AMI-1 also impacts gene expression by altering histone methylation marks at gene promoters. For instance, AMI-1-mediated inhibition of PRMT5 leads to decreased symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s) at the promoters of EGFR and eIF4E, resulting in reduced expression of these oncogenes and impeding colorectal cancer cell proliferation.[4]
Caption: AMI-1 inhibits PRMT5, reducing H4R3me2s and oncogene expression.
Experimental Protocols
Protocol 1: In Vitro PRMT Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of a PRMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone peptide substrate.[2][6]
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1, PRMT5)
-
Histone peptide substrate (e.g., Histone H4 peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
AMI-1 free acid
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)[6]
-
2X Laemmli sample buffer
-
PVDF membrane
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, recombinant PRMT enzyme, and histone H4 peptide substrate.
-
Inhibitor Addition: Aliquot the master mix into separate tubes. Add varying concentrations of AMI-1 (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle-only control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding [³H]-SAM to each tube.
-
Incubation: Incubate the reactions at 30°C for 1 hour.[6]
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.[10]
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Quantification: Allow the membrane to dry completely. Excise the bands corresponding to the histone substrate and place them in scintillation vials with scintillation fluid.
-
Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Protocol 2: Cellular Histone Arginine Methylation Assay (Western Blot)
This cell-based assay assesses the ability of AMI-1 to inhibit PRMT activity within cells by measuring the levels of a specific PRMT-mediated histone mark, such as asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), a primary mark of PRMT1.[2][11]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of AMI-1 or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations across all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blot: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[2]
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the bands using an imaging system.[2]
-
Data Analysis: Strip the membrane and re-probe with an anti-total Histone H4 antibody to serve as a loading control. Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal to determine the relative change in methylation upon AMI-1 treatment.[2][6]
Protocol 3: Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of AMI-1.[9][13]
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., WST-1, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of AMI-1 for the desired time period (e.g., 48, 72, or 96 hours).[7][9] Include vehicle-only control wells.
-
Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Experimental Workflow for Inhibitor Evaluation
Evaluating a PRMT inhibitor like AMI-1 typically follows a multi-step workflow, progressing from biochemical assays to cellular and potentially in vivo models to fully characterize its effects.
References
- 1. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdanderson.org [mdanderson.org]
- 11. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. researchgate.net [researchgate.net]
- 13. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1 Free Acid: A Comprehensive Technical Guide to its Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its potent activity against a class of enzymes known as Protein Arginine N-Methyltransferases (PRMTs). This technical guide provides an in-depth overview of the primary and off-target proteins of AMI-1, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Core Target Proteins: Protein Arginine N-Methyltransferases (PRMTs)
The principal targets of AMI-1 are the family of Protein Arginine N-Methyltransferases. PRMTs are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. AMI-1 is characterized as a pan-PRMT inhibitor, demonstrating activity against multiple members of the PRMT family.[1][2][3]
Quantitative Inhibition Data
AMI-1 exhibits varying inhibitory potency against different PRMT isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, such as the substrate used in the assay.[1]
| Target Protein | IC50 (µM) | Notes | Reference(s) |
| Human PRMT1 | 8.8 - 137 | Variation depends on experimental conditions. | [1][2][3] |
| Yeast Hmt1p | 3.0 | [2] | |
| Human CARM1 (PRMT4) | 74 | [1] | |
| Human PRMT3 | Inhibited | Specific IC50 not consistently reported. | [1][2] |
| Human PRMT5 | Inhibited | Specific IC50 not consistently reported. | [1][2] |
| Human PRMT6 | Inhibited | Specific IC50 not consistently reported. | [1][2] |
Mechanism of Action: AMI-1 acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[2] This indicates that AMI-1 likely binds to the substrate-binding pocket of the PRMT enzymes.
Off-Target Proteins and Activities
Beyond its primary targets, AMI-1 has been reported to interact with other proteins and exhibit off-target activities. Understanding these off-target effects is crucial for interpreting experimental results and for the development of more specific inhibitors.
Quantitative Off-Target Data
| Off-Target Protein/Activity | IC50 / Kd | Notes | Reference(s) |
| HIV-1 Reverse Transcriptase | 5 µM (IC50) | Inhibits polymerase activity. | |
| Superoxide (B77818) Scavenging | - | Potent scavenger of NADPH-oxidase-derived superoxide. |
Signaling Pathways Modulated by AMI-1
By inhibiting PRMTs, AMI-1 can influence a variety of downstream signaling pathways that are critical in cellular function and disease.
PI3K-Akt Signaling Pathway
Inhibition of PRMTs by AMI-1 has been shown to dampen the PI3K-Akt signaling pathway, a key regulator of cell survival, growth, and proliferation.[1][4] This effect is particularly relevant in the context of cancer, where this pathway is often hyperactivated.
Caption: Inhibition of PRMTs by AMI-1 can disrupt the PI3K-Akt signaling cascade.
CARM1 (PRMT4) and Transcriptional Coactivation
CARM1 (PRMT4) acts as a transcriptional coactivator by methylating histones and other proteins involved in gene expression, such as p160 and CBP/p300.[5][6] Inhibition of CARM1 by AMI-1 can therefore modulate the expression of genes regulated by these factors, including those involved in steroid hormone receptor signaling.
Caption: AMI-1 can interfere with CARM1-mediated transcriptional activation.
Experimental Protocols
In Vitro PRMT Methylation Assay (Radioisotope-Based)
This assay is a common method to determine the inhibitory activity of compounds like AMI-1 against PRMTs.
Workflow Diagram:
Caption: Workflow for a radioisotope-based in vitro PRMT inhibition assay.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT), the PRMT enzyme of interest, varying concentrations of AMI-1 (or vehicle control), and the peptide substrate (e.g., histone H4 peptide).
-
Initiation: Start the reaction by adding radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding an equal volume of trichloroacetic acid (TCA) to precipitate the proteins.
-
Filtration: Spot the reaction mixture onto P81 phosphocellulose filter paper discs.
-
Washing: Wash the filter papers extensively with a suitable buffer (e.g., 0.1 M sodium carbonate) to remove any unincorporated [³H]-SAM.
-
Detection: Place the dried filter papers into scintillation vials with a scintillation cocktail.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which can be generated in vitro.
Workflow Diagram:
Caption: Workflow for a superoxide radical scavenging assay.
Detailed Methodology:
-
Reaction Setup: In a test tube or microplate well, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.4), NADH, Nitroblue Tetrazolium (NBT), and varying concentrations of AMI-1.
-
Initiation: Start the reaction by adding Phenazine Methosulfate (PMS). The reaction of PMS with NADH generates superoxide radicals, which then reduce NBT to formazan (B1609692), a colored product.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5-15 minutes).
-
Measurement: Measure the absorbance of the formazan product at 560 nm using a spectrophotometer.
-
Analysis: The scavenging activity is calculated as the percentage decrease in absorbance in the presence of AMI-1 compared to the control (without AMI-1). The formula is: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of AMI-1.[7][8]
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This non-radioactive assay is commonly used to screen for inhibitors of HIV-1 RT.
Workflow Diagram:
Caption: Workflow for an ELISA-based HIV-1 Reverse Transcriptase inhibition assay.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a poly(A)•oligo(dT) template-primer, a mixture of dNTPs including digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP, recombinant HIV-1 RT, and various concentrations of AMI-1.
-
Reverse Transcription: Incubate the reaction mixture to allow the synthesis of a new DNA strand incorporating the labeled dUTPs.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add an anti-DIG antibody conjugated to peroxidase (POD).
-
Incubation: Incubate to allow the antibody to bind to the DIG-labeled DNA.
-
Washing: Wash the plate again to remove unbound antibody.
-
Signal Generation: Add a peroxidase substrate (e.g., ABTS). The enzyme catalyzes a colorimetric reaction.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Analysis: The intensity of the color is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition and the IC50 value for AMI-1.[9][10]
Conclusion
This compound is a valuable research tool for studying the roles of protein arginine methyltransferases in various biological processes. Its characterization as a pan-PRMT inhibitor, along with its known off-target activities, necessitates careful experimental design and interpretation of results. The quantitative data and detailed protocols provided in this guide are intended to support researchers in utilizing AMI-1 effectively and in advancing our understanding of arginine methylation and its implications in health and disease.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 6. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4.5. HIV-1 RT Assay [bio-protocol.org]
An In-depth Technical Guide to the Biological Function of AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a potent, cell-permeable, and reversible inhibitor of protein arginine methyltransferases (PRMTs). As a pan-PRMT inhibitor, it serves as a critical tool for investigating the roles of arginine methylation in various biological processes. This guide provides a comprehensive overview of the biological function of AMI-1, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its use in research and drug development.
Core Mechanism of Action
AMI-1 exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs.[1] It is important to note that AMI-1 is a non-competitive inhibitor with respect to S-adenosyl-L-methionine (SAM), the methyl group donor.[2] This specificity allows for the targeted study of substrate recognition by PRMTs. AMI-1 has been shown to inhibit both Type I (PRMT1, -2, -3, -4, -6, and -8) and Type II (PRMT5 and -9) PRMTs, which are responsible for asymmetric and symmetric dimethylation of arginine residues, respectively.[2][3]
Data Presentation: Inhibitory Activity of AMI-1
The inhibitory potency of AMI-1 has been quantified against several PRMTs. The half-maximal inhibitory concentration (IC50) values vary depending on the specific PRMT and the experimental conditions.
| PRMT Target | IC50 Value (µM) | Notes | Reference(s) |
| Human PRMT1 | 8.8 - 137 | Variation depends on experimental conditions. | [1][4] |
| Yeast-Hmt1p | 3.0 | [2] | |
| PRMT3 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |
| PRMT4 (CARM1) | 74 | [1] | |
| PRMT5 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |
| PRMT6 | Inhibitory activity confirmed | Specific IC50 not consistently reported. | [1] |
Impact on Cellular Signaling and Function
Inhibition of Cancer Cell Growth and Proliferation
AMI-1 has demonstrated significant anti-proliferative effects in various cancer cell lines. It has been shown to inhibit the viability of sarcoma (S180 and U2OS) and rhabdomyosarcoma cells in a time- and dose-dependent manner.[2] This inhibition of cell growth is often associated with the induction of apoptosis.[2]
Modulation of the PI3K/Akt Signaling Pathway
A key mechanism underlying the anti-cancer effects of AMI-1 is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of PRMTs by AMI-1 has been shown to suppress the activation of the PI3K/Akt pathway, leading to downstream effects that promote apoptosis and inhibit cell proliferation.[5] Specifically, AMI-1 treatment can lead to decreased phosphorylation of Akt, a central kinase in this pathway.[5]
Epigenetic Regulation through Histone Methylation
PRMTs play a crucial role in epigenetic regulation by methylating histone proteins. These modifications can alter chromatin structure and gene expression. AMI-1, by inhibiting PRMTs, can modulate the methylation status of histones. For instance, AMI-1 has been shown to decrease the levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[5][6] This modification is often associated with transcriptional activation. By reducing H4R3me2a levels, AMI-1 can influence the expression of genes involved in cell cycle progression and survival. Other histone marks potentially affected by AMI-1 include H3R2me2a, H3R8me2s, and H3R17me2a.
Mandatory Visualizations
Signaling Pathway of AMI-1 Action
Caption: Signaling pathway illustrating AMI-1's inhibitory action on PRMTs and downstream effects.
Experimental Workflow for Characterizing AMI-1
Caption: Experimental workflow for characterizing the biological activity of AMI-1.
Experimental Protocols
In Vitro Radiometric PRMT Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (substrate)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 1 mM EDTA)
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of AMI-1 to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., U2OS, S180)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AMI-1 (e.g., 0.6-2.4 mM) for the desired time periods (e.g., 48, 72, 96 hours).[2] Include a vehicle control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with AMI-1 (e.g., 1.2-2.4 mM) for the desired time (e.g., 48, 72 hours).[2] Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for PI3K/Akt Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of components of the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with AMI-1 as described in the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of AMI-1 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., S180)[2]
-
This compound
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer AMI-1 (e.g., 0.5 mg, intratumorally, daily for 7 days) or a vehicle control to the respective groups.[2]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is an invaluable tool for studying the multifaceted roles of protein arginine methylation. Its ability to inhibit a broad range of PRMTs allows for the investigation of fundamental cellular processes, including signal transduction, gene expression, and cell fate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize AMI-1 in their studies and to further unravel the complexities of arginine methylation in health and disease.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3R17me2a mark recruits human RNA Polymerase-Associated Factor 1 Complex to activate transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1-mediated Histone H4R3 Dimethyl Asymmetric enhances Epidermal Growth Factor Receptor signaling to promote Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1 Free Acid: A Technical Guide to its Role in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a potent, cell-permeable, and reversible small molecule inhibitor of protein arginine N-methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in the regulation of numerous cellular processes. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on gene regulation, and detailed protocols for its application in experimental settings.
Core Mechanism of Action
AMI-1 is a pan-inhibitor of PRMTs, displaying activity against a range of these enzymes, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1] Its inhibitory effect is achieved by blocking the binding of the peptide substrate to the enzyme, a mechanism that is non-competitive with the methyl donor SAM.[2] This broad-spectrum inhibition of PRMTs leads to a global reduction in protein arginine methylation, thereby affecting a multitude of downstream cellular pathways.
One of the key consequences of PRMT inhibition by AMI-1 is the alteration of histone methylation patterns. Specifically, treatment with AMI-1 has been shown to decrease the levels of histone marks such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 8 (H3R8me2s).[3] These changes in histone methylation directly impact chromatin structure and gene transcription.
Quantitative Data
The inhibitory activity of AMI-1 has been quantified against various PRMT isoforms and its cytotoxic effects have been determined in a range of cancer cell lines.
| Target | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8[3][4] | |
| Yeast Hmt1p | 3.0[3][4] | |
| CARM1 (PRMT4) | 74[1] | |
| Rhabdomyosarcoma (Rh30) | 129.9 | 72-hour treatment, WST-1 assay |
| Rhabdomyosarcoma (RD) | 123.9 | 72-hour treatment, WST-1 assay |
| Sarcoma (S180) | - | Inhibition of cell viability observed with 0.6-2.4 mM treatment for 48-96 hours.[3] |
| Sarcoma (U2OS) | - | Inhibition of cell viability observed with 0.6-2.4 mM treatment for 48-96 hours.[3] |
Signaling Pathways
The inhibition of PRMTs by AMI-1 has significant downstream consequences on cellular signaling pathways that are pivotal in gene regulation. One of the well-documented pathways affected is the PI3K/Akt signaling cascade.
PRMT Inhibition and the PI3K/Akt Signaling Pathway
Protein arginine methylation is known to regulate the activity of key components within the PI3K/Akt pathway. By inhibiting PRMTs, AMI-1 can attenuate this signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][5] This attenuation can lead to the induction of apoptosis in cancer cells.[3]
Experimental Protocols
Experimental Workflow for Investigating AMI-1 Effects on Gene Expression
A typical workflow to study the impact of AMI-1 on gene regulation involves cell treatment, followed by analysis of histone modifications and gene expression.
Western Blot for Histone Methylation
This protocol is designed to assess changes in histone arginine methylation following AMI-1 treatment.
1. Cell Treatment and Lysate Preparation:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of AMI-1 (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin and reduce viscosity.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use an antibody against a total histone (e.g., anti-Histone H3) as a loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the investigation of specific histone methylation marks at particular gene promoters following AMI-1 treatment.
1. Cell Treatment and Cross-linking:
-
Treat cells with AMI-1 as described in the Western Blot protocol.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
2. Chromatin Preparation:
-
Wash cells with ice-cold PBS and lyse them to release nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear chromatin into fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific for the histone methylation mark of interest overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
5. qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter regions of target genes.
-
Analyze the data to determine the relative enrichment of the histone mark at the target promoters in AMI-1 treated versus control cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes after AMI-1 treatment.
1. Cell Treatment and RNA Isolation:
-
Treat cells with AMI-1 as described previously.
-
Harvest cells and isolate total RNA using a commercial kit or a Trizol-based method.
-
Assess RNA quality and quantity.
2. cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
Validated Target Genes for qPCR after AMI-1 Treatment:
| Gene | Function | Expected Change with AMI-1 |
| HNF4A | Transcription factor in liver development | Down-regulation[6] |
| c-Myc | Proto-oncogene, transcription factor | Down-regulation[6] |
Note: Primer sequences for these genes should be designed using appropriate software and validated for specificity and efficiency.
Conclusion
This compound serves as a valuable tool for studying the role of protein arginine methylation in gene regulation. Its broad-spectrum inhibitory activity allows for the global interrogation of PRMT function in various cellular processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of AMI-1 on histone modifications, signaling pathways, and target gene expression. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
- 1. biovis.net [biovis.net]
- 2. Role of HNF4alpha-cMyc interaction in liver regeneration after partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Functional Analysis of a Novel HNF4A Variant Identified in a Patient With MODY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home - GEO - NCBI [ncbi.nlm.nih.gov]
AMI-1 Free Acid in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 free acid is a small molecule inhibitor of Protein Arginine Methyltransferases (PRMTs), a family of enzymes that play a crucial role in a wide array of cellular processes through the post-translational modification of proteins. Arginine methylation, catalyzed by PRMTs, is integral to signal transduction, gene transcription, and RNA processing.[1] In the central nervous system, PRMTs are highly expressed and have been implicated in neuronal development, differentiation, and function.[2] Dysregulation of PRMT activity is linked to the pathophysiology of various neurological disorders, including neurodegenerative diseases, making them attractive therapeutic targets.[2][3]
AMI-1 is a cell-permeable and reversible inhibitor that acts by blocking the peptide-substrate binding site of PRMTs.[1] It has been characterized as a pan-inhibitor of Type I and Type II PRMTs, making it a valuable tool for investigating the broad consequences of PRMT inhibition in neuroscience research.[1] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its use in neuroscience, and its putative mechanism of action in neuronal signaling.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [4] |
| Molecular Weight | 504.49 g/mol | [4] |
| Alternate Names | Scarlet acid; 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid); 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid) | [4] |
| Mechanism of Action | Blocks peptide-substrate binding to PRMTs.[1] | [1] |
| Inhibition Type | Reversible | [1] |
| Cell Permeability | Yes | [1] |
Quantitative Inhibitory Activity
AMI-1 has been shown to inhibit a range of PRMTs. The following table summarizes the available quantitative data on its inhibitory potency. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as substrate and enzyme concentrations.[2]
| Target PRMT | Type | IC₅₀ Value (µM) | Species | Notes | Reference |
| PRMT1 | Type I | 8.8 - 137 | Human | Value is dependent on experimental conditions. | [2] |
| Hmt1p | Type I | 3.0 | Yeast | [1] | |
| CARM1 (PRMT4) | Type I | 74 | Not Specified | [2] | |
| PRMT3 | Type I | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |
| PRMT5 | Type II | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |
| PRMT6 | Type I | Activity inhibited | Not Specified | Characterized as a pan-inhibitor of PRMT1, 3, 4, 5, and 6. Specific IC₅₀ not provided. | [2] |
| PRMT2 | Type I | Data not available | - | - | |
| PRMT7 | Type III | Data not available | - | - | |
| PRMT8 | Type I | Data not available | - | - | |
| PRMT9 | Type II | Data not available | - | - |
Experimental Protocols
In Vitro PRMT Activity Assay (Radiometric Filter-Binding Assay)
This protocol is a general method to measure the activity of PRMTs and the inhibitory effect of compounds like AMI-1.
Materials:
-
Recombinant human PRMT enzyme of interest
-
Histone or other suitable protein/peptide substrate (e.g., Histone H4 for PRMT1)[5]
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound stock solution (in DMSO)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper (e.g., Whatman P81)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain methylation buffer, the PRMT enzyme (e.g., 0.1-0.5 µg), and the substrate (e.g., 1-5 µg).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate the reactions at 30°C for 1-2 hours.
-
Spot a portion of each reaction mixture onto a labeled piece of P81 phosphocellulose filter paper.
-
Wash the filter papers three times for 5 minutes each in 10% TCA to precipitate the radiolabeled protein and remove unincorporated [³H]-SAM.
-
Wash once with ethanol (B145695) and allow the filters to dry completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AMI-1 concentration compared to the vehicle control and determine the IC₅₀ value.
Treatment of Primary Neuronal Cultures with AMI-1
This protocol provides a general guideline for treating primary neurons with AMI-1 to assess its effects on neuronal health and signaling.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell viability assay kit, lysis buffer for western blotting)
Procedure:
-
Culture primary neurons to the desired stage of maturity (e.g., 7-14 days in vitro).
-
Prepare working solutions of AMI-1 in pre-warmed culture medium at various concentrations. A typical starting range for in vitro studies with PRMT inhibitors is 1-50 µM. It is recommended to perform a dose-response curve to determine the optimal neuroprotective or experimental concentration.[6]
-
Gently remove half of the existing culture medium from each well and replace it with the medium containing the desired concentration of AMI-1 or vehicle (DMSO). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours to several days depending on the experimental endpoint. For studies on signaling pathway activation, shorter time points (e.g., 30 minutes to 6 hours) may be appropriate. For neuroprotection or cell viability assays, longer incubations (e.g., 24-72 hours) may be necessary.
-
Following treatment, proceed with the desired downstream analysis. For example, to assess cell viability, an MTT or LDH assay can be performed. For analysis of protein expression or phosphorylation, cells can be washed with ice-cold PBS and lysed for western blotting.
In Vivo Administration of AMI-1 in a Mouse Model of Neuroinflammation
This protocol outlines a general procedure for the intraperitoneal administration of AMI-1 in a mouse model of neuroinflammation, such as that induced by lipopolysaccharide (LPS).
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a small percentage of DMSO and/or a surfactant like Tween 80 to aid solubility)
-
LPS from E. coli
-
Syringes and needles (e.g., 27-30 gauge)
-
Experimental mice
Procedure:
-
Prepare a stock solution of AMI-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in sterile saline to the desired final concentration for injection. The final DMSO concentration should be minimized.
-
Induce neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[7]
-
Administer AMI-1 via i.p. injection. The dosage and timing of administration will need to be optimized for the specific model and research question. A potential starting point could be a dose range of 1-20 mg/kg, administered either as a pre-treatment before the inflammatory insult or as a post-treatment.[8] For chronic studies, injections may be repeated daily or on alternate days.[9]
-
At the desired time points after treatment, animals can be euthanized, and brain tissue collected for analysis.
-
Downstream analyses can include immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), western blotting for inflammatory mediators and methylated proteins, or behavioral tests to assess cognitive or motor function.
Signaling Pathways and Visualizations
While direct studies on the effect of AMI-1 on specific neuronal signaling pathways are limited, the known roles of PRMTs in regulating transcription factors suggest plausible pathways through which AMI-1 may exert its effects. PRMTs can methylate histones and other proteins, leading to changes in gene expression. Key transcription factors in neurons, such as cAMP response element-binding protein (CREB), are critical for neuronal survival, plasticity, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9][10] Inhibition of PRMTs by AMI-1 could therefore indirectly modulate these pathways.
Caption: Putative mechanism of AMI-1 action on neuronal signaling.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of AMI-1 in an in vitro model of neuronal injury.
Caption: Workflow for in vitro neuroprotection studies with AMI-1.
Physicochemical Properties and Off-Target Effects
In terms of off-target effects, one study has reported that AMI-1 can act as a potent scavenger of NADPH-oxidase-derived superoxide. This antioxidant activity is independent of its PRMT inhibitory function and should be considered when interpreting experimental results, particularly in studies related to oxidative stress in the nervous system. The potential for AMI-1 to interact with other cellular targets, such as G-protein coupled receptors (GPCRs) or kinases, has not been extensively studied in a neuroscience context.
Conclusion
This compound is a valuable research tool for investigating the role of protein arginine methylation in the central nervous system. Its ability to inhibit a broad range of PRMTs allows for the study of the global consequences of this post-translational modification in neuronal function and disease. This guide provides a foundation of quantitative data and experimental protocols to aid researchers in the design and execution of their studies. However, further research is needed to fully elucidate the complete inhibitory profile of AMI-1 against all PRMT family members, its specific effects on neuronal signaling pathways, and its pharmacokinetic properties in the context of in vivo neuroscience research. Careful consideration of its known off-target effects is also crucial for the accurate interpretation of experimental outcomes.
References
- 1. Mitogen- and stress-activated protein kinase 1 mediates cAMP response element-binding protein phosphorylation and activation by neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myocardial brain-derived neurotrophic factor regulates cardiac bioenergetics through the transcription factor Yin Yang 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effect of agmatine against amyloid β-induced apoptosis in primary cultured hippocampal cells involving ERK, Akt/GSK-3β, and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of brain-derived neurotrophic factor expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the cAMP response element-binding protein and activation of transcription by alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polarity of the blood-brain barrier: neutral amino acid transport into isolated brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of AMI-1 Free Acid
Introduction
This compound is a synthetic organic compound widely recognized in biomedical research as a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2][3] Its ability to specifically inhibit arginine methylation, a critical post-translational modification, without affecting lysine (B10760008) methylation, makes it a valuable tool for studying the roles of PRMTs in various cellular processes, including signal transduction, gene regulation, and DNA repair.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates its primary mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [1][4] |
| Molecular Weight | 504.49 g/mol | [1][2][4] |
| CAS Number | 134-47-4 | [1][4] |
| Purity | ≥98% | [4] |
| Alternate Names | Scarlet acid; 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid); 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid) | [4] |
Solubility Profile
The solubility of AMI-1 is a critical factor for its use in both in vitro and in vivo studies. The data presented here reflects its behavior in common laboratory solvents. It is important to note that sonication may be required to achieve maximum solubility in some solvents.[2]
| Solvent | Solubility | Reference(s) |
| DMSO | 60 - 83.33 mg/mL (118.93 - 165.18 mM) | [1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.12 mM) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 - 2.08 mg/mL (3.96 - 4.12 mM) | [1][2] |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| Solvent | -80°C | 1-2 years | [1][2] |
| -20°C | 1 year | [1][3] |
Experimental Protocols
While specific protocols from the original characterization studies are not detailed in the provided search results, standard methodologies are employed to determine the physicochemical properties of chemical compounds like AMI-1.
1. Solubility Determination
The equilibrium solubility of a compound is typically determined by the shake-flask method, which is considered the gold standard.
-
Methodology: An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., DMSO, saline). The mixture is agitated in a sealed container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The workflow for this process can be visualized as follows:
2. Melting Point Determination
The melting point is a key indicator of purity.
-
Methodology: A small amount of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. A sharp melting range typically indicates high purity.
3. Purity Analysis by HPLC
High-Performance Liquid Chromatography is a standard method for assessing the purity of chemical compounds.
-
Methodology: A solution of AMI-1 is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase gradient is used to separate the main compound from any impurities. The eluting compounds are detected by a UV detector at an appropriate wavelength. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram.
Mechanism of Action and Signaling Pathway
AMI-1 functions as a competitive inhibitor of protein arginine N-methyltransferases (PRMTs). It targets a broad range of PRMTs, including both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[3] The inhibitory mechanism involves the blockage of the peptide-substrate binding site on the PRMT enzyme. This prevents the enzyme from binding to its protein target, thereby inhibiting the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet). Notably, AMI-1 does not compete for the AdoMet binding site.[1][3]
The diagram below illustrates this inhibitory action on the PRMT-mediated methylation pathway.
References
AMI-1 Free Acid (CAS: 134-47-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AMI-1 free acid, a potent inhibitor of protein arginine methyltransferases (PRMTs). This document consolidates key technical data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications to support researchers in oncology, epigenetics, and drug development.
Chemical and Physical Properties
AMI-1, also known as 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), is a symmetrical sulfonated urea (B33335) compound.[1] Its free acid form possesses the following properties:
| Property | Value | Reference |
| CAS Number | 134-47-4 | [2] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [2] |
| Molecular Weight | 504.49 g/mol | [2] |
| Appearance | Dark-colored solid | [3] |
| Solubility | Soluble in water | [3] |
| Purity | ≥98% | [2] |
Biological Activity and Mechanism of Action
AMI-1 is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[4] It exerts its inhibitory effects by blocking the binding of peptide substrates to PRMTs, without competing for the S-adenosyl-L-methionine (AdoMet) binding site.[4][5] AMI-1 has been shown to inhibit both Type I (PRMT1, 3, 4, and 6) and Type II (PRMT5) PRMTs.[4][5] This broad-spectrum inhibition of arginine methylation, but not lysine (B10760008) methylation, makes it a valuable tool for studying the roles of PRMTs in various cellular processes.[1][5]
The primary biological activities of AMI-1 include:
-
Inhibition of PRMTs: AMI-1 demonstrates potent inhibition of human PRMT1 and yeast Hmt1p.[6]
-
Induction of Apoptosis: It has been shown to reduce cell viability and induce apoptosis in sarcoma cells.[4][5]
-
Anti-tumor Activity: In vivo studies have demonstrated that AMI-1 can inhibit tumor growth in xenograft models.[4][5]
Quantitative Data: Inhibitory Potency
| Target | IC₅₀ | Cell Line/System | Reference |
| Human PRMT1 | 8.8 µM | In vitro enzyme assay | [6] |
| Yeast Hmt1p | 3.0 µM | In vitro enzyme assay | [6] |
| Rhabdomyosarcoma (Rh30) | 129.9 µM | WST-1 viability test | [7] |
| Rhabdomyosarcoma (RD) | 123.9 µM | WST-1 viability test | [7] |
| HIV-1 RT polymerase | 5 µM | In vitro enzyme assay | [1][6] |
Note: IC₅₀ values can vary between different cell lines and experimental conditions.
Signaling Pathway of PRMT Inhibition by AMI-1
Protein arginine methyltransferases play a crucial role in post-translational modification by transferring a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, such as histones. This methylation event modulates various cellular processes, including gene transcription, DNA repair, and signal transduction. AMI-1 acts as a competitive inhibitor at the substrate-binding site of PRMTs, thereby preventing the methylation of target proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments involving AMI-1.
In Vitro PRMT1 Inhibition Assay (Radioactive)
This protocol is adapted from standard radioactive methyltransferase assays and is designed to quantify the inhibitory effect of AMI-1 on PRMT1 activity.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
AMI-1 (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 2X Laemmli sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, recombinant PRMT1 (e.g., 100-200 ng), and histone H4 peptide (e.g., 1-2 µg).
-
Inhibitor Addition: Add varying concentrations of AMI-1 or vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Autoradiography or Scintillation Counting: Detect the radiolabeled methylated histone H4. This can be done by exposing the membrane to X-ray film (autoradiography) or by excising the histone H4 bands and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. materialneutral.info [materialneutral.info]
- 4. cellbiologics.com [cellbiologics.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
AMI-1 Free Acid: A Technical Guide for Researchers
This document provides a comprehensive technical overview of AMI-1 free acid, a potent inhibitor of protein arginine N-methyltransferases (PRMTs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [1][2] |
| Molecular Weight | 504.49 g/mol | [1][2] |
| CAS Number | 134-47-4 | [1][2] |
| Purity | ≥98% | [1] |
| Alternate Names | Scarlet acid; 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid); 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid) | [1][3] |
Chemical Structure:
Image Source: Santa Cruz Biotechnology, Inc.
Mechanism of Action
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[2][4][5] Its primary mechanism involves the inhibition of arginine methylation, with no inhibitory effect on lysine (B10760008) methylation.[1][3] AMI-1 exerts its inhibitory effects by blocking the binding of peptide substrates to PRMTs and does not compete for the AdoMet (S-adenosyl methionine) binding site.[4]
It has been shown to inhibit both Type I PRMTs (such as PRMT1, PRMT3, PRMT4, and PRMT6) and Type II PRMTs (such as PRMT5).[4] By inhibiting these enzymes, AMI-1 can modulate a variety of cellular processes that are regulated by protein arginine methylation. For instance, in INS-1 cells, AMI-1 has been observed to mediate the intracellular translocations of FOXO1 and PDX-1 by regulating the phosphorylation and methylation of FOXO1.[6]
Quantitative Data
In Vitro Inhibitory Activity:
| Target | IC₅₀ | Organism | Reference |
| Human PRMT1 | 8.8 µM | Human | [4][6] |
| Yeast Hmt1p | 3.0 µM | Yeast | [4][6] |
| HIV-1 RT Polymerase | 5.0 µM | Virus | [6] |
In Vitro Cellular Effects:
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| S180, U2OS | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability | [2][4] |
| S180 | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis | [2][4] |
In Vivo Efficacy:
| Animal Model | Dosage | Administration | Duration | Effect | Reference |
| Male Kunming mice with S180 cell xenograft | 0.5 mg | Intratumoral | Daily for 7 days | Decreased tumor weight | [2][4] |
| Chronic AIPI rats | 5 µ g/rat | Not specified | Not specified | Ameliorates COX2 expression and asthmatic indexes | [6] |
Experimental Protocols
The following are summaries of experimental methodologies reported in the literature. For full details, please consult the original publications.
In Vitro Cell Viability Assay:
-
Cell Culture: S180 or U2OS sarcoma cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.6 mM, 1.2 mM, 2.4 mM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT or WST-1 assay. Absorbance is read using a microplate reader.
-
Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study:
-
Animal Model: 6-7 week old male Kunming mice are used.
-
Tumor Implantation: S180 sarcoma cells are implanted subcutaneously to establish a tumor xenograft.
-
Treatment Initiation: Once tumors reach a certain size, treatment commences.
-
Administration: this compound is administered intratumorally at a dosage of 0.5 mg per mouse, daily for 7 consecutive days. A control group receives a vehicle injection.
-
Monitoring: Tumor size and body weight are monitored regularly throughout the experiment.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Further Analysis: Excised tumors can be used for further analysis, such as western blotting to assess the levels of PRMT5, H4R3me2s, and H3R8me2s.[2][4]
Solubility and Storage
-
Solubility:
-
Storage:
Disclaimer: This document is intended for research purposes only and is not for diagnostic or therapeutic use. The experimental protocols are summaries and may require optimization. Always refer to the original research articles and safety data sheets before use.
References
Methodological & Application
AMI-1 Free Acid: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1 free acid is a potent, cell-permeable, and reversible inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. AMI-1 has been shown to inhibit both type I and type II PRMTs and is a valuable tool for studying the roles of protein arginine methylation in various cellular processes, including signal transduction, gene regulation, and DNA repair. These application notes provide detailed protocols for utilizing AMI-1 in preclinical research, including cell viability and apoptosis assays, western blotting for histone methylation, and in vitro enzyme inhibition assays. Additionally, we present a summary of its inhibitory activity and a diagram of its impact on the NF-κB signaling pathway.
Data Presentation
Inhibitory Activity of AMI-1
AMI-1 exhibits broad inhibitory activity against several protein arginine methyltransferases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific PRMT isoform and the experimental conditions.
| Target | Organism/Enzyme Source | IC50 Value | Reference(s) |
| PRMT1 | Human | 8.8 µM | [1][2] |
| Hmt1p | Yeast | 3.0 µM | [1] |
| CARM1 (PRMT4) | - | 74 µM | [2] |
| PRMT1 | Recombinant | 8.8 - 137 µM | [2] |
| PRMT3 | Recombinant | Inhibited | [1][2] |
| PRMT5 | Recombinant | Inhibited | [1][2] |
| PRMT6 | Recombinant | Inhibited | [2] |
Cellular Effects of AMI-1
AMI-1 induces a range of effects in various cancer cell lines, primarily impacting cell viability and apoptosis.
| Cell Line | Cancer Type | Effect | Concentration Range | Treatment Duration | Reference(s) |
| S180, U2OS | Sarcoma | Inhibition of cell viability | 0.6 - 2.4 mM | 48 - 96 hours | [1] |
| S180 | Sarcoma | Induction of apoptosis | 1.2 - 2.4 mM | 48 - 72 hours | [1] |
| Rh30 | Rhabdomyosarcoma | IC50 for cell viability | 129.9 µM | 72 hours | |
| RD | Rhabdomyosarcoma | IC50 for cell viability | 123.9 µM | 72 hours |
Mandatory Visualization
PRMT1-Mediated Regulation of NF-κB Signaling
Caption: AMI-1 inhibits PRMT1-mediated methylation of NF-κB, potentially modulating its activity.
Experimental Workflow: In Vitro PRMT1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of AMI-1 on PRMT1.
Experimental Protocols
Cell Viability Assay (MTS/WST-1 Assay)
This protocol is designed to assess the effect of AMI-1 on the viability of adherent cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line (e.g., S180, U2OS, Rh30, RD)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
AMI-1 Treatment: Prepare serial dilutions of AMI-1 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 1000 µM to determine a dose-response curve. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of AMI-1. Include a vehicle control (DMSO) at the same final concentration as the highest AMI-1 treatment.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTS/WST-1 Addition: Following incubation, add 20 µL of MTS or WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the log of the AMI-1 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by AMI-1 using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., S180)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat the cells with various concentrations of AMI-1 (e.g., 1.2 mM, 2.4 mM for S180 cells) or a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Histone Methylation
This protocol outlines the procedure for detecting changes in histone arginine methylation in response to AMI-1 treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H4R3me2s, and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of AMI-1 for a specific time period. After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone methylation mark of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol is for determining the direct inhibitory effect of AMI-1 on the enzymatic activity of recombinant PRMT1.
Materials:
-
This compound
-
Recombinant human PRMT1
-
Histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the reaction buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Inhibitor Addition: Add various concentrations of AMI-1 to the reaction mixture. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Detection: Transfer the reaction mixture to filter paper and wash thoroughly to remove unincorporated [³H]-SAM.
-
Measurement: Measure the radioactivity of the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of PRMT1 inhibition for each AMI-1 concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
Application Notes and Protocols for In Vivo Studies with AMI-1, a Protein Arginine Methyltransferase (PRMT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] It functions by blocking the peptide-substrate binding site, thereby inhibiting the methylation of arginine residues on histone and non-histone proteins.[1] AMI-1 has demonstrated efficacy in various in vitro and in vivo models, particularly in the context of cancer, by modulating gene expression and cellular processes such as proliferation, apoptosis, and migration. These application notes provide a comprehensive overview of the in vivo use of AMI-1, with a focus on experimental protocols, quantitative data from preclinical animal models, and the underlying signaling pathways. While most in vivo research has centered on oncology, preliminary studies suggest potential applications in inflammatory conditions.
For in vivo applications, AMI-1 is typically used as its sodium salt to enhance aqueous solubility.[2] The terms "AMI-1" and "AMI-1 free acid" are often used interchangeably in literature, with the sodium salt being the form commonly administered in experimental settings.
Data Presentation
The following tables summarize quantitative data from in vivo animal studies using AMI-1.
Table 1: In Vivo Efficacy of AMI-1 in a Mouse Sarcoma Xenograft Model
| Parameter | Control Group (Vehicle) | AMI-1 Treatment Group | Reference |
| Animal Model | Mice with S180 sarcoma cell xenografts | Mice with S180 sarcoma cell xenografts | [3] |
| Treatment | 0.9% NaCl | 0.5 mg AMI-1 in 0.9% NaCl | [4] |
| Administration | Intratumoral injection, daily for 7 days | Intratumoral injection, daily for 7 days | [1] |
| Tumor Weight | - | Significantly decreased compared to control | [1] |
| PRMT5 Expression | Baseline | Significantly decreased | [3] |
| H4R3me2s Levels | Baseline | Significantly decreased | [3] |
| H3R8me2s Levels | Baseline | Significantly decreased | [3] |
| p53 Protein Levels | Baseline | Increased | [3] |
Table 2: In Vivo Efficacy of AMI-1 in a Lung Carcinoma Xenograft Model
| Parameter | Control Group | AMI-1 Treatment Group | Reference |
| Animal Model | BALB/c nude mice with lung carcinoma xenografts | BALB/c nude mice with lung carcinoma xenografts | [5] |
| Treatment | Vehicle | AMI-1 | [5] |
| Administration | Not specified | Not specified | [5] |
| Tumor Growth | Baseline | Suppressed | [5] |
| H3R8me2s Accumulation | Baseline | Decreased | [5] |
| H4R3me2s Accumulation | Baseline | Decreased | [5] |
| eIF4E Expression | Baseline | Down-regulated | [5] |
| p53 Expression | Baseline | Increased | [5] |
Table 3: In Vivo Application of AMI-1 in an Asthma Rat Model
| Parameter | Control Group | AMI-1 Treatment Group | Reference |
| Animal Model | Chronic Allergic Airway Inflammation (AIPI) rats | Chronic Allergic Airway Inflammation (AIPI) rats | [6] |
| Treatment | Vehicle | 5 µg AMI-1 in 50 µL | [6] |
| Administration | Intranasal injection | Intranasal injection | [6] |
| COX2 Expression | Elevated | Ameliorated | [6] |
| Asthmatic Indexes | Elevated | Ameliorated | [6] |
| Airway Lesions | Present | Decreased | [6] |
| Mucus Secretion | Increased | Decreased | [6] |
| Collagen Deposition | Increased | Decreased | [6] |
Experimental Protocols
Protocol 1: Antitumor Efficacy of AMI-1 in a Sarcoma Xenograft Mouse Model
This protocol is adapted from studies demonstrating the in vivo antitumor effects of AMI-1.[3][4]
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Line: Mouse sarcoma S180 cells.
2. Tumor Cell Implantation:
-
Culture S180 cells under standard conditions.
-
Harvest cells during the exponential growth phase and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. Preparation of AMI-1 Solution:
-
AMI-1 is often supplied as a sodium salt, which is soluble in water.[2]
-
Prepare a stock solution of AMI-1 in sterile 0.9% NaCl. For example, to achieve a 0.5 mg dose in a 50 µL injection volume, prepare a 10 mg/mL solution.
-
Ensure the solution is sterile, for instance by using a 0.22 µm syringe filter.
4. Administration of AMI-1:
-
Randomly divide the tumor-bearing mice into a control group and a treatment group.
-
Treatment Group: Administer 0.5 mg of AMI-1 in 50 µL of 0.9% NaCl via intratumoral injection daily for 7 consecutive days.[1]
-
Control Group: Administer an equal volume (50 µL) of the vehicle (0.9% NaCl) via intratumoral injection on the same schedule.
5. Monitoring and Endpoint Analysis:
-
Monitor the health of the animals daily.
-
Measure tumor volume every 2-3 days using calipers (Volume = (length x width²)/2).
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor tissue for downstream analysis such as Western blotting to assess the levels of PRMT5, H4R3me2s, H3R8me2s, and p53.[3]
Protocol 2: Evaluation of AMI-1 in a Lung Carcinoma Xenograft Mouse Model
This protocol is based on findings from studies on lung carcinoma.[5]
1. Animal Model:
-
Species: BALB/c nude mice.
-
Cell Line: Human lung carcinoma cell line (e.g., A549).
2. Tumor Cell Implantation:
-
Follow the procedure outlined in Protocol 1 for cell culture, preparation, and subcutaneous injection of lung carcinoma cells.
3. Preparation and Administration of AMI-1:
-
Details on the exact dosage and administration route for the lung carcinoma model were not specified in the cited source.[5] However, based on other in vivo studies, intraperitoneal (IP) injection is a common alternative to intratumoral administration.
-
Suggested IP Administration Protocol:
-
Dissolve AMI-1 sodium salt in a suitable vehicle such as sterile PBS or saline.
-
A dosage of 200 mg/kg/day administered intraperitoneally for 7 days has been used in other mouse studies.[7]
-
The control group should receive an equivalent volume of the vehicle.
-
4. Monitoring and Endpoint Analysis:
-
Monitor animal health and tumor growth as described in Protocol 1.
-
At the study endpoint, collect tumor tissue for analysis.
-
Perform Western blotting to measure the expression of PRMT5, H3R8me2s, H4R3me2s, eIF4E, and p53.[5]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of PRMT5 by AMI-1 enhances therapeutic efficacy of compound kushen injection in lung carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Preparing AMI-1 Free Acid Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] It functions by blocking the binding of peptide substrates to these enzymes, thereby inhibiting their methyltransferase activity.[1][2] AMI-1 has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1] Due to the critical role of PRMTs in various cellular processes, including signal transduction, gene transcription, and DNA damage repair, AMI-1 is a valuable tool for studying the biological functions of protein arginine methylation and for potential therapeutic development.
This document provides a detailed protocol for the preparation, storage, and handling of AMI-1 free acid stock solutions to ensure experimental consistency and accuracy.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [1] |
| Molecular Weight | 504.49 g/mol | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 83.33 mg/mL (165.18 mM) | Ultrasonic treatment is required for complete dissolution. | [1] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Signaling Pathway of AMI-1 Action
AMI-1 exerts its biological effects by inhibiting PRMTs, which in turn modulates the methylation of various histone and non-histone protein substrates. This inhibition affects numerous downstream signaling pathways crucial for cellular function and homeostasis.
Caption: Mechanism of AMI-1 action on cellular signaling pathways.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment
-
This compound powder (MW = 504.49 g/mol )
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure
-
Pre-calculation:
-
To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 100 mmol/L * 0.001 L * 504.49 g/mol * 1000 mg/g = 50.45 mg
-
-
-
Preparation:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use to minimize moisture absorption.
-
Work in a clean and, if necessary for the application, sterile environment (e.g., a biosafety cabinet).
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 50.45 mg of this compound powder directly into the tared microcentrifuge tube.
-
-
Adding Solvent:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the AMI-1 powder.
-
-
Dissolution:
-
Tightly cap the microcentrifuge tube and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Final Check and Aliquoting:
-
Once the AMI-1 is completely dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Best Practices and Troubleshooting
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Always use anhydrous DMSO and keep the container tightly sealed. Work quickly to minimize exposure to air.
-
Compound Precipitation: If the compound precipitates out of solution upon storage, it may be due to moisture absorption. Thaw the aliquot and attempt to redissolve by vortexing and/or sonication. If this fails, the stock solution may need to be remade.
-
Cell Culture Applications: When diluting the DMSO stock solution into aqueous media for cell culture, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity. It is recommended to perform a stepwise dilution to prevent precipitation of the compound. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
References
Application Notes and Protocols for AMI-1 Free Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, small molecule inhibitor of protein arginine methyltransferases (PRMTs).[1] It functions as a pan-inhibitor of PRMTs, affecting the activity of PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[1] By blocking the enzymatic activity of these proteins, AMI-1 serves as a valuable tool for investigating the roles of protein arginine methylation in various cellular processes, including signal transduction, gene expression, and DNA repair. These application notes provide detailed protocols for the use of AMI-1 free acid in common cell biology experiments.
Data Presentation
The following table summarizes the effective concentrations and treatment durations of this compound in various cell lines and assays based on published data. This information can be used as a starting point for experimental design.
| Cell Line | Assay Type | AMI-1 Concentration | Treatment Duration | Observed Effect |
| S180 (Sarcoma) | Cell Viability | 0.6 - 2.4 mM | 48 - 96 hours | Time- and dose-dependent inhibition of cell viability. |
| U2OS (Osteosarcoma) | Cell Viability | 0.6 - 2.4 mM | 48 - 96 hours | Time- and dose-dependent inhibition of cell viability. |
| S180 (Sarcoma) | Apoptosis | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis. |
| HeLa | Protein Methylation | Not specified | Not specified | Inhibition of GFP-Npl3 methylation. |
| MCF-7 (Breast Cancer) | Transcriptional Activation | Not specified | Not specified | Inhibition of nuclear receptor-mediated transactivation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures involving AMI-1, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of AMI-1 on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
AMI-1 Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the AMI-1-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest AMI-1 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis
This protocol is for analyzing changes in protein expression or post-translational modifications following AMI-1 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach the desired confluency, treat with AMI-1 at the chosen concentration and for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AMI-1 for the desired duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Immunofluorescence Staining
This protocol is for visualizing the subcellular localization of proteins of interest after AMI-1 treatment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary and fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with AMI-1 for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Staining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution by propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AMI-1 for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI/RNase staining buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for the Use of AMI-1 Free Acid in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible, and potent inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to these enzymes.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene expression, and DNA repair. The dysregulation of PRMT activity has been implicated in various diseases, making them attractive targets for therapeutic development.
These application notes provide a comprehensive guide for utilizing AMI-1 free acid in Western blot analysis to investigate its effects on protein methylation and downstream signaling pathways.
Mechanism of Action
AMI-1 is a broad-spectrum PRMT inhibitor, affecting both type I (PRMT1, 3, 4, 6) and type II (PRMT5) enzymes.[1] It specifically inhibits arginine methylation without significantly impacting lysine (B10760008) methyltransferase activity.[1] The primary mechanism of AMI-1 involves competing with the protein substrate for binding to the PRMT enzyme, thereby preventing the transfer of a methyl group. It is important to note that AMI-1 does not compete for the SAM binding site.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and experimental usage of AMI-1.
Table 1: In Vitro Efficacy of AMI-1
| Target | IC50 | Cell Line | Assay Conditions |
| Human PRMT1 | 8.8 µM | - | In vitro methylation assay |
| Yeast Hmt1p | 3.0 µM | - | In vitro methylation assay |
| HIV-1 RT Polymerase | 5 µM | - | In vitro activity assay |
Table 2: Experimental Parameters for AMI-1 Treatment in Cell Culture
| Cell Line | AMI-1 Concentration | Incubation Time | Observed Effect | Reference |
| Rh30 (Rhabdomyosarcoma) | 100 µM | 48 hours | Decreased methylation of H3R2me2a, H3R8me2s, H3R17me2a, H4R3me2a | [2][3] |
| RD (Rhabdomyosarcoma) | 100 µM | 48 hours | Decreased methylation of H3R2me2a, H3R8me2s, H3R17me2a, H4R3me2a | [2][3] |
| Sarcoma S180 & U2OS | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability | [1] |
| Platelets | 1 mM | 4 hours | Reduced global arginine methylation | [4] |
Experimental Protocols
This section provides detailed protocols for treating cells with AMI-1 and subsequently analyzing protein methylation and signaling pathways via Western blot.
Protocol 1: Cell Culture and AMI-1 Treatment
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours before treatment.
-
AMI-1 Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO or sterile phosphate-buffered saline (PBS). For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the AMI-1 stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. Typical working concentrations range from 10 µM to 100 µM, but the optimal concentration should be determined empirically for each cell line and experimental endpoint.
-
Incubation: Remove the old medium from the cells and replace it with the AMI-1-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the AMI-1 treated samples). Incubate the cells for the desired period (e.g., 24 to 72 hours).
-
Harvesting Cells: After the incubation period, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Western Blot Analysis of Protein Methylation
-
Cell Lysis:
-
To preserve protein methylation, it is crucial to use a lysis buffer containing protease and phosphatase inhibitors, as well as inhibitors of demethylases. A recommended lysis buffer is RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a general methylase inhibitor like S-adenosyl-L-homocysteine (SAH), if available, although immediate processing and boiling in Laemmli buffer is often sufficient to inactivate enzymatic activity.[5]
-
RIPA Lysis Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Protease and Phosphatase Inhibitor Cocktails (as per manufacturer's instructions) just before use.
-
-
Add 100-200 µL of ice-cold lysis buffer to each cell culture plate/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-40 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein(s). For histones, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For detecting specific methylated proteins, use antibodies that recognize the methylated arginine residue (e.g., anti-asymmetric dimethylarginine [ADMA], anti-symmetric dimethylarginine [SDMA], or site-specific methylated histone antibodies).
-
Also, probe a separate blot or strip the current blot and re-probe with an antibody against the total protein of interest to normalize for changes in protein expression.
-
A loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin) should be used to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To assess the change in methylation, normalize the intensity of the methylated protein band to the intensity of the total protein band.
-
Normalize all target protein levels to the loading control to account for any variations in protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: AMI-1 inhibits PRMTs, leading to altered substrate methylation and modulation of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of protein methylation following AMI-1 treatment.
References
Application Notes and Protocols: Utilizing AMI-1 Free Acid for Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable and reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] It acts as a broad-spectrum inhibitor targeting multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6. Arginine methylation is a crucial post-translational modification that regulates numerous cellular processes, including signal transduction, transcriptional regulation, and protein-protein interactions.[2][3] The inhibition of PRMTs by AMI-1 can therefore be a valuable tool to investigate the functional role of arginine methylation in these processes. This document provides a detailed protocol for the use of AMI-1 free acid in immunoprecipitation (IP) experiments to study how the inhibition of arginine methylation affects protein-protein interactions and signaling pathways.
Data Presentation
AMI-1 is a well-characterized inhibitor of PRMTs with known IC50 values against several family members. This information is critical for designing experiments to effectively inhibit arginine methylation in cellular models.
| Enzyme | IC50 | Comments |
| Human PRMT1 | 8.8 µM | AMI-1 acts as a peptide-substrate competitor.[1] |
| Yeast-Hmt1p | 3.0 µM | Demonstrates cross-reactivity and potency against yeast PRMT1 homolog.[1] |
| Other PRMTs | Varies | AMI-1 is a pan-PRMT inhibitor, affecting PRMT3, PRMT4, PRMT5, and PRMT6. |
Signaling Pathway
Protein arginine methyltransferase 1 (PRMT1) is a key enzyme that modifies a variety of protein substrates, thereby influencing numerous signaling pathways. PRMT1-mediated arginine methylation can impact protein function, localization, and interaction with other proteins. Key pathways influenced by PRMT1 include the EGFR and Wnt signaling pathways.[4] Furthermore, PRMT1 plays a significant role in transcriptional regulation by methylating histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation, and by interacting with various transcription factors and coactivators.[2][5]
Caption: PRMT1 signaling pathways and the inhibitory action of AMI-1.
Experimental Protocols
This section outlines a detailed protocol for treating cells with this compound followed by immunoprecipitation to investigate its effects on protein-protein interactions.
Materials
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA or Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Experimental Workflow
Caption: Experimental workflow for immunoprecipitation following AMI-1 treatment.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of AMI-1 (a starting concentration of 10-100 µM is recommended, with optimization for your cell line and target) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours). Incubation for 4 hours with 1 mM AMI-1 has been shown to inhibit arginine methylation in platelets.[5]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by various downstream applications, such as Western blotting, to detect the protein of interest and its interacting partners.
-
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in immunoprecipitation experiments. By inhibiting protein arginine methylation, researchers can effectively probe the role of this post-translational modification in mediating protein-protein interactions and regulating signaling pathways. The provided methodologies and diagrams serve as a guide for designing and executing experiments to investigate the functional consequences of PRMT inhibition. It is recommended to optimize the AMI-1 concentration and treatment time for each specific cell line and experimental system.
References
- 1. The Effect of Protein Complexation on the Mechanical Stability of Im9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ki-1/57 interacts with PRMT1 and is a substrate for arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a pan-inhibitor of protein arginine methyltransferases (PRMTs), enzymes that play a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Elevated expression of PRMTs has been observed in several cancers, making them a promising target for therapeutic intervention. AMI-1 has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in rhabdomyosarcoma.[1][2] These application notes provide a summary of cell lines sensitive to AMI-1 free acid, detailed protocols for key experiments, and an overview of the signaling pathways affected.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in sensitive cell lines. This data is essential for designing experiments to evaluate the efficacy of AMI-1.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Rh30 | Rhabdomyosarcoma | 129.9 | [1] |
| RD | Rhabdomyosarcoma | 123.9 | [1] |
Signaling Pathways Affected by AMI-1
AMI-1 has been demonstrated to modulate key signaling pathways involved in cell survival and proliferation. The primary mechanism of action involves the inhibition of PRMTs, which in turn affects downstream signaling cascades.
PI3K/Akt Signaling Pathway
In rhabdomyosarcoma cells, AMI-1 attenuates the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[1][2] By inhibiting PRMTs, AMI-1 leads to a decrease in Akt phosphorylation, which subsequently affects downstream effectors like mTOR.[3] This inhibition ultimately results in reduced cell proliferation and induction of apoptosis.[1][2]
JAK/STAT Signaling Pathway
In the Rh30 rhabdomyosarcoma cell line, AMI-1 has been observed to reduce JAK/STAT signaling.[2] The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Inhibition of this pathway can contribute to the anti-cancer effects of AMI-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of AMI-1.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of AMI-1 on cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., RD, Rh30)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of AMI-1 in complete culture medium. Remove the medium from the wells and add 100 µL of the AMI-1 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve AMI-1).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with AMI-1.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of AMI-1. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. Change the medium with fresh AMI-1 every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis induced by AMI-1.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of AMI-1 for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: AMI-1 Free Acid in High-Throughput Screening for PRMT Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, the identification of potent and selective enzyme inhibitors is a critical step. AMI-1 free acid, a potent inhibitor of protein arginine methyltransferases (PRMTs), is emerging as a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting epigenetic and signal transduction pathways. These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and critical data for the effective utilization of this compound in HTS assays.
Introduction to this compound
AMI-1 is a cell-permeable and reversible inhibitor of PRMTs, with notable activity against PRMT1.[1] It exerts its inhibitory effect by blocking the binding of the peptide substrate to the enzyme, thereby preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[1] The free acid form of AMI-1 offers specific solubility and formulation advantages for various HTS assay formats. The inhibition of PRMTs is a promising therapeutic strategy for a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making AMI-1 a crucial pharmacological probe.
Quantitative Data Summary
The inhibitory activity of AMI-1 has been characterized in various studies. The following table summarizes key quantitative data for AMI-1, providing a baseline for its application in HTS.
| Parameter | Value | Target | Notes |
| IC50 | 8.8 µM | Human PRMT1 | In vitro methylation assay.[1] |
| IC50 | 3.0 µM | Yeast-Hmt1p | In vitro methylation assay.[1] |
| Molecular Weight | 504.49 g/mol | - | For this compound (C21H16N2O9S2).[2][3] |
| Solubility | 83.33 mg/mL in DMSO | - | Requires sonication for dissolution.[3] |
Signaling Pathway Modulated by AMI-1
AMI-1 inhibits PRMTs, which play a crucial role in the post-translational modification of proteins. This modification, known as arginine methylation, is integral to numerous cellular processes, including signal transduction, transcriptional regulation, and RNA processing. By inhibiting PRMTs, AMI-1 can modulate these downstream pathways.
High-Throughput Screening Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening assay to identify PRMT1 inhibitors using this compound as a positive control.
Experimental Protocols
The following are example protocols for a biochemical HTS assay to identify inhibitors of PRMT1. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent sources.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the methylation of a biotinylated peptide substrate by PRMT1.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human PRMT1
-
Biotinylated histone peptide substrate (e.g., Biotin-H4-1-20)
-
S-adenosylmethionine (SAM)
-
SAH-Europium Cryptate antibody (detects S-adenosylhomocysteine, the product of the methyl transfer reaction)
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution, this compound (positive control), and DMSO (negative control) to the assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing PRMT1 and the biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Briefly centrifuge the plate to mix.
-
-
Reaction Initiation:
-
Prepare a solution of SAM in assay buffer.
-
Add 5 µL of the SAM solution to each well to start the enzymatic reaction.
-
Final concentrations in a 10 µL reaction volume: e.g., 5 nM PRMT1, 100 nM peptide substrate, 1 µM SAM.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing SAH-Europium Cryptate antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data using the negative (DMSO) and positive (high concentration of this compound) controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Generate dose-response curves for hits and calculate IC50 values.
-
Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the direct methylation of a biotinylated substrate.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human PRMT1
-
Biotinylated histone peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-methyl-arginine antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well ProxiPlates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of serially diluted compounds, this compound, and DMSO into the assay plate.
-
-
Enzymatic Reaction:
-
Prepare a master mix of PRMT1 and biotinylated substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
Prepare a solution of SAM in assay buffer.
-
Add 5 µL of the SAM solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the anti-methyl-arginine antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads in AlphaLISA buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the AlphaLISA signal to controls.
-
Identify hits and perform dose-response analysis as described in Protocol 1.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the discovery of novel PRMT inhibitors. Its well-characterized inhibitory activity and suitability for HTS formats make it an ideal positive control for validating assay performance and quantifying the potency of novel chemical entities. The protocols and data presented herein provide a solid foundation for the successful implementation of this compound in high-throughput screening campaigns, ultimately accelerating the development of new epigenetic-based therapies.
References
Application Notes and Protocols for In Vivo Delivery of AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions as a broad-spectrum, or pan-PRMT inhibitor, targeting multiple members of the PRMT family including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6. The inhibitory action of AMI-1 is achieved by blocking the binding of peptide substrates to the enzyme, rather than competing with the S-adenosylmethionine (SAM) cofactor binding site. This mechanism specifically impedes the methylation of arginine residues on histone and non-histone proteins, a post-translational modification crucial in the regulation of numerous cellular processes. Consequently, AMI-1 has emerged as a valuable chemical probe for investigating the biological roles of protein arginine methylation in various physiological and pathological contexts, including cancer, inflammation, and cardiovascular disease.
These application notes provide detailed protocols and collated data for the in vivo administration of AMI-1 free acid, intended to support preclinical research and drug development efforts.
Data Presentation: In Vivo Administration and Efficacy of AMI-1
The following table summarizes quantitative data from various in vivo studies investigating the administration and observed effects of AMI-1 across different animal models.
| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Vehicle | Key Findings |
| Mouse (Kunming) | Sarcoma (S180 cell xenograft) | Intratumoral | 0.5 mg/mouse | Daily for 7 days | Not specified | Decreased tumor weight.[1] |
| Rat (Chronic AIPI model) | Allergic Pulmonary Inflammation | Intranasal | 5 µ g/rat | Not specified | 0.1 mg/mL solution (likely aqueous) | Ameliorated COX2 expression and asthmatic indexes; decreased airway and alveoli lesions, mucus secretion, and collagen deposition.[2] |
| Mouse (xenograft model) | Cervical Cancer | Not specified | Not specified | Not specified | Not specified | 52% reduction in tumor volume and 53% reduction in tumor weight compared to controls. |
| Mouse (murine model) | Renal Fibrosis | Not specified | Not specified | Not specified | Not specified | Attenuated key fibrotic markers, including Smad3 phosphorylation and TGF-βRI expression. |
| Rat | Myocardial Infarction | Intramyocardial (with ADSCs) | Not specified (inhibition of PRMT1 in ADSCs) | Single injection | Not specified | Improved survival and retention of transplanted ADSCs, enhanced cardiac function. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AMI-1 Inhibition
AMI-1, as a pan-PRMT inhibitor, modulates multiple downstream signaling pathways by preventing the arginine methylation of key regulatory proteins. One of the well-documented pathways affected is the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation. By inhibiting PRMTs, AMI-1 can lead to the attenuation of this pathway, thereby inducing apoptosis in cancer cells. Furthermore, PRMT1, a primary target of AMI-1, is known to influence other significant pathways such as TGF-β and Wnt/β-catenin.
General Experimental Workflow for In Vivo Studies with AMI-1
The following diagram outlines a typical workflow for conducting in vivo experiments with AMI-1, from initial preparation to final analysis.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note on Solubility: this compound has limited solubility in aqueous solutions. The use of a co-solvent system is often necessary for in vivo applications. It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing a large batch for animal studies.
Protocol 1: DMSO-Based Vehicle for Intraperitoneal (IP) Injection
This protocol is suitable for delivering this compound systemically via intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, amber vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 100 mg/mL stock solution can be prepared.[2]
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of injection, thaw an aliquot of the AMI-1 stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration. Important: Add the DMSO stock solution to the PBS dropwise while vortexing to prevent precipitation.
-
The final concentration of DMSO in the working solution should be minimized, ideally below 10%, to avoid toxicity to the animals.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80 or using a different vehicle).
-
Use the working solution immediately after preparation.
-
Protocol 2: Aqueous Formulation for Intranasal Administration
This protocol is adapted from a study in a rat model of allergic pulmonary inflammation.[2]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile, amber vials
-
Micropipettes with sterile tips
Procedure:
-
Solution Preparation:
-
Accurately weigh the this compound and dissolve it directly in sterile saline or PBS to the desired final concentration (e.g., 0.1 mg/mL).[2]
-
Vortex vigorously and, if necessary, sonicate briefly to aid dissolution. Gentle warming to 37°C can be attempted, but monitor for any signs of degradation.
-
Ensure the final solution is clear and free of particulates.
-
This type of aqueous solution should be used immediately.
-
In Vivo Administration Procedures
Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the AMI-1 working solution. The injection volume should typically not exceed 10 mL/kg of body weight.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intranasal (IN) Administration in Rats
Objective: To deliver this compound directly to the respiratory tract.
Procedure:
-
Animal Anesthesia: Lightly anesthetize the rat to prevent sneezing and ensure accurate delivery.
-
Positioning: Place the anesthetized animal in a supine position.
-
Administration:
-
Using a micropipette, slowly instill the calculated volume of the AMI-1 aqueous solution into the nares.
-
Administer the solution in small droplets, allowing the animal to inhale between drops to prevent aspiration into the lungs. For a total volume of 50 µL, 25 µL can be administered to each nostril.[2]
-
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Concluding Remarks
The in vivo delivery of this compound presents a powerful approach to study the multifaceted roles of protein arginine methylation in health and disease. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vivo experiments. Due to the limited aqueous solubility of the free acid form, careful consideration of the formulation vehicle is paramount to ensure bioavailability and minimize potential toxicity. It is strongly recommended that researchers perform pilot studies to determine the optimal dosage and administration route for their specific animal model and experimental objectives.
References
Application Notes and Protocols for Utilizing AMI-1 Free Acid in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AMI-1 free acid, a pan-inhibitor of Protein Arginine N-Methyltransferases (PRMTs), in studying protein-protein interactions (PPIs). AMI-1 is a valuable tool for elucidating the role of arginine methylation in mediating or modulating these interactions.
Introduction
Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular processes, including signal transduction, transcriptional regulation, and DNA repair. This modification is catalyzed by a family of enzymes known as Protein Arginine N-Methyltransferases (PRMTs). The dysregulation of PRMT activity is implicated in various diseases, making them attractive therapeutic targets.
AMI-1 is a potent, cell-permeable, and reversible inhibitor of PRMTs.[1] It functions by blocking the binding of the peptide substrate to the enzyme and is not competitive with the S-adenosyl-L-methionine (SAM) cofactor.[1] As a pan-PRMT inhibitor, AMI-1 affects the activity of multiple PRMT family members, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1][2] This broad specificity makes it a useful tool for investigating the overall importance of arginine methylation in cellular processes. By inhibiting PRMTs, AMI-1 can be used to study how the methylation of a specific protein affects its interactions with other proteins, thereby providing insights into the functional consequences of this post-translational modification.
Data Presentation
Inhibitory Activity of AMI-1
| Target | IC50 Value | Notes |
| Human PRMT1 | 8.8 µM | In vitro biochemical assay.[1] |
| Yeast-Hmt1p | 3.0 µM | In vitro biochemical assay.[1] |
Cellular Activity of AMI-1
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Sarcoma S180 and U2OS cells | 0.6-2.4 mM | 48-96 hours | Inhibition of cell viability.[1] |
| Sarcoma S180 cells | 1.2-2.4 mM | 48-72 hours | Induction of apoptosis.[1] |
| Rhabdomyosarcoma (Rh30 and RD) cells | 100 µM | 48 hours | Blockage of histone arginine methylation.[3] |
Signaling Pathway
PRMT1-E2F-1 Signaling Pathway
Caption: Simplified PRMT1-E2F-1 signaling pathway.
The transcription factor E2F-1 is a key regulator of cell cycle progression and apoptosis. Its activity is modulated by post-translational modifications, including arginine methylation by PRMT1 and PRMT5.[4] Methylation by PRMT1 promotes E2F-1-dependent apoptosis, while methylation by PRMT5 is associated with proliferation.[4] The binding of Cyclin A to E2F-1 can inhibit PRMT1-mediated methylation, thereby shifting the balance towards proliferation.[4] AMI-1 can be used to inhibit PRMT1, thereby dissecting the role of asymmetric arginine methylation in E2F-1 function and its interaction with other proteins.
Experimental Protocols
Experimental Workflow: Co-Immunoprecipitation
Caption: General workflow for a co-immunoprecipitation experiment.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study the Effect of AMI-1 on PPIs
This protocol describes how to use AMI-1 to investigate whether the interaction between a "bait" protein and a "prey" protein is dependent on PRMT activity.
Materials:
-
Cells expressing the bait and prey proteins of interest
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Antibodies for western blot analysis (against bait and prey proteins)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of AMI-1 (e.g., 100 µM) or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the bait protein for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform western blotting using antibodies against the bait and prey proteins to detect their presence in the immunoprecipitated complex.
-
Expected Results: If the interaction between the bait and prey proteins is dependent on PRMT-mediated arginine methylation, you would expect to see a decrease in the amount of prey protein co-immunoprecipitated with the bait protein in the AMI-1 treated sample compared to the DMSO control.
Experimental Workflow: Fluorescence Polarization Assay
Caption: General workflow for a fluorescence polarization assay.
Protocol 2: Fluorescence Polarization (FP) Assay to Screen for Inhibitors of PRMT-Mediated PPIs
This protocol provides a framework for a competitive FP assay to identify and characterize inhibitors of a PPI that is dependent on a PRMT-substrate interaction, using AMI-1 as a positive control for inhibition.
Principle: A small, fluorescently labeled peptide (tracer) derived from one of the interacting proteins binds to its larger protein partner, resulting in a high fluorescence polarization signal. Unlabeled peptides or small molecule inhibitors that disrupt this interaction will compete for binding, leading to a decrease in the FP signal.
Materials:
-
Purified PRMT enzyme
-
Purified substrate protein
-
Fluorescently labeled peptide derived from the substrate protein (tracer)
-
This compound (as a control inhibitor)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-binding 96- or 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the protein of interest against a fixed concentration of the fluorescently labeled peptide to determine the dissociation constant (Kd).
-
For the competition assay, use a protein concentration at or slightly above the Kd and a tracer concentration that gives a stable and robust fluorescence signal.
-
-
Competition Assay:
-
Prepare a serial dilution of AMI-1 (and any test compounds) in assay buffer.
-
In the assay plate, add the protein and the fluorescently labeled peptide to each well.
-
Add the serially diluted AMI-1 or test compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor using the following formula: % Inhibition = 100 * (1 - [(P - P_min) / (P_max - P_min)]) where P is the observed polarization, P_min is the polarization of the free tracer, and P_max is the polarization of the tracer bound to the protein.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Results: AMI-1 should cause a dose-dependent decrease in the fluorescence polarization signal, indicating its ability to inhibit the interaction between the protein and the fluorescently labeled peptide. This will validate the assay for screening other potential inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine methylation-dependent reader-writer interplay governs growth control by E2F-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PRMT Activity Following AMI-1 Free Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in cellular processes by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification is vital for regulating signal transduction, gene transcription, DNA repair, and RNA metabolism.[3] Dysregulation of PRMT activity is implicated in various diseases, including cancer, making these enzymes compelling therapeutic targets.[3]
AMI-1 is a cell-permeable, reversible, and broad-spectrum inhibitor of PRMTs.[4][5] It functions by blocking the binding of the peptide-substrate to the enzyme, thereby inhibiting the methyltransferase activity of both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[4][5] These application notes provide a comprehensive guide for utilizing AMI-1 free acid to inhibit PRMT activity and detail established protocols to quantitatively measure its effects in both in vitro and cellular contexts.
Mechanism of Action: PRMT Inhibition by AMI-1
PRMTs catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a guanidino nitrogen of an arginine residue within a protein substrate. This reaction yields a methylated protein and S-adenosyl-L-homocysteine (SAH).[6] AMI-1 acts as a competitive inhibitor with respect to the protein substrate, effectively blocking the enzyme's active site and preventing methylation.[5]
References
- 1. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
Application Notes and Protocols: AMI-1 Free Acid in Combination with Cisplatin for Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. Recent research has highlighted the potential of AMI-1 as a sensitizing agent for traditional chemotherapy. This document provides detailed application notes and protocols for the use of AMI-1 free acid in combination with cisplatin (B142131), a widely used chemotherapeutic agent, for the treatment of non-small cell lung cancer (NSCLC). Studies have demonstrated a synergistic effect between AMI-1 and cisplatin in lung adenocarcinoma cell lines, leading to enhanced cancer cell death.[1][2]
Mechanism of Action and Synergy
AMI-1 primarily targets PRMT5, an enzyme that is often overexpressed in lung cancer and is associated with tumorigenesis.[2][3] Inhibition of PRMT5 by AMI-1 has been shown to induce G1 cell cycle arrest in lung cancer cells.[2][4] Cisplatin, a platinum-based chemotherapy drug, exerts its cytotoxic effects primarily by inducing DNA damage, which can lead to apoptosis.
The combination of AMI-1 and cisplatin has been shown to significantly enhance the cytotoxic effects on lung cancer cells compared to either agent alone. This synergistic interaction is characterized by a significant increase in apoptosis and a more pronounced G1 cell cycle arrest.[1][4] Notably, this combination therapy appears to be selective for cancer cells, as it does not induce apoptosis in normal human bronchial epithelial cells (HBEpC).[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the combination of AMI-1 and cisplatin in the A549 and DMS 53 non-small cell lung cancer cell lines.
Table 1: Cell Viability (MTT Assay) in A549 Cells
| Treatment | Concentration | Incubation Time | % Cell Viability (Normalized to Control) |
| AMI-1 | 10 µM | 48 h | Significantly reduced |
| Cisplatin | 23.4 µM (IC50) | 72 h | ~50% |
| AMI-1 + Cisplatin | 10 µM + 23.4 µM | 72 h | Significantly lower than single agents |
Data synthesized from a study demonstrating that 10 µM AMI-1 in combination with the IC50 of cisplatin significantly inhibited cell survival at 72 hours.[1]
Table 2: Apoptosis (Annexin V-FITC/PI Staining) in A549 and DMS 53 Cells
| Cell Line | Treatment (72 h) | Outcome |
| A549 | 10 µM AMI-1 + Cisplatin | Significant increase in apoptosis |
| DMS 53 | 10 µM AMI-1 + Cisplatin | Significant increase in apoptosis |
| HBEpC (Normal Cells) | 10 µM AMI-1 + Cisplatin | No significant increase in apoptosis |
Data from flow cytometry analysis showing a selective induction of apoptosis in lung cancer cells.[1]
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) in A549 and DMS 53 Cells
| Cell Line | Treatment (48 h) | Outcome |
| A549 | AMI-1 + Cisplatin | Significant G1 phase cell cycle arrest |
| DMS 53 | AMI-1 + Cisplatin | Significant G1 phase cell cycle arrest |
Results indicate a potentiation of G1 arrest with the combination treatment.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of AMI-1 and cisplatin on the viability of lung cancer cells.
Materials:
-
A549 or DMS 53 cells
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 or DMS 53 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of AMI-1 and cisplatin in complete medium.
-
Treat the cells with varying concentrations of AMI-1 alone, cisplatin alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in lung cancer cells following treatment with AMI-1 and cisplatin.
Materials:
-
A549, DMS 53, or HBEpC cells
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with AMI-1 (e.g., 10 µM), cisplatin (e.g., IC50 concentration), or the combination for 72 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis.
Materials:
-
A549 cells
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Cyclin D1, CDK4, CDK6, Caspase-3, PARP, Survivin, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed A549 cells in 6-well plates and treat with AMI-1, cisplatin, or the combination for 48 hours.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
Capture the image using a gel documentation system.
Visualizations
Caption: Experimental workflow for evaluating the combination of AMI-1 and cisplatin.
Caption: Proposed signaling pathway for AMI-1 and cisplatin synergy.
References
Application Notes and Protocols: AMI-1 Free Acid for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, symmetrical sulfonated urea (B33335) compound that acts as an inhibitor of protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, playing a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT activity, particularly PRMT1, is implicated in the progression of several cancers, making it a promising target for therapeutic intervention. AMI-1 has been shown to induce apoptosis in various cancer cell lines, and these application notes provide a comprehensive overview of its use, including detailed experimental protocols and a summary of its effects.
Mechanism of Action: Inducing Apoptosis through PRMT1 Inhibition
AMI-1 primarily functions by inhibiting the enzymatic activity of PRMT1. This inhibition disrupts the methylation of key cellular proteins, leading to the activation of apoptotic pathways. A significant mechanism involves the attenuation of the PI3K/Akt signaling pathway, a critical cell survival pathway often hyperactivated in cancer.
Inhibition of PRMT1 by AMI-1 is believed to prevent the methylation of pro-apoptotic proteins such as the BCL-2 antagonist of cell death (BAD). In its unmethylated state, BAD can be phosphorylated by Akt, leading to its inactivation and sequestration in the cytoplasm. However, when PRMT1 is inhibited, BAD remains unmethylated and can translocate to the mitochondria. At the mitochondria, BAD binds to and inhibits anti-apoptotic proteins like BCL-2 and BCL-xL. This releases pro-apoptotic proteins BAX and BAK, which then oligomerize to form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade, including the executioner caspase-3, and culminating in apoptosis.
Data Presentation: Quantitative Effects of AMI-1 on Cancer Cells
The following tables summarize the quantitative data on the effects of AMI-1 free acid on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of AMI-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| Rh30 | Rhabdomyosarcoma | ~100 | 72 | WST-1 |
| RD | Rhabdomyosarcoma | ~125 | 72 | WST-1 |
Table 2: Induction of Apoptosis by AMI-1 in Cancer Cell Lines
| Cell Line | AMI-1 Concentration (µM) | Exposure Time (hours) | % of Apoptotic Cells (Early + Late) | Assay Method |
| S180 | 50 | 24 | ~25% | Annexin V/PI Flow Cytometry |
| S180 | 100 | 24 | ~40% | Annexin V/PI Flow Cytometry |
| Rh30 | 100 | Not Specified | Statistically significant increase vs. control | Not Specified |
| RD | 100 | Not Specified | Statistically significant increase vs. control | Not Specified |
Experimental Protocols
Cell Culture and Treatment with AMI-1
Materials:
-
Cancer cell line of interest (e.g., S180, Rh30, RD)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 70-80% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction or flow cytometry) and allow them to adhere overnight.
-
Prepare working solutions of AMI-1 by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 50, 100, 150 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest AMI-1 treatment group.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of AMI-1 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (WST-1 Assay)
Materials:
-
Cells treated with AMI-1 in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Following the treatment period with AMI-1, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
Materials:
-
Cells treated with AMI-1 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
After treatment with AMI-1, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
Cells treated with AMI-1 in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After AMI-1 treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of AMI-1-induced apoptosis.
Caption: Experimental workflow for studying AMI-1 effects.
References
Troubleshooting & Optimization
AMI-1 free acid solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMI-1 free acid. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2][3] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1][2][3] PRMTs are enzymes that catalyze the transfer of methyl groups to arginine residues on protein substrates, a post-translational modification that plays a critical role in various cellular processes, including signal transduction, gene transcription, and RNA processing. AMI-1 has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][2][4] For in vivo studies, specific formulations are required, typically involving a combination of solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[1][2]
Q3: What is the recommended storage condition for this compound and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving properly in DMSO.
-
Question: I am having difficulty dissolving this compound powder in DMSO. What can I do?
-
Answer:
-
Increase Sonication Time: Sonication is often recommended to aid in the dissolution of this compound in DMSO.[2] If you are still observing undissolved particles, try increasing the duration of sonication.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds.[4] Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can sometimes help to increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media.
-
Question: When I add my this compound DMSO stock solution to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium.
-
Lower the Final Concentration of DMSO: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity.[5] If your protocol allows, try to use a more concentrated stock solution to minimize the volume of DMSO added.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the AMI-1 stock solution can sometimes help maintain solubility.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix gently, and then add this intermediate dilution to the rest of the media.
-
Increase Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or stirring. This gradual dilution helps prevent a sudden change in solvent concentration that can cause the compound to precipitate.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 60 - 100 mg/mL | 118.93 - 182.33 mM | Sonication is recommended.[2][4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Water | 22 mg/mL | 43.6 mM | - |
| Ethanol | Insoluble | Insoluble | - |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | ≥ 4.12 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Add solvents sequentially.[1][2] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | ≥ 4.12 mM | 10% DMSO, 90% corn oil.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous/Molecular Biology Grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, you will need 50.45 mg (Molecular Weight: 504.49 g/mol ). c. Add the calculated volume of DMSO to the tube. d. Vortex the tube for 1-2 minutes to initially mix the powder and solvent. e. Sonicate the solution for 10-15 minutes or until the powder is completely dissolved. The solution should be clear. f. Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure: a. Thaw an aliquot of the 100 mM this compound stock solution at room temperature. b. Determine the final concentration of AMI-1 required for your experiment. c. Calculate the volume of stock solution needed. For example, to prepare 10 mL of media with a final concentration of 100 µM AMI-1, you will need 10 µL of the 100 mM stock solution. This will result in a final DMSO concentration of 0.1%. d. In a sterile conical tube containing the pre-warmed cell culture medium, add the calculated volume of the AMI-1 stock solution dropwise while gently swirling the tube. e. Ensure the solution is thoroughly mixed before adding it to your cells. f. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the AMI-1.[5]
Mandatory Visualization
Caption: AMI-1 inhibits PRMT1-mediated protein methylation and downstream signaling.
References
- 1. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
improving AMI-1 free acid stability in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in working with AMI-1 free acid, focusing on improving its stability in aqueous solutions for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AMI-1 and how does it work?
AMI-1 is a potent and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It primarily targets PRMT1, a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. By inhibiting PRMT1, AMI-1 modulates various cellular processes, including signal transduction and transcriptional regulation. It has been shown to influence signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Wnt, and Transforming Growth Factor-beta (TGF-β) pathways.
Q2: What is the difference between AMI-1 and this compound?
AMI-1 is often supplied as a sodium salt, which generally exhibits better solubility in aqueous solutions. The free acid form is the molecule without the sodium counter-ions. While essential for certain experimental setups, the free acid form may have lower aqueous solubility and potentially different stability characteristics.
Q3: My this compound is not dissolving well in my aqueous buffer. What can I do?
Poor aqueous solubility is a common challenge with the free acid form of many small molecules. Here are some strategies to improve dissolution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your experimental system.
-
pH Adjustment: The solubility of this compound, which contains two sulfonic acid groups, is expected to be pH-dependent. Sulfonic acids are strong acids, suggesting that the molecule will be deprotonated and more soluble at neutral to alkaline pH.[1][2] Cautiously adjust the pH of your buffer to see if solubility improves. It is recommended to perform a small-scale test to determine the optimal pH for solubility without compromising the compound's stability or the integrity of your experiment.
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the powder in the solvent.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent results are a strong indicator of compound instability in the assay medium. The urea (B33335) linkage in the AMI-1 molecule can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures (e.g., 37°C in an incubator). Degradation of the compound over the course of the experiment will lead to a decrease in the effective concentration, resulting in variability.
Q5: How should I prepare and store aqueous solutions of this compound?
Due to potential stability issues, it is highly recommended to:
-
Prepare fresh solutions: Prepare aqueous working solutions of this compound immediately before each experiment.
-
Avoid prolonged storage: Do not store dilute aqueous solutions for extended periods. If you must prepare a stock solution in an aqueous buffer, it should be used as soon as possible.
-
DMSO stock solutions: For long-term storage, it is best to prepare a concentrated stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Improving this compound Stability
This guide addresses specific issues you might encounter related to the stability of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The solubility limit of this compound in the final aqueous buffer has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.- Adjust the pH of the aqueous buffer (neutral to slightly alkaline pH may improve solubility).- Perform a serial dilution instead of a single large dilution step. |
| Loss of compound activity over the duration of a long-term experiment (e.g., >24 hours). | Degradation of this compound in the aqueous medium at 37°C. The urea moiety is a potential site for hydrolysis. | - Replenish the medium with freshly prepared this compound at regular intervals.- Reduce the duration of the experiment if possible.- Perform a stability study to quantify the rate of degradation under your specific experimental conditions (see Experimental Protocols section). |
| Variability between experimental replicates. | Inconsistent preparation of this compound solutions or degradation of the compound. | - Ensure accurate and consistent preparation of stock and working solutions.- Always use freshly prepared aqueous solutions for each experiment.- Protect solutions from light, as aromatic sulfonates can be susceptible to photodegradation.[3] |
Quantitative Data Summary
| Parameter | Value / Expectation | Notes |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | |
| Molecular Weight | 504.49 g/mol | |
| Solubility (General) | Poorly soluble in water. Soluble in DMSO. | The sodium salt form has higher aqueous solubility. |
| Expected pH-dependent Stability | More stable at neutral pH. Potential for hydrolysis of the urea linkage at acidic or alkaline pH.[4] | Sulfonylurea compounds are known to undergo pH-dependent hydrolysis.[5] |
| Thermal Stability | The sulfonic acid groups are thermally stable.[1][2] However, the overall molecule's stability in solution at elevated temperatures (e.g., 37°C) should be experimentally verified. | |
| Photostability | Aromatic sulfonate compounds can be susceptible to photodegradation. | It is recommended to protect solutions from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Your aqueous buffer of interest (e.g., PBS, cell culture medium)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Acetonitrile (B52724) (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
2. Procedure:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare the working solution by diluting the DMSO stock into your pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration.
- Timepoint 0: Immediately after preparation, take an aliquot of the working solution, mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, and store at -20°C. This is your t=0 sample.
- Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).
- Collect samples at various timepoints (e.g., 1, 2, 4, 8, 24, 48 hours). At each timepoint, take an aliquot and process it as in step 3.
- Analyze the samples by HPLC. Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A gradient elution with a mobile phase of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.
- Quantify the peak area of the intact this compound at each timepoint.
- Calculate the percentage of this compound remaining at each timepoint relative to the t=0 sample.
9. Data Presentation: Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathways
AMI-1, by inhibiting PRMT1, can impact several key signaling pathways. The following diagrams illustrate the general mechanisms of these pathways.
References
- 1. capitalresin.com [capitalresin.com]
- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 3. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide [air.unimi.it]
- 5. Insights into chlorination-induced degradation of sulfonylurea herbicides: Unraveling kinetics and intermediates during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AMI-1 free acid
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing AMI-1 free acid in their experiments. Due to its nature as a broad-spectrum inhibitor, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: AMI-1 is a pan-inhibitor of protein arginine methyltransferases (PRMTs). It is known to inhibit the enzymatic activity of multiple PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[1] Its inhibitory action varies between different PRMT family members.
Q2: Is AMI-1 a specific inhibitor for PRMTs?
A2: No, AMI-1 is not entirely specific for PRMTs. It has been documented to exhibit off-target activities against other proteins. For instance, it inhibits HIV-1 reverse transcriptase (RT) polymerase activity.[2] Therefore, it is crucial to consider these non-PRMT targets when interpreting experimental data.
Q3: What is the mechanism of action of AMI-1?
A3: The precise binding mechanism of AMI-1 is not fully elucidated. While it is a pan-PRMT inhibitor, some studies suggest it may not directly compete with the S-adenosylmethionine (SAM) cofactor but rather interacts with the substrate-binding pocket of PRMTs.[1] Another proposed mechanism is that AMI-1 and similar compounds can directly bind to the highly positively charged histone or GAR peptide substrates, which then blocks their recognition by the PRMT enzyme.[1]
Q4: What is a significant non-enzymatic off-target effect of AMI-1?
A4: A critical off-target effect of AMI-1 is its ability to act as a potent scavenger of NADPH-oxidase-derived superoxide (B77818). This antioxidant activity is independent of its PRMT inhibitory function and should be a key consideration in studies involving cellular redox signaling.
Q5: Are there known IC50 values for the off-target activities of AMI-1?
A5: Yes, some IC50 values for off-target activities have been reported. For example, the IC50 for HIV-1 RT polymerase activity is approximately 5 µM.[2] A summary of known on-target and off-target inhibitory concentrations is provided in the quantitative data summary table below.
Troubleshooting Guides
Unexpected experimental outcomes when using AMI-1 may be indicative of its off-target effects. This guide provides a framework for troubleshooting such scenarios.
| Observed Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected changes in cellular redox state or antioxidant response. | AMI-1 is a potent scavenger of superoxide radicals. This can interfere with experiments studying oxidative stress or signaling pathways modulated by reactive oxygen species (ROS). | 1. Validate with a structurally different PRMT inhibitor: Use an alternative PRMT inhibitor with a distinct chemical scaffold that is not known to have antioxidant properties. 2. Perform a cell-free superoxide scavenging assay: Directly test the ability of AMI-1 to scavenge superoxide in a cell-free system to confirm its antioxidant activity under your experimental conditions. 3. Measure NADPH oxidase activity: Assess the effect of AMI-1 on NADPH oxidase activity in your cellular model to understand its impact on a primary source of cellular superoxide. |
| Phenotype does not correlate with known PRMT1 or other PRMT inhibition. | The observed effect may be due to the inhibition of an unrelated target, such as HIV-1 reverse transcriptase (if relevant to the experimental system) or other unknown off-targets. | 1. Conduct a dose-response analysis: Compare the EC50 of the observed phenotype with the known IC50 values of AMI-1 for its various targets. A significant discrepancy may suggest an off-target effect. 2. Use a genetic approach: Employ siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of the intended PRMT target. If the phenotype is not replicated, it is likely an off-target effect of AMI-1. 3. Perform a kinase screen: If the phenotype could be related to kinase signaling, screen AMI-1 against a broad panel of kinases to identify potential off-target kinase interactions. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of PRMTs and potential off-target proteins, or different baseline levels of oxidative stress. | 1. Profile your cell lines: Characterize the expression levels of the intended PRMT targets and any suspected off-targets in the cell lines being used. 2. Assess baseline ROS: Measure the basal levels of reactive oxygen species in your different cell lines to understand how the superoxide scavenging activity of AMI-1 might have differential effects. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets. Note that these values can vary depending on the specific assay conditions.
| Target | Target Class | IC50 (µM) | Notes |
| Human PRMT1 | Protein Arginine Methyltransferase (Type I) | 8.8 - 137[1] | Value can vary based on experimental conditions. |
| Yeast Hmt1p | Protein Arginine Methyltransferase (Type I) | 3.0[2] | |
| PRMT3 | Protein Arginine Methyltransferase (Type I) | Inhibition observed, specific IC50 not consistently reported. | Pan-inhibitor activity suggests inhibition.[1] |
| PRMT4 / CARM1 | Protein Arginine Methyltransferase (Type I) | 74[1] | |
| PRMT5 | Protein Arginine Methyltransferase (Type II) | Inhibition observed, specific IC50 not consistently reported. | Pan-inhibitor activity suggests inhibition.[1] |
| PRMT6 | Protein Arginine Methyltransferase (Type I) | Inhibition observed, specific IC50 not consistently reported. | Pan-inhibitor activity suggests inhibition.[1] |
| HIV-1 Reverse Transcriptase | Viral Polymerase | 5.0[2] | Off-target activity. |
| Superoxide Radical | Reactive Oxygen Species | - | Potent scavenging activity demonstrated, but a specific IC50 for this chemical reaction is not typically reported in the same manner as enzyme inhibition. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
Objective: To assess the off-target effects of AMI-1 on a broad range of protein kinases.
Methodology:
-
Kinase Panel Selection: Select a commercially available kinase screening panel (e.g., Eurofins, Reaction Biology) that covers a diverse range of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM).
-
Kinase Assay: The kinase assays are typically performed in a multi-well plate format. Each well will contain:
-
A specific kinase from the panel.
-
A suitable kinase substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
AMI-1 at a specific concentration or vehicle control (DMSO).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: The method of detection will depend on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter. For fluorescence-based assays, the signal is read using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of AMI-1 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AMI-1 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of AMI-1 with its intended PRMT targets and potential off-targets within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat the cells with AMI-1 at various concentrations or a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating Profile: Aliquot the cell lysate and heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the AMI-1 treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the AMI-1 treated sample indicates that the compound is binding to and stabilizing the protein.
-
Visualizations
Caption: AMI-1's dual effects on PRMT pathways and ROS signaling.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: A decision-making guide for unexpected results with AMI-1.
References
Technical Support Center: Minimizing AMI-1 Free Acid Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AMI-1 free acid, with a specific focus on minimizing its cytotoxic effects on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMI-1 and how does it work?
A1: AMI-1 is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is an enzyme responsible for a type of post-translational modification called arginine methylation, which plays a key role in various cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair.[2] By inhibiting PRMT1, AMI-1 can modulate these processes.
Q2: Why does this compound cause cytotoxicity in normal cells?
A2: While the exact mechanisms are still under investigation, the cytotoxicity of AMI-1 in normal cells is likely due to "off-target" effects or the profound impact of inhibiting a crucial enzyme like PRMT1.[3][4] PRMT1 is involved in fundamental cellular functions, and its inhibition can disrupt normal cellular homeostasis, potentially leading to apoptosis (programmed cell death) or necrosis.[2][5][6] For instance, PRMT1 has been shown to be involved in pathways that regulate cell survival and death, such as the mTOR and Akt-FOXO1 pathways.[2][5][7]
Q3: What are the typical signs of cytotoxicity I should look for?
A3: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation, which can be measured by assays like MTT or MTS.[8][9][10]
-
Changes in cell morphology, such as rounding, detachment from the culture plate, and membrane blebbing.
-
An increase in the number of apoptotic or necrotic cells, which can be quantified using assays like Annexin V/Propidium Iodide (PI) staining.[11][12][13]
Q4: Is the solvent used to dissolve AMI-1 a potential source of cytotoxicity?
A4: Yes, solvents like DMSO or ethanol, commonly used to dissolve small molecules, can be toxic to cells at high concentrations.[14][15] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.5% for DMSO, though this can be cell-line dependent.[14] Always include a vehicle-only control in your experiments to account for any solvent-induced toxicity.[14]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cells at the desired effective concentration. | The concentration of AMI-1 is too high for the specific normal cell line. Off-target effects are prominent at this concentration. | Perform a dose-response curve to determine the IC50 value for your normal cell line and compare it to your target cells. Use the lowest effective concentration that achieves the desired biological effect on your target cells while minimizing toxicity to normal cells.[14] |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent incubation times. Different batches of AMI-1 with varying purity. Improper storage of AMI-1 stock solutions. | Ensure a consistent number of cells are seeded in each well.[14] Maintain a strict and consistent incubation time for all experiments.[16] If possible, use the same batch of AMI-1 for a series of experiments. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Precipitation of AMI-1 in the culture medium. | The concentration of AMI-1 exceeds its solubility in the medium. The solvent concentration is too high, causing the compound to crash out of solution. | Prepare a fresh, clear stock solution of AMI-1 in a suitable solvent like DMSO before diluting it in the culture medium.[1] Ensure the final solvent concentration is low.[14] If precipitation persists, consider using a lower concentration of AMI-1. |
| My positive and negative controls are not behaving as expected. | Contamination of cell cultures. Reagent degradation. Instrument malfunction. | Regularly check for microbial contamination.[14] Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly. Calibrate and maintain plate readers and other instruments as per the manufacturer's instructions.[16] |
Troubleshooting Workflow
Here is a logical workflow to help you troubleshoot unexpected cytotoxicity.
Caption: A troubleshooting workflow for addressing AMI-1 cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic effects (IC50 values) of various compounds on different cell lines. This data can be used as a reference for designing your experiments. Note that IC50 values can vary significantly between different cell lines and experimental conditions.
| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| Usnic Acid (+) | HCT116 | Colon Cancer | 72h | ~29 | [17] |
| Usnic Acid (-) | HCT116 | Colon Cancer | 72h | ~29 | [17] |
| Usnic Acid (+) | PC3 | Prostate Cancer | 72h | ~46 | [17] |
| Usnic Acid (-) | DU145 | Prostate Cancer | 72h | 57.4 | [17] |
| Compound 1 | HTB-26 | Breast Cancer | Not Specified | 10-50 | [18] |
| Compound 2 | PC-3 | Pancreatic Cancer | Not Specified | 10-50 | [18] |
| Compound 133a | WI 30 | Normal Lung Fibroblast | Not Specified | 589.57 | [19] |
| Compound 134b T | ARPE-19 (N) | Normal Retinal Pigment Epithelial | Not Specified | 38.82 | [19] |
| Compound 138c T | HEK-293T (N) | Normal Human Embryonic Kidney | Not Specified | 28.6 | [19] |
Note: "N" in parentheses indicates a normal cell line.
Experimental Protocols
Assessing Cell Viability using the MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.[8][9][10]
Materials:
-
Normal cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16][20]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[16]
-
Prepare serial dilutions of this compound in complete culture medium. Include untreated and vehicle-only controls.
-
Carefully remove the medium from the wells and add 100 µL of the prepared AMI-1 dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Experimental Workflow for Cytotoxicity Assessment
Caption: A standard workflow for an MTT-based cytotoxicity assay.
Detecting Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and suspension) after treatment with AMI-1. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11]
Interpretation:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
Signaling Pathway Visualization
PRMT1 Signaling and Potential for Off-Target Effects
AMI-1 inhibits PRMT1, which methylates a variety of proteins, including histones and non-histone proteins involved in crucial signaling pathways. Disrupting these pathways can lead to unintended cellular consequences, including apoptosis.
Caption: The central role of PRMT1 and its inhibition by AMI-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Downregulation of PRMT1, a histone arginine methyltransferase, by sodium propionate induces cell apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - PRMT1 - activates - apoptotic process [biokb.lcsb.uni.lu]
- 7. Knockdown of PRMT1 suppresses the malignant biological behavior of osteosarcoma cells and increases cisplatin sensitivity via c-Myc-mediated BCAT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. MTT (Assay protocol [protocols.io]
Technical Support Center: Troubleshooting AMI-1 Free Acid Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMI-1 free acid in their Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AMI-1 is a symmetric sulfonated molecule that acts as a broad-spectrum inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the enzymatic activity of PRMTs, which are responsible for the methylation of arginine residues on histone and non-histone proteins. This inhibition can affect various cellular processes, including signal transduction, gene expression, and cellular proliferation.
Q2: Can AMI-1 have off-target effects that might influence my Western blot results?
Yes. Research has shown that AMI-1 can act as a potent antioxidant by directly scavenging superoxide (B77818) produced by NADPH oxidases.[1] This effect is independent of its PRMT inhibitory activity.[1] Therefore, when interpreting your Western blot results, it is crucial to consider that some observed changes in protein expression or signaling pathways may be due to the antioxidant properties of AMI-1 rather than the inhibition of protein methylation.
Q3: Will AMI-1 interfere with the Western blot procedure itself?
Based on available literature, AMI-1 itself is not expected to directly interfere with the standard procedures of SDS-PAGE, protein transfer, or antibody binding.[1][2] However, the cellular changes induced by AMI-1 treatment, such as alterations in protein expression or post-translational modifications, will be reflected in the Western blot results.
Q4: How can I confirm that AMI-1 is effectively inhibiting PRMT activity in my experiment?
To confirm the on-target effect of AMI-1, you should perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT substrates, such as SmD3 or H4R3me2s.[3] A reduction in these methylation marks upon AMI-1 treatment would indicate successful inhibition of PRMT activity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments involving AMI-1 treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Target Protein | 1. Ineffective AMI-1 Treatment: The concentration or duration of AMI-1 treatment may be insufficient to induce a change in the target protein's expression. | - Optimize the concentration and incubation time of AMI-1. Perform a dose-response and time-course experiment. |
| 2. Low Protein Abundance: The target protein may be expressed at very low levels in your cells or tissues. | - Increase the amount of protein loaded onto the gel.[4] - Consider immunoprecipitation to enrich for your target protein. | |
| 3. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. | - Optimize antibody concentrations by performing a titration.[4] | |
| 4. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | - Verify transfer efficiency using Ponceau S staining.[5] - Optimize transfer time and voltage, especially for high or low molecular weight proteins. | |
| High Background | 1. Non-specific Antibody Binding: Primary or secondary antibodies may be cross-reacting with other proteins. | - Increase the stringency of washes (e.g., increase duration or add more Tween 20).[4] - Optimize antibody dilutions; higher concentrations can increase background.[4] |
| 2. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice-versa).[6] | |
| Non-Specific Bands | 1. Antibody Cross-reactivity: The primary antibody may recognize other proteins with similar epitopes. | - Use a more specific antibody. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| 2. Protein Degradation: Samples may have degraded during preparation. | - Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[7] | |
| 3. AMI-1 Induced Off-Target Effects: AMI-1's antioxidant properties may be altering other signaling pathways. | - Include appropriate controls, such as a structurally dissimilar PRMT inhibitor or an antioxidant like N-acetylcysteine, to dissect the effects. | |
| Unexpected Changes in Protein Molecular Weight | 1. Post-Translational Modifications (PTMs): AMI-1 treatment may alter PTMs other than methylation, affecting protein migration. | - Check for potential PTMs like phosphorylation or ubiquitination using specific antibodies. - Treat lysates with phosphatases or deubiquitinases as a control. |
| 2. Alternative Splicing: The observed band may represent a different splice isoform of your target protein. | - Consult protein databases like UniProt to check for known splice variants. |
Experimental Protocols
Cell Lysis Protocol for AMI-1 Treated Cells
-
After treating cells with the desired concentration of AMI-1 for the appropriate duration, place the culture dish on ice.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Dual inhibitory action of AMI-1 on PRMTs and NADPH Oxidase.
Caption: Standard workflow for Western blotting after AMI-1 treatment.
Caption: Troubleshooting logic for common AMI-1 Western blot issues.
References
- 1. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (AMI-1), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. wildtypeone.substack.com [wildtypeone.substack.com]
- 7. bosterbio.com [bosterbio.com]
AMI-1 free acid degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, storage, and handling of AMI-1 free acid. It includes troubleshooting guides and frequently asked questions to assist researchers in their experimental endeavors.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reliable experimental outcomes. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: Data on long-term stability in various solvents at different temperatures is limited. It is recommended to prepare fresh solutions for optimal results and to minimize freeze-thaw cycles. For aqueous buffers, solubility can be limited and may be pH-dependent.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide addresses common problems and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Degraded AMI-1: Improper storage or handling may have led to degradation of the compound. | - Ensure AMI-1 has been stored according to the recommendations (see table above).- Prepare fresh stock solutions from powder.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Poor Solubility: this compound has limited solubility in aqueous buffers, which can lead to a lower effective concentration. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- Perform serial dilutions in your assay buffer, ensuring the final concentration of the organic solvent is low and does not affect your assay.- Visually inspect the final solution for any precipitate. If precipitation occurs, consider adjusting the buffer composition or pH. | |
| Assay Conditions: The pH of the assay buffer or the presence of certain additives may affect the stability and activity of AMI-1. | - Evaluate the stability of AMI-1 in your specific assay buffer by pre-incubating the compound for the duration of the experiment and then testing its activity.- Optimize the pH of your assay buffer, as extreme pH values can accelerate the degradation of sulfonated and urea-containing compounds. | |
| Precipitation in assay wells | Low Solubility: The concentration of AMI-1 exceeds its solubility limit in the final assay buffer. | - Lower the final concentration of AMI-1 in the assay.- Increase the percentage of co-solvent (e.g., DMSO) if your experimental system can tolerate it.- Test the solubility of AMI-1 in a range of biologically compatible buffers to find the most suitable one for your experiment. |
| Variability between experiments | Inconsistent Solution Preparation: Differences in the preparation of stock and working solutions can lead to variable results. | - Standardize your protocol for solution preparation.- Always use freshly prepared working solutions.- Ensure the compound is fully dissolved in the stock solution before making dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is best to aliquot your stock solution into single-use vials and store them at -80°C. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
-
Hydrolysis: The urea (B33335) linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The hydroxyl groups on the naphthalene (B1677914) rings could be susceptible to oxidation.
-
Photodegradation: Aromatic compounds, particularly those with multiple rings, can be sensitive to light.
It is crucial to protect AMI-1 from extreme pH, strong oxidizing agents, and prolonged exposure to light.
Q4: How can I check if my this compound has degraded?
A4: The most reliable method to assess the purity and degradation of your AMI-1 sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), ideally coupled with mass spectrometry (MS). A stability-indicating HPLC method would be able to separate the intact AMI-1 from its degradation products.
Q5: Can I use this compound in cell-based assays?
A5: Yes, AMI-1 is a cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs). However, it is important to first determine the optimal concentration and to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. A vehicle control (solvent only) should always be included in your experiments.
Visualized Workflows and Pathways
To further assist researchers, the following diagrams illustrate key concepts related to the handling and potential degradation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A general workflow for assessing the stability of AMI-1.
Technical Support Center: Interpreting Unexpected Results with AMI-1 Free Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with AMI-1 free acid, a pan-inhibitor of Protein Arginine Methyltransferases (PRMTs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you might encounter during your experiments with this compound.
FAQ 1: Unexpected Lack of Inhibition or Weak Activity
Question: I am not observing the expected inhibition of methylation in my assay, or the inhibitory effect is much weaker than anticipated. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inadequate Concentration: The effective concentration of AMI-1 can vary significantly between in vitro and cellular assays.
-
Troubleshooting:
-
Verify Concentration Range: Consult the literature for effective concentrations in similar experimental setups. In vitro IC50 values are reported to be around 8.8 µM for human PRMT1, but cellular assays might require higher concentrations.[1][2]
-
Perform a Dose-Response Curve: Titrate AMI-1 across a broad concentration range to determine the optimal inhibitory concentration for your specific assay and cell type.
-
Check Compound Integrity: Ensure the this compound has been stored correctly (-20°C for up to 1 year) and has not degraded.[1]
-
-
-
Solubility and Stability Issues: this compound has specific solubility characteristics that, if not handled correctly, can lead to inaccurate concentrations.
-
Troubleshooting:
-
Proper Dissolution: For stock solutions, use fresh, high-quality DMSO.[2] For aqueous buffers, ensure the final concentration does not exceed the solubility limit. Sonication may aid dissolution.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize repeated freeze-thaw cycles which can degrade the compound.[2]
-
Fresh Working Solutions: Prepare working solutions fresh from the stock solution for each experiment.
-
-
-
Assay Specifics: The design of your assay can influence the apparent activity of the inhibitor.
-
Troubleshooting:
-
Substrate Competition: AMI-1 acts by blocking peptide-substrate binding.[1] Very high concentrations of the substrate in your assay could potentially outcompete the inhibitor. Consider testing a lower substrate concentration.
-
Incubation Time: Ensure a sufficient pre-incubation time of the enzyme with AMI-1 before adding the substrate to allow for binding.
-
-
FAQ 2: Observing Off-Target Effects or Unexpected Phenotypes
Question: I am observing cellular effects that don't seem to be directly related to PRMT inhibition, or my results are inconsistent with known PRMT functions. Could this be due to off-target effects of AMI-1?
Possible Causes and Troubleshooting Steps:
-
Known Off-Target Activities: While primarily a PRMT inhibitor, AMI-1 has been reported to have other activities.
-
Troubleshooting:
-
HIV-1 RT Inhibition: AMI-1 is known to inhibit HIV-1 reverse transcriptase (RT) polymerase activity.[2] If your experimental system involves retroviral elements or RT activity, this could be a confounding factor.
-
Literature Review: Conduct a thorough literature search for any newly identified off-target effects of AMI-1 that might be relevant to your observed phenotype. The field of small molecule inhibitors is constantly evolving.
-
-
-
Non-Specific Cellular Toxicity: At high concentrations, many small molecules can induce non-specific cytotoxicity, leading to a variety of cellular responses.
-
Troubleshooting:
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to distinguish specific inhibitory effects from general toxicity. AMI-1 has been shown to inhibit cell viability and induce apoptosis at high concentrations (e.g., 0.6-2.4 mM).[1]
-
Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of AMI-1 that gives the desired on-target effect to minimize potential off-target and toxic effects.
-
-
-
Use of Control Compounds: To confirm that the observed phenotype is due to PRMT inhibition, it is crucial to use appropriate controls.
-
Troubleshooting:
-
Structurally Unrelated PRMT Inhibitor: If available, use a different, structurally unrelated PRMT inhibitor to see if it phenocopies the effects of AMI-1.
-
Inactive Analog: If a structurally similar but inactive analog of AMI-1 is available, it can serve as an excellent negative control.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to compare the pharmacological inhibition with genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target PRMTs.
-
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 8.8 µM | Human PRMT1 (in vitro) | [1][2] |
| IC50 | 3.0 µM | Yeast-Hmt1p (in vitro) | [1][2] |
| IC50 | 5 µM | HIV-1 RT polymerase | [2] |
| Effective Concentration (Cell Viability) | 0.6 - 2.4 mM | S180 and U2OS cells | [1] |
| Effective Concentration (Apoptosis) | 1.2 - 2.4 mM | S180 cells | [1] |
Key Experimental Protocols
Protocol 1: In Vitro PRMT1 Methyltransferase Assay
This protocol is a general guideline for assessing the inhibitory activity of AMI-1 on PRMT1 in a cell-free system.
Materials:
-
Recombinant human PRMT1
-
Methyltransferase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Histone H4 peptide (or other suitable substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing methyltransferase buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of AMI-1 (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AMI-1 concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Methylation Assay by Western Blot
This protocol outlines a method to assess the effect of AMI-1 on protein methylation in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for a methylated protein (e.g., anti-asymmetric dimethylarginine)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of AMI-1 (and a DMSO vehicle control) for the desired duration (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the methylated protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein methylation.
Visualizations
Caption: Inhibition of PRMT-mediated protein methylation by AMI-1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
controlling for AMI-1 free acid off-target kinase activity
Welcome to the Technical Support Center for researchers utilizing AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This resource provides guidance on addressing potential off-target kinase activity of AMI-1 free acid, a crucial consideration for ensuring the specificity of experimental results. While AMI-1 is a valuable tool for studying PRMT function, like many small molecule inhibitors, it's important to characterize its selectivity to accurately interpret its biological effects.
This guide will walk you through frequently asked questions and troubleshooting strategies to identify and control for potential off-target kinase interactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] Its primary targets are enzymes like human PRMT1 and yeast Hmt1p, for which it has reported IC50 values of 8.8 µM and 3.0 µM, respectively.[1][2] AMI-1 exerts its inhibitory effect by blocking the binding of the peptide substrate to the PRMT.[2] The free acid form of AMI-1 has the molecular formula C21H16N2O9S2.
Q2: Why should I be concerned about off-target kinase activity with this compound?
Small molecule inhibitors, particularly those that target ATP-binding sites, can sometimes interact with unintended proteins, including kinases, due to structural similarities in their binding pockets. This is a common challenge in drug discovery and chemical biology.[3][4] Off-target effects can lead to misinterpretation of experimental data, where an observed phenotype may be due to the inhibition of a kinase rather than the intended PRMT target. Therefore, it is critical to characterize the selectivity of this compound in your experimental system.
Q3: Is there any publicly available data on the off-target kinase activity of this compound?
Currently, there is no comprehensive, publicly available kinase selectivity profile specifically for this compound. The absence of this data necessitates that researchers empirically determine its off-target profile for their specific experimental needs.
Q4: How can I determine the potential off-target kinase activity of this compound?
The most direct and comprehensive method is to perform a kinase selectivity screen. Several commercial services offer screening of a compound against a large panel of kinases (often over 400).[5][6][7][8] These services provide data on the percentage of inhibition of each kinase at a given concentration of your compound, and can also determine IC50 values for any significant "hits." This approach provides a broad overview of the inhibitor's selectivity.[9]
Troubleshooting Guide: Controlling for Off-Target Kinase Activity
If you suspect off-target effects or want to proactively control for them, follow this troubleshooting guide.
Problem 1: An observed phenotype is inconsistent with known PRMT1 function.
This could suggest that another cellular target, such as a kinase, is being affected by this compound.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Recommended Actions:
-
Perform a Kinase Selectivity Screen: Submit this compound to a commercial kinase profiling service. A typical screen might test your compound at 1 µM and/or 10 µM against a broad panel of kinases.
-
Analyze the Data: The results will indicate which kinases, if any, are significantly inhibited. Pay close attention to kinases inhibited by more than 50% at the tested concentration.
-
Validate Hits: For any significant off-target kinases identified, the next step is to determine the IC50 value to quantify the potency of this compound against them.
-
Use an Orthogonal Approach: If a specific off-target kinase is identified, use a known, potent, and selective inhibitor for that kinase in your cellular assay. If this second inhibitor recapitulates the phenotype observed with this compound, it strongly suggests an off-target effect.
Problem 2: How to design experiments to account for potential off-target effects from the start.
Experimental Design Considerations:
-
Dose-Response Correlation: Carefully compare the dose-response curve for the inhibition of PRMT1 activity by this compound with the dose-response curve for the cellular phenotype you are observing. A significant discrepancy in the EC50 (cellular effective concentration) and the IC50 (biochemical inhibitory concentration) may suggest off-target effects.
-
Use a Negative Control: If possible, synthesize or obtain a structurally similar analog of this compound that is inactive against PRMT1. If this analog produces the same cellular phenotype, it is a strong indicator of off-target effects.
-
Rescue Experiments: In a cell-based assay, if you can overexpress a form of PRMT1 that is resistant to this compound, this can help confirm on-target activity. If the phenotype is rescued (i.e., reversed) in the presence of the inhibitor, it suggests the effect is on-target.
Data Presentation: Understanding Kinase Profiling Results
After a kinase screen, you will receive data that can be summarized for clarity. Below are example tables illustrating how such data might be presented.
Table 1: Example Results from a Single-Dose (10 µM) Kinase Selectivity Screen for this compound
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | LCK | 62% |
| Ser/Thr Kinase | CDK2 | 15% |
| Ser/Thr Kinase | ROCK1 | 8% |
| ... | ... | ... |
This is hypothetical data for illustrative purposes.
Table 2: Example IC50 Determination for On-Target and Off-Target Kinases
| Target | IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| PRMT1 (On-Target) | 8.8 | - |
| SRC (Off-Target) | 25 | 2.8x |
| LCK (Off-Target) | 45 | 5.1x |
This is hypothetical data for illustrative purposes. A higher selectivity ratio indicates greater selectivity for the on-target versus the off-target.
Experimental Protocols
To aid in your investigation of on-target and off-target effects, here are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is used to determine the IC50 of an inhibitor against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further into the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP. Initiate the reaction by adding the this compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
To confirm that this compound interacts with a potential off-target kinase within a living cell, a target engagement assay like NanoBRET™ can be used. This assay measures the binding of a compound to a target protein in real-time in living cells.
Signaling Pathway Logic:
Caption: Principle of a NanoBRET™ target engagement assay.
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the putative off-target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer (which binds to the kinase) and varying concentrations of this compound to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is engaging the target kinase in the cell and displacing the fluorescent tracer. This allows for the determination of a cellular IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Technical Support Center: AMI-1 Free Acid
Welcome to the technical support center for AMI-1 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] It functions by blocking the binding of peptide substrates to PRMTs.[1][3] Key chemical properties are summarized in the table below.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue that can stem from several factors:
-
Low Aqueous Solubility: As a "free acid," its solubility is highly dependent on the pH of the solution. In neutral or acidic pH, the un-ionized form likely predominates, which is less soluble in water.
-
High Final Concentration: The concentration of this compound in your experiment may be above its solubility limit in the specific cell culture medium being used.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of the solution due to localized high concentrations.[4]
-
Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[4]
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to 37°C, can affect solubility. Repeated freeze-thaw cycles of the stock solution should also be avoided.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] It is highly soluble in DMSO, though gentle warming and sonication may be required for complete dissolution.[1][3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with 0.1% being ideal for many cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without AMI-1) in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding AMI-1 to media | Solvent Shock: The compound is rapidly coming out of solution upon dilution. | 1. Use a stepwise dilution method (see Experimental Protocols).2. Ensure the media is at 37°C before adding the compound.3. Add the AMI-1 solution dropwise while gently swirling the media. |
| High Final Concentration: The target concentration exceeds the solubility limit. | 1. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.2. Test a lower final concentration of AMI-1. | |
| Precipitate forms over time in the incubator | Compound Instability: The compound may be degrading or aggregating over time at 37°C and physiological pH. | 1. Prepare fresh AMI-1-containing media for each experiment and use it immediately.2. Minimize the exposure of the media to light. |
| Media pH Changes: Cellular metabolism can alter the pH of the media, potentially reducing solubility. | 1. Ensure your media is adequately buffered.2. Monitor the pH of your culture. | |
| Stock solution appears cloudy or contains crystals | Incomplete Dissolution or Precipitation During Storage: The compound is not fully dissolved or has precipitated out during storage. | 1. Warm the stock solution to 37°C and vortex or sonicate until it is clear before use.2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Chemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [3][7] |
| Molecular Weight | 504.49 g/mol | [3][7] |
| Solubility in DMSO | up to 83.33 mg/mL (165.18 mM) | [3] |
| IC₅₀ (human PRMT1) | 8.8 µM | [1][3] |
| IC₅₀ (yeast-Hmt1p) | 3.0 µM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration (e.g., for 5.05 mg of AMI-1, add 100 µL of DMSO).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solution is not completely clear, sonicate in a water bath at 37°C for 10-15 minutes, or until all solid has dissolved.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Diluting this compound into Cell Culture Media (Stepwise Dilution)
Objective: To minimize precipitation ("solvent shock") when preparing the final working concentration.
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw a single-use aliquot of the 100 mM AMI-1 stock solution at room temperature.
-
Step 1 (Intermediate Dilution): Prepare a 1:10 intermediate dilution by adding 2 µL of the 100 mM stock solution to 18 µL of pre-warmed complete cell culture medium in a sterile tube. This creates a 10 mM intermediate solution. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add the required volume of the 10 mM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM intermediate solution to 9.99 mL of media.
-
Mix the final solution gently by inverting the tube or swirling the flask.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells. Use the prepared medium immediately.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on AMI-1 Free Acid Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AMI-1 free acid, a potent inhibitor of protein arginine methyltransferases (PRMTs), in the presence of serum. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to the enzyme, thereby preventing the methylation of arginine residues on target proteins. This inhibition is not competitive with the S-adenosyl-L-methionine (SAM) cofactor.
Q2: Why is the presence of serum a concern when using this compound in cell culture experiments?
A2: Serum is a complex mixture of proteins, lipids, and other small molecules. Components of serum, particularly albumin and alpha-1-acid glycoprotein (B1211001), can bind to small molecule inhibitors like AMI-1.[1][2][3] This binding can reduce the free concentration of AMI-1 available to interact with its target PRMTs within the cells, potentially leading to a decrease in its apparent potency (a higher IC50 value).[4][5]
Q3: How can I determine if serum is affecting the activity of AMI-1 in my experiments?
A3: The most direct way is to perform a dose-response experiment and compare the IC50 value of AMI-1 in your standard serum-containing medium with the IC50 value obtained in a serum-free or reduced-serum medium. A significant increase in the IC50 value in the presence of serum would indicate an inhibitory effect.
Q4: Are there alternatives to using serum in my cell culture when working with AMI-1?
A4: Yes, several serum-free and reduced-serum media formulations are commercially available.[6][7] Gradual adaptation of your cell line to these media may be necessary to maintain cell health and viability.[8]
Troubleshooting Guide
This guide addresses the common issue of observing reduced or inconsistent activity of this compound in cell-based assays conducted in the presence of serum.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Potency of AMI-1 (Higher than expected IC50) | Serum Protein Binding: Components of fetal bovine serum (FBS), such as albumin and alpha-1-acid glycoprotein, may bind to AMI-1, reducing its free and active concentration.[1][2][3] | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the experiment with a lower percentage of FBS.[9] 2. Use Serum-Free Medium: Conduct the experiment in a serum-free or reduced-serum medium to minimize protein binding. 3. Increase AMI-1 Concentration: Empirically determine the optimal concentration of AMI-1 required to achieve the desired effect in your specific serum-containing medium. 4. Pre-incubation: Increase the pre-incubation time of the cells with AMI-1 before stimulation to allow for better equilibration. |
| Inhibitor Instability: AMI-1 may be unstable in the culture medium over the course of a long experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions of AMI-1. 2. Minimize Exposure to Light and Temperature: Protect AMI-1 solutions from light and store them at the recommended temperature. 3. Replenish Inhibitor: For long-term experiments, consider replenishing the medium with fresh AMI-1 at regular intervals. | |
| Inconsistent Results Between Experiments | Variability in Serum Lots: Different lots of FBS can have varying compositions of proteins and other components, leading to batch-to-batch differences in the extent of inhibitor binding.[10] | 1. Lot Testing: If possible, test new lots of FBS for their impact on AMI-1 activity before use in critical experiments. 2. Use a Single Lot: For a series of related experiments, use a single, pre-tested lot of FBS to ensure consistency. 3. Consider Serum Alternatives: For long-term studies, transitioning to a chemically defined, serum-free medium can eliminate this source of variability.[7] |
| Off-Target Effects | High Inhibitor Concentration: Using excessively high concentrations of AMI-1 to overcome serum-induced potency loss may lead to off-target effects. | 1. Optimize Concentration: Perform a careful dose-response analysis to identify the lowest effective concentration of AMI-1. 2. Control Experiments: Include appropriate controls to assess potential off-target effects, such as using a structurally related but inactive compound if available. |
Data on Potential Serum Impact
| Parameter | Effect of Serum | Rationale | References |
| Apparent Inhibitor Potency (IC50) | Likely to Increase | Binding of the inhibitor to serum proteins reduces its free concentration, requiring a higher total concentration to achieve the same level of inhibition. | [1][3][5] |
| Effective Inhibitor Concentration | Likely to Decrease | The concentration of the inhibitor that is free to enter cells and interact with the target enzyme is reduced due to serum protein binding. | [2][4] |
| Experimental Reproducibility | May Decrease | Batch-to-batch variability in serum composition can lead to inconsistent effects on inhibitor activity. | [10] |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound IC50
This protocol describes a method to quantify the effect of serum on the potency of AMI-1.
-
Cell Seeding: Seed your target cells in two sets of 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. One set will be for serum-containing medium and the other for serum-free medium.
-
Cell Culture Conditions: Culture one plate in your standard complete medium containing FBS. Culture the second plate in a serum-free medium suitable for your cell line. If your cells require adaptation to serum-free conditions, perform this gradually over several passages prior to the experiment.
-
AMI-1 Dilution Series: Prepare a serial dilution of this compound in both serum-containing and serum-free media. The concentration range should span from well below to well above the expected IC50.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared AMI-1 dilutions. Include vehicle-only (e.g., DMSO) controls for both media conditions.
-
Incubation: Incubate the plates for a duration sufficient to observe a significant effect on the target pathway (e.g., 24-72 hours).
-
Endpoint Measurement: Assess the endpoint of interest. This could be a measure of cell viability (e.g., MTT or CellTiter-Glo assay), or a direct measure of PRMT1 activity (e.g., by Western blot for a specific methylation mark).
-
Data Analysis: For each medium condition, plot the response versus the AMI-1 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparison: Compare the IC50 values obtained in the serum-containing and serum-free media. A significant increase in the IC50 in the presence of serum indicates a notable impact.
Protocol 2: In-Cell Western Blot to Measure PRMT1 Activity
This protocol provides a method to assess the intracellular activity of AMI-1 by measuring the methylation of a known PRMT1 substrate.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of AMI-1 in your desired culture medium (with or without serum) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the lysates by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the methylated form of a known PRMT1 substrate (e.g., asymmetric dimethylarginine on histone H4 at arginine 3, H4R3me2a).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total Histone H4) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities for the methylated substrate and normalize to the total substrate or housekeeping protein. Compare the levels of methylation across the different AMI-1 concentrations.
Visualizations
References
- 1. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of albumin and alpha-1-acid glycoprotein main characteristics: highlighting the roles of amino acids in binding kinetics and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of human serum alpha1-acid glycoprotein and albumin binding of various marketed and preclinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Review of Fetal Bovine Serum in the Culture of Mesenchymal Stromal Cells and Potential Alternatives for Veterinary Medicine [frontiersin.org]
batch-to-batch variability of AMI-1 free acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMI-1 free acid. The information provided here will help address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It exerts its inhibitory effects by blocking the binding of the peptide substrate to the enzyme.[1] AMI-1 has been shown to inhibit both type I (PRMT1, PRMT3, PRMT4, PRMT6) and type II (PRMT5) PRMTs.[1] It specifically inhibits arginine methyltransferase activity without affecting lysine (B10760008) methyltransferase activity.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent. In DMSO, it is soluble at 83.33 mg/mL (165.18 mM) with the need for sonication.[1] For in vivo studies, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of ≥ 2.08 mg/mL (4.12 mM).[1]
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98%.[2] However, it is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific purity data.[2]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability of chemical compounds can be a significant source of experimental inconsistency. While specific reports on this compound variability are not prominent, it is a potential issue for any research chemical. This guide provides a systematic approach to identifying and mitigating the impact of potential variability between different lots of this compound.
Issue: Inconsistent or unexpected experimental results after switching to a new batch of this compound.
This could manifest as a change in the observed IC50, a decrease or loss of the expected biological effect, or an increase in off-target effects.
Step 1: Initial Assessment and Verification
-
Verify Compound Identity and Purity: Always review the Certificate of Analysis (CoA) for the new batch. Compare the purity, appearance, and any other provided data with the previous batch.
-
Check for Proper Storage and Handling: Ensure that the new batch has been stored according to the manufacturer's recommendations and that proper handling procedures were followed during preparation of stock solutions.
-
Recalculate Concentrations: Double-check all calculations for the preparation of stock and working solutions.
Step 2: Comparative Analysis of Batches
If the initial checks do not reveal any issues, a side-by-side comparison of the old and new batches is recommended.
-
Solubility Test: Prepare solutions of both batches in the same solvent and at the same concentration. Visually inspect for any differences in solubility or the presence of precipitates.
-
In Vitro Activity Assay: Perform a dose-response experiment using a well-established in vitro assay, such as a PRMT1 enzymatic assay, to compare the IC50 values of the old and new batches. This is the most direct way to assess functional equivalence.
-
Cell-Based Assay: If your primary experiments are cell-based, perform a comparative dose-response experiment to assess the effect of both batches on a known cellular endpoint, such as cell viability or the methylation status of a specific substrate.[1]
Data Presentation: Quantitative Comparison of this compound Properties
| Property | Typical Value | Source |
| Purity | ≥98% | [2] |
| IC50 (PRMT1) | 8.8 µM | [1] |
| IC50 (yeast-Hmt1p) | 3.0 µM | [1] |
| Molecular Weight | 504.49 g/mol | [2] |
| Molecular Formula | C₂₁H₁₆N₂O₉S₂ | [2] |
Experimental Protocols
Protocol 1: In Vitro PRMT1 Inhibition Assay
This protocol provides a general framework for comparing the inhibitory activity of different batches of this compound.
-
Reagents and Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (as substrate)
-
S-adenosyl-L-[methyl-¹⁴C]-methionine
-
This compound (old and new batches)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
-
-
Procedure:
-
Prepare a dilution series of both the old and new batches of this compound in the assay buffer.
-
In a microplate, combine PRMT1 enzyme, histone H4 peptide, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction and spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of AMI-1 and determine the IC50 value for each batch.
-
Protocol 2: Cell Viability Assay
This protocol can be used to compare the cytotoxic effects of different batches of this compound.
-
Reagents and Materials:
-
Cancer cell line (e.g., S180 or U2OS cells)[1]
-
Cell culture medium and supplements
-
This compound (old and new batches)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a dilution series of both the old and new batches of this compound in cell culture medium.
-
Treat the cells with the different concentrations of AMI-1 or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-96 hours).[1]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent cell viability for each concentration and determine the EC50 value for each batch.
-
Visualizations
Signaling Pathway of PRMT Inhibition
Caption: Inhibition of Protein Arginine Methyltransferase (PRMT) by this compound.
Experimental Workflow for Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
References
Technical Support Center: Addressing Autofluorescence in Imaging Experiments
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address autofluorescence in your imaging experiments, with a focus on potential issues arising from the use of AMI-1 free acid.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in my imaging experiments?
A1: Autofluorescence is the natural emission of light by biological materials when excited by a light source. This phenomenon can interfere with the detection of your specific fluorescent signal, leading to high background and reduced sensitivity. Common sources of autofluorescence include:
-
Endogenous Molecules: Naturally occurring molecules within cells and tissues, such as collagen, elastin, NADH, and riboflavins, can fluoresce.
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce or enhance autofluorescence by cross-linking proteins.
-
Lipofuscin: This "wear-and-tear" pigment can accumulate in aging cells and is a potent source of broad-spectrum autofluorescence.
-
Red Blood Cells: Heme groups within red blood cells can also contribute to background fluorescence.
Q2: Could this compound be the cause of autofluorescence in my experiment?
A2: While AMI-1 is a widely used inhibitor of protein arginine N-methyltransferases (PRMTs), its intrinsic fluorescent properties are not well-documented in publicly available literature. The chemical structure of this compound, 7,7'-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), contains aromatic rings, which are often associated with fluorescence. Therefore, it is plausible that AMI-1 itself could contribute to autofluorescence. To determine if AMI-1 is the source, we recommend running a control experiment as outlined in the troubleshooting guide below.
Q3: What are the general strategies to minimize autofluorescence?
A3: Several strategies can be employed to combat autofluorescence:
-
Spectral Separation: Choose fluorophores that emit light in the far-red or near-infrared regions of the spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.
-
Chemical Quenching: Treat your samples with chemical agents that can reduce or eliminate autofluorescence.
-
Photobleaching: Intentionally expose your sample to high-intensity light to "burn out" the autofluorescent molecules before imaging your target.
-
Proper Sample Preparation: Optimize your fixation protocol and consider perfusing tissues to remove red blood cells.
-
Image Processing: Utilize software to subtract the background fluorescence signal from your images.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating autofluorescence in your imaging experiments, particularly when using this compound.
Workflow for Troubleshooting Autofluorescence
Validation & Comparative
A Comparative Guide to AMI-1 Free Acid and Other PRMT Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is critical for dissecting the roles of Protein Arginine Methyltransferases (PRMTs) and for developing novel therapeutics. This guide provides a detailed, data-driven comparison of AMI-1, a widely used first-generation pan-PRMT inhibitor, with other notable PRMT inhibitors. We focus on their biochemical potency, selectivity, and cellular effects, supported by experimental data and protocols to facilitate an informed choice for specific research applications.
Overview of AMI-1
AMI-1 is a cell-permeable and reversible inhibitor of PRMTs.[1] It was one of the first PRMT inhibitors discovered and functions by blocking the binding of the peptide substrate to the enzyme; it is noncompetitive with the S-adenosyl-L-methionine (SAM) methyl donor.[2][3] A key characteristic of AMI-1 is its broad-spectrum activity, inhibiting both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1][4] This makes it a useful tool for studying the general effects of PRMT inhibition, though its lack of specificity can complicate the interpretation of results intended to be specific to a single PRMT.[4]
Quantitative Data Summary: Inhibitor Comparison
The following tables summarize the biochemical potency and cellular activity of AMI-1 in comparison to other PRMT inhibitors. IC50 (half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half in a biochemical assay, while EC50 (half-maximal effective concentration) values measure the concentration required to produce half-maximal effect in a cellular context.
Note: IC50 values can vary significantly depending on the specific assay conditions, substrates, and enzyme preparations used. Direct comparison of values across different studies should be made with caution.[5]
Table 1: Biochemical Potency (IC50) of PRMT Inhibitors
| Inhibitor | Target PRMT(s) | PRMT1 IC50 (μM) | PRMT5 IC50 (μM) | Selectivity Profile | Reference(s) |
| AMI-1 | Pan-PRMT | 8.8 | Active, IC50 not specified | Pan-PRMT inhibitor (PRMT1, -3, -4, -5, -6).[1][4] | [1][5] |
| GSK3368715 | Type I PRMTs | 0.0031 | >100 | Potent inhibitor of Type I PRMTs.[5] | [5] |
| MS023 | Type I PRMTs | 0.030 | >100 | Potent inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, 8).[5] | [5] |
| DB75 (Furamidine) | PRMT1 | ~2 | >21.5 | Selective for PRMT1 over CARM1 (PRMT4) and PRMT5.[5][6] | [5][7] |
| TC-E 5003 | PRMT1 | 1.5 | Not specified | Selective for PRMT1 over CARM1 and Set7/9.[8] | [8] |
| WCJ-394 | Type I PRMTs | 1.21 | Not specified | Inhibits other Type I PRMTs (PRMT3, 4, 6, 8).[7] | [5][7] |
| DCPT1061 | PRMT1, 6, 8 | Potent (rate at 5nM provided) | Less inhibitory | Potently inhibits PRMT1, PRMT6, and PRMT8.[9] | [9] |
| JNJ-64619178 | PRMT5 | Not applicable | Potent | Highly potent and selective oral PRMT5 inhibitor.[10] | [10] |
Table 2: Cellular Activity of PRMT Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | Effective Concentration (μM) | Observed Effect | Reference(s) |
| AMI-1 | S180, U2OS | Sarcoma | 0.6 - 2.4 | Inhibits cell viability, induces apoptosis.[1] | [1] |
| TC-E 5003 | A549, NCI-H1299 | Lung Cancer | 0.68 - 0.70 (IC50) | Inhibition of cell viability.[8] | [8] |
| GSK3326595 (PRMT5i) | Various | Solid Tumors, NHL | Not specified | Partial responses observed in clinical trials.[10][11] | [10][11] |
| JNJ-64619178 (PRMT5i) | Various | B-cell NHL, Solid Tumors | Not specified | ORR of 5.6% in efficacy-evaluable patients.[10] | [10] |
Signaling Pathways and Experimental Workflows
PRMT Inhibition and Cellular Signaling
PRMTs play a crucial role in regulating numerous cellular processes, including gene transcription, signal transduction, and DNA repair, by methylating histone and non-histone proteins.[2][8] Inhibitors like AMI-1 block these processes, leading to downstream effects such as cell cycle arrest and apoptosis.[2]
Caption: Generalized pathway of PRMT-mediated methylation and its inhibition.
General Experimental Workflow for PRMT Inhibitor Evaluation
The development and characterization of PRMT inhibitors typically follow a multi-stage process, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm on-target effects and functional outcomes, and culminating in in vivo studies to assess efficacy and tolerability.[12]
Caption: A typical experimental workflow for developing PRMT inhibitors.[12]
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation and comparison of PRMT inhibitors. Below are representative methods for key assays.
Protocol 1: In Vitro PRMT1 Radiometric Filter-Binding Assay
This biochemical assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a peptide substrate, allowing for the determination of the inhibitor's IC50 value.[4][8]
-
Objective: To determine the IC50 of a test compound against PRMT1.
-
Materials:
-
Recombinant human PRMT1 enzyme.
-
Histone H4 peptide substrate (e.g., residues 1-21).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Test inhibitor (e.g., AMI-1) serially diluted in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Trichloroacetic acid (TCA).
-
Filter paper (e.g., P81 phosphocellulose).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Component Addition: In a microplate, add the assay buffer, recombinant PRMT1 enzyme, histone H4 peptide, and the test inhibitor at various concentrations.[4]
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM.[4][8]
-
Termination: Stop the reaction by spotting the reaction mixture onto the filter paper and immersing it in TCA to precipitate the radiolabeled peptide.
-
Washing: Wash the filter paper multiple times with TCA and ethanol (B145695) to remove unincorporated [³H]-SAM.
-
Quantification: Place the dried filter paper in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[8]
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to modulate PRMT activity within cells by measuring the levels of a specific PRMT-mediated histone mark, such as asymmetric dimethylarginine on Histone H4 (H4R3me2a for PRMT1) or symmetric dimethylarginine (SDMA for PRMT5).[8][12]
-
Objective: To confirm that the test compound inhibits the target PRMT in a cellular context.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Test inhibitor (e.g., AMI-1).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and transfer system.
-
PVDF membranes.
-
Primary Antibodies: Anti-H4R3me2a or Anti-SDMA, and a loading control (e.g., Anti-Histone H3, Anti-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound (and a DMSO vehicle control) for 24-72 hours.[8][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.[8][12]
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the level of the histone mark to the loading control to determine the dose-dependent effect of the inhibitor.
-
Conclusion
The choice between AMI-1 and other PRMT inhibitors depends heavily on the specific research objective. AMI-1 serves as a valuable tool for investigating the broad consequences of inhibiting multiple PRMTs simultaneously.[9] However, for studies aiming to dissect the specific functions of a particular PRMT enzyme, more selective inhibitors such as GSK3368715 for Type I PRMTs or JNJ-64619178 for PRMT5 are more appropriate choices.[5][9][10] The data and protocols provided in this guide offer a framework for selecting the most suitable inhibitor and designing rigorous experiments to explore the critical roles of protein arginine methylation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. onclive.com [onclive.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of PRMT Inhibitors: AMI-1 Free Acid vs. MS023
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent protein arginine methyltransferase (PRMT) inhibitors: AMI-1 free acid and MS023. Both compounds are instrumental in studying the roles of PRMTs in various biological processes, including gene regulation, signal transduction, and DNA repair. However, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. This comparison, supported by experimental data, aims to assist researchers in selecting the most suitable inhibitor for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | MS023 |
| Primary Target | Pan-inhibitor of PRMTs | Potent pan-inhibitor of type I PRMTs |
| Potency (PRMT1 IC50) | 8.8 µM (human PRMT1)[1][2][3] | 30 nM[4][5][6] |
| Mechanism of Action | Blocks peptide-substrate binding, non-competitive with S-adenosyl-L-methionine (SAM)[1][2] | Binds to the substrate binding site[7][8] |
| Key Biological Effects | Anti-inflammatory, reno-protective, induces cell cycle arrest and apoptosis in cancer cells[7] | Anti-tumor, sensitizes to DNA damaging agents, modulates RNA splicing, impairs DNA damage repair pathways[5][9][10][11] |
Quantitative Efficacy Data
The following tables summarize the inhibitory concentrations and cellular effects of this compound and MS023 based on available research. It is important to note that these values were not determined in a single head-to-head study, and therefore, experimental conditions may have varied between studies.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target PRMT | IC50 |
| This compound | PRMT1 (human) | 8.8 µM[1][3] |
| Hmt1p (yeast) | 3.0 µM[1][3] | |
| CARM1 (PRMT4) | 74 µM[7] | |
| MS023 | PRMT1 | 30 nM[4][5][6] |
| PRMT3 | 119 nM[4][5][6] | |
| PRMT4 (CARM1) | 83 nM[4][5][6] | |
| PRMT6 | 4 nM[4][5][6] | |
| PRMT8 | 5 nM[4][5][6] |
Table 2: Cellular Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | Efficacy Metric (EC50/IC50) |
| MS023 | H82 (Small Cell Lung Cancer) | Cell Viability | 0.6 µM (EC50)[9] |
| H1092 (Small Cell Lung Cancer) | Cell Viability | 48.72 µM (EC50)[9] | |
| MCF7 (Breast Cancer) | Inhibition of H4R3me2a | 9 nM (IC50)[4][6] | |
| HEK293 | Inhibition of H3R2me2a | 56 nM (IC50)[4][6] | |
| This compound | S180 and U2OS (Sarcoma) | Cell Viability | Inhibits in a dose-dependent manner (0.6-2.4 mM)[1] |
In-Depth Analysis
This compound: A First-Generation Pan-PRMT Inhibitor
AMI-1 is a well-established, cell-permeable, and reversible inhibitor of protein arginine methyltransferases.[1] Its broad-spectrum activity against multiple PRMTs, including both type I and type II enzymes, makes it a useful tool for investigating the global consequences of PRMT inhibition.[1][7] AMI-1 exerts its inhibitory effect by blocking the binding of the peptide substrate to the enzyme and is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[2] In cellular studies, AMI-1 has been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[1][7]
MS023: A Potent and Selective Type I PRMT Inhibitor
MS023 is a highly potent and cell-active inhibitor of human type I PRMTs, including PRMT1, 3, 4, 6, and 8.[4][5][6] This potent and selective inhibition leads to a significant reduction in cellular levels of asymmetric dimethylarginine (aDMA) on histone and non-histone proteins.[4][8] A key mechanistic insight into MS023's action in cancer is its ability to impair RNA splicing, leading to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks.[9] This mechanism can sensitize cancer cells to DNA damaging agents.[9][11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT Inhibition
Caption: Simplified PRMT1 signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for inhibitor characterization.
Experimental Protocols
Biochemical Inhibitory Activity Assay (Scintillation Proximity Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against PRMT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone H4 peptide), and S-[³H]-adenosyl-L-methionine (³H-SAM) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or MS023) to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of non-radioactive SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated scintillation proximity assay (SPA) plate. The biotinylated and ³H-methylated peptide binds to the streptavidin, bringing the scintillant in the plate coating into close proximity with the ³H, resulting in light emission.
-
Measurement: Measure the light emission using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Viability Assay
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, H82) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or MS023. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 or 96 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells), and calculate the EC50 or IC50 value.
Conclusion
Both this compound and MS023 are valuable chemical probes for investigating the roles of PRMTs. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is a suitable choice for studies aiming to understand the broad consequences of inhibiting multiple PRMTs simultaneously.
-
MS023 is the preferred inhibitor for studies requiring high potency and a focus on the effects of inhibiting type I PRMTs. Its well-defined mechanism of action in sensitizing cancer cells to DNA damaging agents makes it a particularly interesting tool for cancer research.
It is important to note the significant difference in potency, with MS023 being substantially more potent than this compound in biochemical assays against PRMT1. Researchers should carefully consider the required concentrations for cellular and in vivo studies.
Disclaimer: This guide is based on publicly available research data. A direct comparative study of this compound and MS023 under identical experimental conditions has not been identified. Therefore, the quantitative data presented should be interpreted with caution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PRMT5 Inhibitors: AMI-1 Free Acid vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the right tool for Protein Arginine Methyltransferase 5 inhibition.
In the landscape of epigenetic research and drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target. Its role in various cellular processes, including cell proliferation, makes it a focal point for therapeutic intervention, particularly in oncology. This guide provides a detailed, data-driven comparison of two prominent PRMT5 inhibitors: the broad-spectrum inhibitor AMI-1 free acid and the highly selective GSK3326595.
At a Glance: Key Differences
| Feature | This compound | GSK3326595 |
| Target(s) | Pan-PRMT inhibitor (inhibits PRMT1, 3, 4, 5, and 6)[1][2] | Selective PRMT5 inhibitor |
| Potency (PRMT5 IC50) | Not explicitly defined, but generally in the micromolar range for PRMTs | ~6.2 - 22 nM |
| Mechanism of Action | Blocks peptide-substrate binding; Non-competitive with S-adenosyl-L-methionine (SAM)[3] | SAM uncompetitive, peptide competitive; Slow binding[1] |
| Selectivity | Broad spectrum, inhibits multiple PRMTs[1][2] | Highly selective for PRMT5 |
| Cellular Effects | Reduces cell viability, induces apoptosis, downregulates PRMT5 expression[3] | Induces alternative splicing of MDM4, inhibits cell proliferation |
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for both inhibitors, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 | Ki | Selectivity |
| This compound | Human PRMT1 | 8.8 µM[3] | - | Pan-PRMT inhibitor (PRMT1, 3, 4, 5, 6)[1][2] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 µM[3] | - | ||
| CARM1 (PRMT4) | 74 µM[1] | - | ||
| GSK3326595 | PRMT5/MEP50 | 6.2 nM[1] | - | >4,000-fold selective for PRMT5/MEP50 over 20 other methyltransferases |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Assay | Effect | Concentration |
| This compound | Sarcoma (S180, U2OS) | Cell Viability | Inhibition of cell viability | 0.6 - 2.4 mM[3] |
| Sarcoma (S180) | Apoptosis | Induction of apoptosis | 1.2 - 2.4 mM[3] | |
| Sarcoma Xenograft | Western Blot | Downregulation of PRMT5 expression | 0.5 mg (intratumoral)[3] | |
| GSK3326595 | Z-138, MCF-7, JM1, DOHH-2 | Splicing Assay | Induces alternative splicing of MDM4 | 200 nM |
| Lymphoma & Breast Cancer | Cell Growth | Inhibition of cell growth | Not specified | |
| Z-138 Xenograft | Tumor Growth | Reduction in tumor growth | 25, 50, 100 mg/kg (twice daily) |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams have been generated using Graphviz.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating PRMT5 inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Biochemical PRMT5 Inhibition Assay (Radiometric)
Objective: To determine the in vitro IC50 value of an inhibitor against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)
-
Inhibitor stock solution (in DMSO)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in the assay buffer.
-
Add varying concentrations of the inhibitor (AMI-1 or GSK3326595) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS/MTT)
Objective: To assess the effect of PRMT5 inhibitors on cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Inhibitor stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor (AMI-1 or GSK3326595) in a complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of proliferation) value.
Western Blot Analysis for PRMT5 Activity
Objective: To measure the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates in inhibitor-treated cells.
Materials:
-
Cancer cell line of interest
-
Inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-total SmD3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the inhibitor (AMI-1 or GSK3326595) for a specified time.
-
Harvest and lyse the cells in the lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a total protein control (e.g., total SmD3) and a loading control (e.g., GAPDH) to normalize the data.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and GSK3326595 depends critically on the research question.
-
GSK3326595 is the ideal choice for studies requiring high potency and selectivity for PRMT5. Its well-defined mechanism of action and nanomolar potency make it a superior tool for dissecting the specific cellular functions of PRMT5 with minimal off-target effects.
-
This compound , as a pan-PRMT inhibitor , is a useful tool for investigating the broader consequences of inhibiting multiple PRMTs simultaneously. However, attributing observed cellular effects solely to PRMT5 inhibition when using AMI-1 requires cautious interpretation and should ideally be validated with more selective inhibitors like GSK3326595.
This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental needs. As the field of epigenetic research continues to evolve, the development of increasingly specific and potent chemical probes will further enhance our understanding of the intricate roles of enzymes like PRMT5 in health and disease.
References
Validating PRMT1 Inhibition: A Comparative Guide to AMI-1 Free Acid and PRMT1 siRNA
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target effects is a cornerstone of rigorous pharmacological research. When employing chemical probes to dissect cellular signaling, it is crucial to substantiate the observed phenotypes with a specific genetic approach. This guide provides a comprehensive comparison of two methodologies for inhibiting Protein Arginine Methyltransferase 1 (PRMT1): the small molecule inhibitor AMI-1 free acid and gene silencing via PRMT1 small interfering RNA (siRNA).
This document offers an objective comparison to guide researchers in designing experiments and interpreting data. While direct head-to-head comparative studies are limited, this guide synthesizes available experimental data to highlight the efficacy and specificity of each approach.
Probing PRMT1 Function: Chemical Inhibition vs. Genetic Knockdown
AMI-1 is a cell-permeable and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs) that functions by blocking the binding of peptide substrates.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 8.8 μM for human PRMT1.[2] Conversely, PRMT1 siRNA provides a highly specific method to reduce the expression of the PRMT1 protein, thereby directly assessing the impact of its absence on cellular processes.
The following sections present quantitative data on the effects of both AMI-1 and PRMT1 siRNA from distinct studies, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound and PRMT1 siRNA on key cellular processes, including cell viability and substrate methylation. It is important to note that the data presented for each modality are derived from separate studies and are not from a direct head-to-head comparison.
Table 1: Effect of this compound on Rhabdomyosarcoma Cell Viability
| Cell Line | Treatment Concentration | Incubation Time | Percent Viability | Data Source |
| Rh30 | 100 µM | 72 hours | ~60% | [3] |
| RD | 100 µM | 72 hours | ~65% | [3] |
Table 2: Effect of this compound on Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
| Cell Line | Treatment Concentration | Incubation Time | Relative H4R3me2a Levels | Data Source |
| Rh30 | 100 µM | 48 hours | Significantly Reduced | [3][4] |
| RD | 100 µM | 48 hours | Significantly Reduced | [3][4] |
Table 3: Effect of PRMT1 siRNA on FUS/TLS Arginine Methylation
| Cell Line | siRNA Concentration | Incubation Time | Relative FUS/TLS Methylation | Data Source |
| HEK293 | 40 nM | 24 hours | Significantly Decreased | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of validation studies.
Cell Viability Assay (WST-1) for AMI-1 Treatment
-
Cell Seeding: Seed rhabdomyosarcoma cells (Rh30 and RD) in 96-well plates at a density of 5x10³ cells per well and culture for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 150 µM) or vehicle control (DMSO) for 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]
Western Blot Analysis for Histone Methylation after AMI-1 Treatment
-
Cell Lysis: Treat rhabdomyosarcoma cells with 100 µM AMI-1 for 48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control (e.g., β-actin or total histone H4) to ensure equal protein loading.[3][4]
siRNA Transfection for PRMT1 Knockdown
-
Cell Seeding: Plate HEK293 cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
siRNA Complex Formation: For each well, dilute 40 nM of PRMT1-specific siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Mix the siRNA and transfection reagent solutions and incubate at room temperature for 20 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24 hours at 37°C.
-
Confirmation of Knockdown: Harvest the cells and assess the efficiency of PRMT1 knockdown by Western blot analysis using a PRMT1-specific antibody.[5]
Immunoprecipitation and Western Blot for Substrate Methylation
-
Cell Lysis and Immunoprecipitation: Following PRMT1 knockdown, lyse the cells and immunoprecipitate the target substrate (e.g., FUS/TLS) using a specific primary antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody that recognizes asymmetrically dimethylated arginine residues to detect the methylation status of the immunoprecipitated protein.
-
Loading Control: Re-probe the membrane with an antibody against the total immunoprecipitated protein to confirm equal loading.[5]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the PRMT1 signaling pathway, a typical experimental workflow for validating a PRMT1 inhibitor, and the logical relationship between chemical inhibition and genetic knockdown.
Caption: PRMT1 signaling pathway and points of intervention.
Caption: Experimental workflow for validating AMI-1 with PRMT1 siRNA.
Caption: Logical framework for validating on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of PRMT1-Mediated Arginine Methylation on the Subcellular Localization, Stress Granules, and Detergent-Insoluble Aggregates of FUS/TLS - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMI-1 Free Acid Effects: A Comparative Guide Using PRMT1 Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides an objective comparison of the effects of AMI-1 free acid, a first-generation protein arginine methyltransferase (PRMT) inhibitor, with the phenotype of protein arginine methyltransferase 1 (PRMT1) knockout mouse models. The goal is to ascertain to what extent a genetic knockout of PRMT1 can validate the observed effects of AMI-1, a known pan-PRMT inhibitor.
AMI-1 is a widely used tool to investigate the roles of PRMTs in various biological processes. However, its utility in attributing effects specifically to PRMT1 is limited by its activity against multiple PRMTs, including PRMT1, -3, -4, -5, and -6.[1][2] A PRMT1 knockout mouse, therefore, serves as a crucial, albeit partial, benchmark for validating the on-target effects of AMI-1 related to this specific enzyme.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical profile of AMI-1 and compare the phenotypic outcomes of PRMT1 genetic deletion versus AMI-1 administration.
| Parameter | This compound | Reference |
| Target(s) | Pan-PRMT inhibitor (PRMT1, -3, -4, -5, -6) | [1] |
| IC50 (Human PRMT1) | 8.8 µM | [1] |
| Mechanism of Action | Blocks peptide-substrate binding; non-competitive with S-adenosyl-L-methionine (SAM) | [2] |
Table 1: Biochemical Profile of this compound. This table details the inhibitory characteristics of AMI-1.
| Biological Process | PRMT1 Knockout Mouse Model Phenotype | AMI-1 Treatment Effects | References |
| Embryonic Development | Embryonic lethality in full knockout. | Not applicable. | [3] |
| Cell Proliferation | Leads to cell cycle progression delay and growth arrest in mouse embryonic fibroblasts (MEFs). | Suppresses cancer cell proliferation and reduces cell viability. | [1][3] |
| Gene Expression | Knockout in hepatocytes leads to decreased expression of HNF4α and Axin1. | Prevents PRMT1-dependent induction of HNF4α and Axin1 in Huh 7.5 cells. | [4] |
| Central Nervous System | CNS-specific knockout results in severe hypomyelination and reduced number of oligodendrocyte lineage cells. | Not extensively studied in this context. | [5] |
| Cardiac Function | Cardiomyocyte-specific knockout in juvenile mice induces dilated cardiomyopathy. | Not extensively studied in this context. | [6] |
| Tumor Growth (in vivo) | Not directly tested in a tumor model. | Reduces tumor xenograft weight in sarcoma and colorectal cancer models. | [1] |
| DNA Damage Response | MEFs deficient in PRMT1 show spontaneous DNA damage and checkpoint defects. | Not a primary reported effect. | [3] |
Table 2: Comparative Phenotypes of PRMT1 Knockout vs. AMI-1 Treatment. This table juxtaposes the biological consequences of genetic deletion of PRMT1 with the pharmacological effects of AMI-1. Note that the experimental systems often differ.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of the findings cited in this guide.
Generation of Hepatocyte-Specific PRMT1 Knockout Mice
To study the role of PRMT1 in the liver while bypassing embryonic lethality, hepatocyte-specific knockout mice were generated.[4]
-
Animal Models: Mice with a floxed Prmt1 allele (Prmt1fl/fl) are crossed with mice expressing Cre recombinase under the control of the albumin promoter (Albumin-Cre).
-
Genotyping: Offspring are genotyped via PCR to identify Prmt1fl/fl;Albumin-Cre mice (knockout) and Prmt1fl/fl littermates (wild-type controls).
-
Validation of Knockout: The loss of PRMT1 protein in hepatocytes is confirmed by immunohistochemistry or Western blot analysis of liver tissue lysates.
In Vitro Gene Expression Analysis with AMI-1
This protocol was used to demonstrate that AMI-1 can inhibit the transcriptional co-activation function of PRMT1.[4]
-
Cell Culture and Transfection: Human hepatoma cells (Huh 7.5) are cultured under standard conditions. Cells are then transfected with a plasmid to overexpress wild-type PRMT1.
-
Inhibitor Treatment: A subset of the transfected cells is treated with AMI-1 at a concentration sufficient to inhibit PRMT1 activity. A vehicle control (e.g., DMSO) is used for comparison.
-
RNA Isolation and qRT-PCR: After an appropriate incubation period, total RNA is isolated from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of target genes, such as HNF4α and Axin1.
Western Blot for Histone Arginine Methylation
This assay is used to assess the impact of PRMT1 inhibition on a key epigenetic mark.[1]
-
Cell Treatment and Lysis: Cells are treated with AMI-1 or a vehicle control for a specified duration. Subsequently, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a major product of PRMT1 activity. An antibody for total histone H4 or a loading control like β-actin is used for normalization.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified to determine the change in H4R3me2a levels.
Tumor Xenograft Model
This in vivo model assesses the anti-cancer efficacy of AMI-1.[1]
-
Cell Implantation: Human cancer cells (e.g., sarcoma or colorectal cancer lines) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives AMI-1 (e.g., via intratumoral or systemic administration) according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the experiment, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for methylation marks.
Mandatory Visualization
The following diagrams illustrate the signaling context of PRMT1 and a conceptual workflow for validating an inhibitor with a knockout model.
Caption: PRMT1-mediated signaling and points of intervention.
Caption: Workflow for validating inhibitor effects with a knockout model.
Objective Comparison and Conclusion
A direct comparison reveals both overlaps and discrepancies between the effects of AMI-1 and the phenotype of PRMT1 knockout mice. The alignment in the regulation of HNF4α-dependent gene expression provides strong evidence that AMI-1's effect on this specific pathway is mediated through its inhibition of PRMT1.[4] Similarly, the anti-proliferative effects of AMI-1 are consistent with the cell cycle delay observed in PRMT1-deficient MEFs.[1][3]
However, the pan-inhibitory nature of AMI-1 complicates a definitive validation. Effects observed with AMI-1 that are not recapitulated in PRMT1 knockout models could be due to the inhibition of other PRMTs. Conversely, phenotypes present in the knockout mice, particularly those arising from developmental roles like in the CNS and heart, may not be observable with acute pharmacological inhibition in adult animals.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Mouse PRMT1 Null Allele Defines an Essential Role for Arginine Methylation in Genome Maintenance and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 and JMJD6 dependent arginine methylation regulate HNF4α expression and hepatocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severe Hypomyelination and Developmental Defects Are Caused in Mice Lacking Protein Arginine Methyltransferase 1 (PRMT1) in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT1 Deficiency in Mouse Juvenile Heart Induces Dilated Cardiomyopathy and Reveals Cryptic Alternative Splicing Products - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1 Free Acid: A Comparative Guide to its Specificity for Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of AMI-1 free acid, a widely utilized pan-inhibitor of Protein Arginine Methyltransferases (PRMTs), against its primary targets and other classes of methyltransferases. The information presented herein is supported by experimental data to aid in the critical evaluation and application of this compound in research and drug discovery.
Data Presentation: Inhibitory Activity of AMI-1
AMI-1 is recognized as a broad-spectrum inhibitor of PRMTs, demonstrating activity against multiple members of this enzyme family. Its inhibitory mechanism involves blocking the binding of the peptide substrate to the enzyme, and it is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[1] The following table summarizes the available quantitative data on the inhibitory potency of AMI-1 against various methyltransferases.
| Enzyme Family | Enzyme | Substrate(s) | IC50 (µM) | Comments |
| PRMTs | Human PRMT1 | Histone H4, GAR peptide | 8.8 - 137 | The wide range is dependent on experimental conditions.[1][2] |
| Yeast Hmt1p | Npl3p | 3.0 | A yeast ortholog of human PRMT1. | |
| Human CARM1 (PRMT4) | Histone H3 | 74 | [2] | |
| Human PRMT3 | Inhibited | Specific IC50 value not reported in the provided search results.[2][3] | ||
| Human PRMT5 | Histone H2A/H4 | Inhibited | Specific IC50 value not reported in the provided search results.[2][3] | |
| Human PRMT6 | Inhibited | Specific IC50 value not reported in the provided search results.[2][3] | ||
| Human PRMT2 | Data not available | |||
| Human PRMT7 | Data not available | |||
| Human PRMT8 | Data not available | |||
| Human PRMT9 | Data not available | |||
| Lysine (B10760008) Methyltransferases (KMTs) | Various | Not significantly inhibited | Stated to be specific for arginine over lysine methyltransferases in vitro. Specific IC50 values for enzymes like G9a, EZH2, or SETD7 are not available in the provided search results. | |
| DNA Methyltransferases (DNMTs) | Various | Data not available | Specific IC50 values for enzymes like DNMT1, DNMT3A, or DNMT3B are not available in the provided search results. |
Experimental Protocols
The determination of the inhibitory activity of AMI-1 is typically performed using in vitro methyltransferase assays. A common method is the radiometric filter paper assay, which measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide or protein.
Key Experiment: In Vitro Radiometric Methyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMI-1 against a specific methyltransferase.
Materials:
-
Purified recombinant methyltransferase (e.g., PRMT1)
-
Substrate peptide (e.g., biotinylated histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Reaction quench buffer (e.g., 100 mM MES, pH 6.5)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or P81 phosphocellulose filter paper
-
Microplate reader capable of scintillation counting
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0.01 µM.
-
Reaction Setup: In a 96-well or 384-well plate, combine the purified methyltransferase, the substrate peptide, and the diluted AMI-1 or vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the methylation reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Termination of Reaction and Detection (SPA Bead Method):
-
Stop the reaction by adding a quench buffer containing streptavidin-coated SPA beads.
-
The biotinylated and [³H]-methylated peptide will bind to the SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead, which generates a light signal.
-
Unreacted [³H]-SAM will not be in close enough proximity to generate a signal.
-
Measure the signal using a scintillation counter.
-
-
Termination of Reaction and Detection (Filter Paper Method):
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
The positively charged paper binds the peptide substrate.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unreacted [³H]-SAM.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AMI-1 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AMI-1 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Mechanism of PRMT inhibition by AMI-1.
Caption: Workflow for in vitro radiometric methyltransferase inhibition assay.
References
A Researcher's Guide to Biochemical Assays for Confirming AMI-1 Target Engagement
For researchers, scientists, and drug development professionals investigating the function of Protein Arginine Methyltransferases (PRMTs), confirming target engagement of inhibitors is a critical step. AMI-1, a widely used but non-specific inhibitor, serves as a foundational tool compound. This guide provides an objective comparison of biochemical assays used to measure the activity of PRMTs and confirm the target engagement of AMI-1 and other related inhibitors.
Understanding the Target: PRMT1
AMI-1 is recognized as a pan-inhibitor of PRMTs, with Protein Arginine Methyltransferase 1 (PRMT1) being a primary target.[1][2] PRMT1 is the predominant enzyme responsible for asymmetric arginine methylation in mammals, accounting for approximately 85% of this activity.[3] It plays a crucial role in various cellular processes by methylating both histone and non-histone proteins. A key substrate is Histone H4, which PRMT1 asymmetrically dimethylates at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[3] Dysregulation of PRMT1 is implicated in numerous diseases, including cancer, making it a significant therapeutic target.[2][4]
Quantitative Comparison of PRMT1 Inhibitors
The efficacy of PRMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce enzyme activity by 50%. The IC50 for a given compound can vary based on the assay format and experimental conditions. Below is a comparison of AMI-1 with other notable Type I PRMT inhibitors.
| Compound | Primary Target(s) | PRMT1 IC50 | Selectivity Profile | Reference(s) |
| AMI-1 | Pan-PRMT inhibitor | 8.8 µM - 137 µM | Inhibits multiple PRMTs including PRMT1, 3, 4, 5, and 6.[4][5] | [4][5] |
| MS023 | Potent pan-Type I PRMT inhibitor | 30 nM | Potently inhibits PRMT1, 3, 4, 6, and 8; inactive against Type II/III PRMTs.[4][6][7] | [4][6][7] |
| TC-E 5003 | Selective PRMT1 inhibitor | 1.5 µM | Selective for PRMT1 over other methyltransferases like CARM1 (PRMT4).[8] | [8] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration) and may not be directly comparable across different studies.
Key Biochemical Assays for Target Engagement
Several robust biochemical assays are available to measure PRMT1 activity and assess inhibitor potency. The choice of assay often depends on the required throughput, sensitivity, and the specific research question.
Radiometric Filter-Binding Assay
Considered the "gold standard" for its sensitivity and direct measurement of methyltransferase activity.[9]
Homogeneous Luminescence Assay (e.g., MTase-Glo™)
A non-radioactive, high-throughput method that measures the production of the universal methyltransferase co-product, S-adenosyl homocysteine (SAH).[10]
Cellular Thermal Shift Assay (CETSA)
An in-cell method to verify target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding.
Experimental Protocols
Radiometric PRMT1 Inhibition Assay
This assay directly quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKV-NH2)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Test inhibitors (AMI-1, etc.) dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Phosphocellulose filter paper or streptavidin-coated plates (for biotinylated substrates)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction master mix containing reaction buffer, PRMT1 enzyme, and the histone H4 peptide substrate.
-
In a microplate, add varying concentrations of the test inhibitor (e.g., AMI-1) or DMSO as a vehicle control.
-
Add the enzyme/substrate master mix to the wells containing the inhibitor and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM to a final concentration of ~1 µM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a strong acid (e.g., 7.5% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter membrane, which captures the positively charged peptide substrate while the unreacted [³H]-SAM is washed away.
-
Wash the membrane multiple times with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Allow the membrane to dry, then add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular Western Blot for Histone Methylation
This method assesses the ability of an inhibitor to engage PRMT1 in intact cells by measuring the levels of its specific downstream histone mark, H4R3me2a.
Materials:
-
Cell line with detectable levels of H4R3me2a (e.g., MCF7)
-
Test inhibitors (AMI-1, etc.)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of the inhibitor or DMSO for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensity and normalize the H4R3me2a signal to the total Histone H4 signal to determine the dose-dependent reduction in the methylation mark.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PRMT1 signaling pathways and point of inhibition by AMI-1.
Caption: General workflow for assessing PRMT1 inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Activity, and Function of PRMT1 | MDPI [mdpi.com]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Detection of PRMT1 inhibitors with stopped flow fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of AMI-1 Free Acid and Other Key PRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Right Tool for a Specific Task
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a critical role in a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. Their dysregulation has been implicated in numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention. This guide provides a detailed comparison of AMI-1 free acid, a first-generation pan-PRMT inhibitor, with other widely used and more recently developed inhibitors: MS023, GSK3368715, and JNJ-64619178. This comparison focuses on their structural differences, inhibitory activity, and their effects on cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview of Inhibitor Potency
The selection of an appropriate inhibitor is paramount for both basic research and drug development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AMI-1, MS023, GSK3368715, and JNJ-64619178 against a panel of PRMT enzymes. This data highlights the varying potency and selectivity profiles of these compounds.
| Target Enzyme | AMI-1 (IC50) | MS023 (IC50)[1] | GSK3368715 (IC50) | JNJ-64619178 (IC50) |
| PRMT1 | 8.8 µM[2][3] | 30 nM | 3.1 nM | >10 µM |
| PRMT3 | Inhibits | 119 nM | 48 nM | >10 µM |
| PRMT4 (CARM1) | 74 µM[2] | 83 nM | 1148 nM | >10 µM |
| PRMT5 | Inhibits[2] | >10 µM | >10 µM | 0.14 nM |
| PRMT6 | Inhibits[2] | 4 nM | 5.7 nM | >10 µM |
| PRMT7 | No significant inhibition | >10 µM | Not reported | >10 µM |
| PRMT8 | Not reported | 5 nM | 1.7 nM | >10 µM |
| PRMT9 | Not reported | >10 µM | Not reported | >10 µM |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. Direct comparison between studies should be made with caution.
Delving Deeper: A Structural Comparison of Inhibitor Binding
The distinct selectivity and potency profiles of these inhibitors can be attributed to their unique structural interactions within the PRMT active site. While a crystal structure of AMI-1 in complex with a PRMT is not publicly available, the binding modes of MS023 and GSK3368715 have been elucidated, offering valuable insights into their mechanisms of action.
AMI-1 , as a pan-PRMT inhibitor, is thought to block the peptide-substrate binding site and is non-competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[3] Its broader activity suggests that it may interact with conserved features of the substrate-binding pocket across multiple PRMT family members.[3]
MS023 , a potent Type I PRMT inhibitor, has been co-crystallized with PRMT6 (PDB ID: 5E8R).[4] This structure reveals that MS023 occupies the substrate arginine-binding site, forming key hydrogen bonds that contribute to its high affinity.[4]
GSK3368715 , another potent Type I PRMT inhibitor, has been co-crystallized with PRMT1 (PDB ID: 6NT2).[5] It is described as a SAM-uncompetitive inhibitor, suggesting it binds to the enzyme-substrate complex.[6]
JNJ-64619178 , a highly potent and selective PRMT5 inhibitor, is pseudo-irreversible and binds to both the SAM and substrate-binding pockets of the PRMT5/MEP50 complex.[7]
The following diagram illustrates the general structure of a PRMT enzyme and the binding sites of different classes of inhibitors.
Caption: General binding modes of different PRMT inhibitors.
Impact on Cellular Signaling Pathways
The inhibition of PRMTs by these small molecules leads to distinct downstream effects on cellular signaling pathways, which are critical for their potential therapeutic applications.
AMI-1 and Type I PRMT Inhibitors: Targeting Cancer-Promoting Pathways
AMI-1 and other Type I PRMT inhibitors like MS023 and GSK3368715 primarily impact signaling pathways that are frequently dysregulated in cancer. Inhibition of PRMT1, the predominant Type I PRMT, has been shown to affect the EGFR and Wnt signaling pathways, both of which are crucial for cell proliferation, survival, and differentiation.
The following diagram illustrates the role of PRMT1 in these pathways and the effect of its inhibition.
Caption: PRMT1 signaling and inhibition.
JNJ-64619178: A PRMT5 Inhibitor with a Distinct Mechanism
JNJ-64619178, by selectively targeting PRMT5, impacts a different set of cellular processes. PRMT5 is the major Type II PRMT and is critically involved in the regulation of RNA splicing through the methylation of spliceosomal proteins, such as SmD1 and SmD3.[2] Inhibition of PRMT5 by JNJ-64619178 leads to defects in alternative splicing, which can be particularly detrimental to cancer cells that are dependent on specific splicing events for their survival.[7][8]
The following diagram illustrates the impact of JNJ-64619178 on the spliceosome.
Caption: JNJ-64619178 inhibits PRMT5, leading to aberrant splicing.
Experimental Protocols: A Guide for the Bench
To facilitate the direct comparison and evaluation of these inhibitors in a laboratory setting, detailed protocols for key biochemical and cellular assays are provided below.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (e.g., residues 1-21)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
PRMT inhibitor (AMI-1, MS023, GSK3368715) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
P81 phosphocellulose paper
-
Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each reaction, combine:
-
Assay Buffer
-
10 µM Histone H4 substrate
-
1 µM [³H]-SAM
-
Varying concentrations of the PRMT inhibitor (e.g., 0.1 nM to 100 µM) or DMSO for the control.
-
-
Enzyme Addition: Initiate the reaction by adding recombinant PRMT1 (e.g., 50-100 ng) to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stopping the Reaction: Spot 10 µL of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 paper in the wash buffer and wash for 5 minutes with gentle agitation. Repeat the wash two more times.
-
Drying and Counting: Air dry the P81 paper completely. Cut out the individual spots and place them in scintillation vials with scintillation fluid.
-
Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the in vitro radiometric PRMT1 inhibition assay.
Cellular Histone Methylation Assay (Western Blot)
This method assesses the ability of PRMT inhibitors to modulate histone arginine methylation within a cellular context by detecting the levels of a specific histone mark, such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).
Materials:
-
Cancer cell line (e.g., MCF-7 for PRMT1)
-
Complete culture medium
-
PRMT inhibitor (AMI-1, MS023, GSK3368715) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane (0.2 µm pore size is recommended for histones)[9]
-
Primary Antibodies:
-
Rabbit anti-H4R3me2a
-
Mouse anti-total Histone H4 (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PRMT inhibitor or DMSO for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for H4R3me2a overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total Histone H4 antibody following the same antibody incubation and detection steps.
-
Data Analysis: Quantify the band intensities for H4R3me2a and total Histone H4. Normalize the H4R3me2a signal to the total H4 signal to determine the relative change in histone methylation upon inhibitor treatment.
Caption: Workflow for the cellular histone methylation Western blot assay.
Conclusion: Selecting the Optimal Inhibitor
The choice between AMI-1, MS023, GSK3368715, and JNJ-64619178 will ultimately depend on the specific research question and experimental context.
-
This compound serves as a useful tool for investigating the broad consequences of inhibiting multiple PRMTs. However, its lower potency and pan-inhibitory nature require careful interpretation of results when seeking to understand the function of a specific PRMT.[3]
-
MS023 and GSK3368715 offer significantly higher potency and greater selectivity for Type I PRMTs, making them more suitable for dissecting the specific roles of this subclass of enzymes. Their distinct mechanisms of action (substrate-competitive vs. SAM-uncompetitive) may also provide different experimental outcomes.
-
JNJ-64619178 is a highly specific and potent tool for studying the functions of PRMT5 and its role in RNA splicing.
This guide provides a foundational framework for researchers to make an informed decision when selecting a PRMT inhibitor. The provided data and protocols should enable the design of rigorous experiments to further unravel the complex biology of protein arginine methylation and its role in health and disease.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of AMI-1 Free Acid in PRMT1 Inhibition
For researchers, scientists, and drug development professionals investigating the role of protein arginine methyltransferases (PRMTs) in various cellular processes, the selection of a suitable inhibitor is a critical step. This guide provides a comprehensive comparison of the kinetic properties of AMI-1 free acid, a widely used, first-generation pan-PRMT inhibitor, with other commercially available alternatives. The information presented herein, supported by experimental data and detailed protocols, is intended to facilitate an informed decision for your research needs.
Overview of AMI-1 as a PRMT1 Inhibitor
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases.[1] It primarily targets PRMT1, the predominant type I PRMT in mammalian cells, which is responsible for the majority of arginine methylation.[1][2] The inhibitory action of AMI-1 is achieved by blocking the binding of the peptide substrate to the enzyme, and it is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[3] While initially considered selective for PRMT1, subsequent studies have revealed that AMI-1 also exhibits inhibitory activity against other PRMTs, including PRMT3, -4, -5, and -6, classifying it as a pan-PRMT inhibitor.[3][4]
Comparative Kinetic Data of PRMT1 Inhibitors
The following table summarizes the key kinetic parameters for AMI-1 and other selected PRMT1 inhibitors. These values provide a quantitative basis for comparing their potency and selectivity.
| Inhibitor | Target(s) | IC50 (µM) for human PRMT1 | Mechanism of Action | Reference(s) |
| This compound | PRMT1, -3, -4, -5, -6 | 8.8 | Blocks peptide-substrate binding; non-competitive with S-adenosyl-L-methionine (SAM). | [1][3] |
| DCPT1061 | PRMT1, PRMT6, PRMT8 | Potent (inhibition at 5 nM) | Reduces H4R3me2a methylation, downregulates LCN2-AKT-RB pathway. | [3] |
| C-7280948 | PRMT1 | 12.8 | Selective and potent inhibitor of human PRMT1. | [5] |
| Furamidine (DB75) | PRMT1 | 9.4 | Established PRMT1 inhibitor. | [6] |
| TC-E 5003 | PRMT1 | 1.5 | Selective PRMT1 inhibitor. | [6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway of PRMT1 Inhibition
Protein arginine methyltransferase 1 (PRMT1) plays a crucial role in various cellular signaling pathways by methylating histone and non-histone proteins. Inhibition of PRMT1 by molecules like AMI-1 can disrupt these pathways, leading to downstream effects on gene expression, cell proliferation, and other cellular processes.
AMI-1 inhibits PRMT1-mediated methylation, affecting gene expression.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments used to characterize the kinetic properties of PRMT1 inhibitors like AMI-1.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[6]
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (e.g., residues 1-21) or other suitable substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
This compound and other test inhibitors
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of AMI-1 or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper or a filter membrane and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity of the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular Arginine Methylation
This method assesses the ability of an inhibitor to block PRMT1 activity within a cellular context by detecting changes in the methylation status of specific substrates.[6]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-asymmetric dimethylarginine (ADMA) or anti-H4R3me2a)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of AMI-1 or other inhibitors for a specified time.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative change in methylation levels.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of a PRMT1 inhibitor.
Workflow for kinetic analysis of a PRMT1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Target Profile of AMI-1 Free Acid: A Comparative Guide to its Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive analysis of the cross-reactivity of AMI-1 free acid, a widely used inhibitor of Protein Arginine Methyltransferases (PRMTs). By presenting quantitative data, detailed experimental protocols, and clear visualizations of its biological interactions, this document serves as an objective resource for evaluating the on- and off-target effects of this compound.
This compound is a cell-permeable, reversible inhibitor of PRMTs, a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including signal transduction, gene transcription, and DNA repair. While AMI-1 is a valuable tool for studying these pathways, a thorough understanding of its potential interactions with other cellular components is essential for accurate data interpretation.
On-Target Activity: Inhibition of Protein Arginine Methyltransferases
AMI-1 is recognized as a pan-inhibitor of PRMTs, demonstrating activity against both Type I (PRMT1, PRMT3, PRMT4/CARM1, PRMT6) and Type II (PRMT5) enzymes.[1][2] The primary mechanism of action is the blockade of peptide-substrate binding, rather than competition with the S-adenosyl-L-methionine (SAM) cofactor binding site.[1]
| Target Enzyme | IC50 (µM) | Enzyme Type | Reference |
| Human PRMT1 | 8.8 | Type I PRMT | [1] |
| Human PRMT1 | 8.8 - 137 | Type I PRMT | [3] |
| Yeast Hmt1p | 3.0 | Type I PRMT | [1] |
| Human CARM1 (PRMT4) | 74 | Type I PRMT | [3] |
| Human PRMT3 | Inhibited (IC50 not specified) | Type I PRMT | [3] |
| Human PRMT6 | Inhibited (IC50 not specified) | Type I PRMT | [3] |
| Human PRMT5 | Inhibited (IC50 not specified) | Type II PRMT | [3] |
Table 1: On-Target Inhibitory Activity of this compound against Protein Arginine Methyltransferases. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of AMI-1 against various PRMT family members. The range of IC50 values for PRMT1 highlights the dependency of this measurement on experimental conditions.
Off-Target Profile: A Look Beyond Arginine Methylation
A critical aspect of any chemical probe is its selectivity. While AMI-1 is often cited for its specificity towards arginine methyltransferases over lysine (B10760008) methyltransferases, a comprehensive evaluation reveals a broader spectrum of activity.
Selectivity Against Lysine Methyltransferases
Qualitative statements in the literature suggest that this compound does not significantly inhibit lysine methyltransferase activity in vitro.[1] However, a lack of publicly available, quantitative data from broad panel screens makes a definitive statement on its selectivity challenging. Researchers should exercise caution and consider empirical validation when using AMI-1 in systems where lysine methyltransferase activity is a confounding factor.
Other Off-Target Interactions
Beyond methyltransferases, AMI-1 has been shown to interact with other classes of enzymes and cellular pathways. Notably, it has been identified as a potent scavenger of superoxide (B77818) produced by NADPH oxidase.
| Off-Target | Effect | IC50 (µM) | Reference |
| NADPH Oxidase | Superoxide Scavenging | ~8 | |
| HIV-1 Reverse Transcriptase | Inhibition | 5 | [4] |
| Cyclooxygenase-2 (COX-2) | Expression Ameliorated | Not Applicable | [4] |
| PI3K-Akt Signaling Pathway | Attenuated | Not Applicable | |
| Wnt Signaling Pathway | Modulated | Not Applicable | |
| TGF-β/SMAD Signaling Pathway | Modulated | Not Applicable |
Table 2: Known Off-Target Activities of this compound. This table details the observed off-target effects of AMI-1, including its potent antioxidant activity and interactions with key signaling pathways.
Visualizing the Interactions of AMI-1
To provide a clearer understanding of the intended and unintended biological activities of AMI-1, the following diagrams illustrate its place within cellular signaling networks.
Figure 1: On- and Off-Target Activities of this compound. This diagram illustrates the primary inhibitory action of AMI-1 on PRMTs and its known off-target interactions.
Figure 2: Experimental Workflow for Assessing AMI-1 Activity. A generalized workflow for characterizing the in vitro and cell-based effects of AMI-1.
Detailed Experimental Protocols
For the accurate assessment of AMI-1's inhibitory properties, standardized and detailed experimental protocols are essential.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (substrate)
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction, typically by spotting the mixture onto P81 phosphocellulose paper and washing away unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AMI-1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
NADPH Oxidase Activity Assay (Chemiluminescence)
This assay measures the production of superoxide by NADPH oxidase, which can be detected by a chemiluminescent probe like lucigenin (B191737).
Materials:
-
Cell lysates or purified NADPH oxidase
-
NADPH (substrate)
-
Lucigenin (chemiluminescent probe)
-
Assay Buffer (e.g., phosphate-buffered saline)
-
This compound
-
Luminometer
Procedure:
-
In a white-walled microplate, add the cell lysate or purified enzyme to the assay buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Add lucigenin to the wells.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence over time using a luminometer.
-
The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
-
Calculate the percentage of superoxide scavenging for each AMI-1 concentration and determine the IC50 value.
Conclusion
This compound is a valuable tool for interrogating the function of protein arginine methyltransferases. However, its utility is maximized when its cross-reactivity profile is taken into account. This guide highlights that while AMI-1 is a potent pan-PRMT inhibitor, it also exhibits significant off-target effects, most notably as a scavenger of NADPH oxidase-derived superoxide. Researchers are encouraged to use this information to design well-controlled experiments and to consider the use of more selective inhibitors when dissecting the specific roles of individual PRMTs. The provided experimental protocols offer a starting point for the in-house validation and characterization of AMI-1's activity in specific experimental systems. As with any chemical probe, a critical and informed approach to its use will yield the most reliable and impactful scientific discoveries.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMI-1 free acid with other inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), focusing on their application in the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful biophysical technique used to assess the engagement of a drug candidate with its target protein within a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.
Product Performance Comparison
AMI-1 is a widely used, first-generation pan-PRMT inhibitor. While effective in studying the broad consequences of PRMT inhibition, its lack of specificity can be a drawback in dissecting the specific roles of PRMT1. Newer generations of PRMT1 inhibitors offer higher potency and selectivity. This section compares the inhibitory activity of this compound with other commercially available PRMT1 inhibitors.
| Feature | This compound | C-7280948 | DCPT1061 |
| PRMT1 IC50 | 8.8 µM (human PRMT1)[1] | ~12.8 µM (human PRMT1) | Potent inhibition (significant inhibition at 5 nM) |
| Selectivity | Pan-PRMT inhibitor (inhibits PRMT1, -3, -4, -5, and -6) | More selective for PRMT1 | Potently inhibits PRMT1, PRMT6, and PRMT8; less inhibitory to PRMT3, PRMT4, and PRMT5 |
| Mechanism of Action | Blocks peptide-substrate binding, non-competitive with S-adenosyl-L-methionine (SAM) | Not specified | Reduces H4R3me2a methylation, downregulates LCN2-AKT-RB pathway |
| Cellular Effects | Reduces cell viability, induces apoptosis | Not specified | Induces G1 cell cycle arrest, suppresses cell proliferation |
Experimental Protocols
The following are detailed methodologies for performing a Cellular Thermal Shift Assay to evaluate the target engagement of small molecule inhibitors like this compound with PRMT1.
Protocol 1: CETSA Melt Curve (Tagg Curve)
This protocol determines the change in the thermal stability of PRMT1 upon inhibitor binding.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known PRMT1 expression) in appropriate media.
-
Harvest cells and resuspend them in fresh culture medium or PBS at a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with a fixed, saturating concentration of this compound (e.g., 10-fold the IC50) or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples for 3-5 minutes at the designated temperatures in a thermal cycler, followed by a cooling step to room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a standard method like the BCA assay and normalize all samples to the same total protein concentration.
-
Analyze the levels of soluble PRMT1 by Western blot using a validated anti-PRMT1 antibody. Use a loading control antibody (e.g., β-actin or GAPDH) that does not exhibit a thermal shift.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PRMT1 remaining relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
-
The temperature at which 50% of the protein has denatured is the aggregation temperature (Tagg). A significant positive shift in the Tagg in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)
This approach assesses the potency of the inhibitor in stabilizing PRMT1 at a fixed temperature.
-
Determine Optimal Temperature:
-
First, perform a melt curve experiment (Protocol 1) with a vehicle control to determine the temperature at which approximately 50-80% of PRMT1 denatures. This will be the fixed temperature for the ITDRF experiment.
-
-
Cell Culture and Compound Treatment:
-
Culture and harvest cells as described previously.
-
Treat cell aliquots with a serial dilution of this compound (e.g., from 0.1 nM to 30 µM) and a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples at the predetermined optimal temperature for 3-5 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
-
Lysis, Separation, and Analysis:
-
Proceed with cell lysis, centrifugation, and analysis of the soluble PRMT1 fraction by Western blot as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for soluble PRMT1 at each inhibitor concentration.
-
Plot the percentage of stabilized PRMT1 against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Mandatory Visualizations
CETSA Experimental Workflow
Caption: A diagram illustrating the key steps of the Cellular Thermal Shift Assay (CETSA) workflow.
PRMT1 Signaling Pathway
Caption: A simplified diagram of the PRMT1 signaling pathway and the inhibitory action of AMI-1.
References
A Comparative Guide to the In Vitro and In Vivo Effects of AMI-1 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of AMI-1 free acid, a first-generation pan-inhibitor of Protein Arginine Methyltransferases (PRMTs). The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and preclinical drug development.
At a Glance: In Vitro vs. In Vivo Efficacy of AMI-1
| Feature | In Vitro | In Vivo |
| Target Inhibition | Potent inhibitor of multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6, with IC50 values in the micromolar range.[1] | Demonstrates target engagement in tumor tissues, indicated by reduced levels of histone arginine methylation marks (e.g., H4R3me2s and H3R8me2s). |
| Cellular Effects | Induces cell cycle arrest, inhibits proliferation, and promotes apoptosis across various cancer cell lines, including rhabdomyosarcoma, hepatocellular carcinoma, and lung cancer.[2][3] | Reduces tumor growth and weight in xenograft models of hepatocellular carcinoma and sarcoma.[3] Downregulates the expression of key survival proteins within the tumor. |
| Mechanism of Action | Blocks the peptide-substrate binding site of PRMTs, leading to the inhibition of protein arginine methylation.[4] Affects downstream signaling pathways, notably the PI3K-Akt and JAK-STAT pathways.[2] | The precise in vivo mechanisms are less defined but are presumed to mirror the in vitro effects on PRMT inhibition and downstream signaling, leading to decreased tumor cell proliferation and survival. |
| Dosage and Administration | Effective concentrations typically range from the low to high micromolar range (e.g., 10 µM to 2.4 mM) depending on the cell line and assay duration.[2][4] | Administration is primarily localized (e.g., intratumoral injections) at doses around 0.5 mg daily.[4] Systemic administration data is limited, likely due to poor bioavailability. |
| Pharmacokinetics | Not applicable. | Detailed pharmacokinetic data (ADME: Absorption, Distribution, Metabolism, Excretion) for this compound is not readily available. Its highly charged sulfonate groups are predicted to result in poor oral bioavailability and rapid clearance. |
In Vitro Effects of this compound
Enzymatic Inhibition
AMI-1 is a broad-spectrum inhibitor of PRMTs. Its inhibitory activity has been quantified against several PRMT isoforms.
| Target PRMT | IC50 Value (µM) | Reference |
| Human PRMT1 | 8.8 - 137 (varies with experimental conditions) | [1] |
| Yeast Hmt1p | 3.0 | [4] |
| Human CARM1 (PRMT4) | 74 | [1] |
| Rhabdomyosarcoma Cells (Rh30) | 129.9 | [2] |
| Rhabdomyosarcoma Cells (RD) | 123.9 | [2] |
Cellular Activity
AMI-1 has been shown to exert significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
| Cell Line | Assay | Effect | Concentration/Duration | Reference |
| Sarcoma (S180, U2OS) | Cell Viability | Inhibition of cell viability | 0.6 - 2.4 mM / 48-96 hours | [4] |
| Sarcoma (S180) | Apoptosis | Induction of apoptosis | 1.2 - 2.4 mM / 48-72 hours | [4] |
| Rhabdomyosarcoma (Rh30, RD) | Cell Viability (WST-1) | Reduced cell viability | IC50: 129.9 µM (Rh30), 123.9 µM (RD) / 72 hours | [2] |
| Rhabdomyosarcoma (Rh30, RD) | Cell Cycle | G1 phase arrest | ≥100 µM | [2] |
| Rhabdomyosarcoma (Rh30, RD) | Apoptosis | Induction of apoptosis | ≥100 µM | [2] |
| Hepatocellular Carcinoma (HCC) | Proliferation | Inhibition of proliferation | Concentration-dependent | [3] |
| Hepatocellular Carcinoma (HCC) | Apoptosis | Upregulation of Bax, downregulation of Bcl-2 | 72 hours | [3] |
In Vivo Effects of this compound
The in vivo efficacy of AMI-1 has been evaluated in several preclinical tumor models. Due to its presumed poor pharmacokinetic profile, studies have primarily utilized local administration.
| Tumor Model | Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Sarcoma (S180) | Tumor xenograft | Intratumoral, 0.5 mg daily for 7 days | Decreased tumor weight; Downregulated PRMT5 and histone methylation marks (H4R3me2s, H3R8me2s) in tumors. | [4] |
| Hepatocellular Carcinoma (HCC) | Nude mouse xenograft | Not specified | Inhibition of tumor formation. | [3] |
| Lung Cancer | Nude mouse xenograft | Not specified | In combination with radiation therapy, significantly reduced tumor weight. |
Note: Quantitative data on tumor volume reduction and specific percentages of apoptosis induction in vivo are not consistently reported in the available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by AMI-1
AMI-1's inhibition of PRMTs affects key signaling pathways involved in cell growth, proliferation, and survival. The PI3K-Akt and JAK-STAT pathways have been identified as being significantly modulated by AMI-1.
Caption: AMI-1 inhibits PRMTs, impacting the PI3K-Akt and JAK-STAT signaling pathways.
Experimental Workflow for Evaluating PRMT Inhibitors
A generalized workflow for the in vitro and in vivo assessment of PRMT inhibitors like AMI-1 is depicted below.
References
- 1. Metabolism of free fatty acids, glucose and catecholamines in acute myocardial infarction. Relation to myocardial ischemia and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Validating AMI-1 Free Acid Findings: An Orthogonal Approach
A Comparative Guide for Researchers
This guide provides a framework for validating initial findings related to the activity of AMI-1 free acid, a known inhibitor of Protein Arginine N-Methyltransferases (PRMTs). The use of orthogonal methods—distinct and independent assays—is critical for robustly confirming the on-target effects of a small molecule inhibitor and ruling out potential artifacts. This document outlines a selection of biophysical and cell-based assays that can be employed to build a comprehensive evidence package for the mechanism of action of AMI-1.
AMI-1 is a cell-permeable and reversible inhibitor of PRMTs, with reported IC50 values of 8.8 µM for human PRMT1 and 3.0 µM for yeast-Hmt1p.[1] It functions by blocking the binding of the peptide substrate without competing at the S-adenosylmethionine (SAM) cofactor binding site.[1] Given that PRMTs play a crucial role in various cellular processes, including signal transduction and gene expression, it is imperative to validate that the observed biological effects of AMI-1 are a direct consequence of its interaction with its intended targets.
The Importance of Orthogonal Validation
Relying on a single assay to validate a small molecule inhibitor can be misleading due to the potential for compound-specific artifacts or off-target effects.[2] Orthogonal methods utilize different analytical principles and technologies to interrogate the same biological question.[3][4] By corroborating findings across multiple, independent platforms, researchers can significantly increase confidence in the validity of their results.[2] This is a critical step in drug discovery and chemical biology to ensure that resources are invested in compounds with a well-defined mechanism of action.
Biophysical Methods for Direct Target Engagement
Biophysical assays are essential for confirming the direct physical interaction between this compound and its putative PRMT targets. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. A panel of biophysical techniques is recommended to build a robust validation case.[5][6][7]
Table 1: Comparison of Biophysical Methods for AMI-1 Target Validation
| Method | Parameter Measured | This compound (Hypothetical Data) | Alternative PRMT Inhibitor (e.g., EPZ015666) | Rationale for Use |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | KD = 10 µM | KD = 22 nM[8] | Confirms direct binding and provides kinetic parameters of the interaction in a label-free system. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | KD = 12 µM, n = 1.1 | KD = 25 nM, n = 0.9 | Provides a complete thermodynamic profile of the binding event, confirming a direct interaction in solution.[5][6][9] |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | ΔTm = +3.5 °C | ΔTm = +5.0 °C | A high-throughput method to assess target engagement by measuring the stabilization of the protein upon ligand binding.[5] |
Experimental Protocols: Biophysical Methods
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of this compound to a purified PRMT enzyme (e.g., PRMT1).
Methodology:
-
Immobilize recombinant human PRMT1 onto a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the AMI-1 solutions over the sensor surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface to remove bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between this compound and a PRMT.
Methodology:
-
Load a solution of purified PRMT1 into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of AMI-1 into the PRMT1 solution.
-
Measure the heat released or absorbed during each injection.
-
Integrate the heat changes and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a theoretical model to calculate the KD, stoichiometry (n), and enthalpy (ΔH) of binding.[5][9]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To assess the stabilization of a PRMT upon binding of this compound.
Methodology:
-
In a multiwell plate, combine purified PRMT1 with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Add this compound at various concentrations to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence.
-
The change in melting temperature (ΔTm) in the presence of AMI-1 indicates ligand-induced protein stabilization.
Cell-Based Methods for On-Target Activity
While biophysical methods confirm direct binding, cell-based assays are crucial to demonstrate that the inhibitor engages its target in a cellular context and elicits the expected downstream biological response.
Table 2: Comparison of Cell-Based Orthogonal Methods for AMI-1
| Method | Parameter Measured | This compound (Hypothetical Data) | Alternative PRMT Inhibitor (e.g., EPZ015666) | Rationale for Use |
| Cellular Target Engagement (Western Blot) | Reduction in substrate methylation (e.g., symmetric dimethylarginine - SDMA) | 50% reduction in global SDMA at 25 µM | 80% reduction in global SDMA at 1 µM[10] | Directly demonstrates that AMI-1 inhibits the enzymatic activity of its target PRMTs within the cell.[8] |
| Downstream Signaling Pathway Analysis | Phosphorylation status of key pathway proteins (e.g., p-Akt) | 40% decrease in p-Akt levels at 25 µM | 60% decrease in p-Akt levels at 1 µM | Validates that target inhibition by AMI-1 leads to modulation of a relevant downstream signaling cascade.[11] |
| Cell Viability/Proliferation Assay | IC50 for cell growth inhibition | IC50 = 30 µM in MCF-7 cells | IC50 in the nanomolar range for MCL cell lines[8] | Confirms that target engagement translates into a functional cellular outcome. |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Percentage of apoptotic cells | 35% increase in apoptotic cells at 50 µM after 48h | Significant induction of apoptosis at lower concentrations | Determines if the observed decrease in cell viability is due to the induction of programmed cell death.[12][8] |
Experimental Protocols: Cell-Based Methods
Cellular Target Engagement via Western Blot
Objective: To measure the inhibition of PRMT activity in cells by assessing the methylation status of a known substrate.
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to PRMT inhibition) in multi-well plates.
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a methylated substrate (e.g., an antibody that recognizes symmetric dimethylarginine - SDMA).
-
Use an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the dose-dependent reduction in substrate methylation.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the dose-dependent effect of this compound on cell proliferation.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a tetrazolium salt solution (MTT or MTS) to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the salt into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualizing the Validation Workflow and Biological Context
To further clarify the relationships between these validation methods and the biological context of AMI-1, the following diagrams are provided.
Caption: A simplified signaling pathway illustrating the role of PRMT5 and its inhibition by AMI-1.
Caption: Experimental workflow for validating primary findings with orthogonal methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. youtube.com [youtube.com]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
AMI-1 Free Acid: A Comparative Analysis of its Selectivity for Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
AMI-1 free acid is a widely utilized small molecule inhibitor in the study of protein arginine methyltransferases (PRMTs), a family of enzymes crucial in various cellular processes, including signal transduction, gene regulation, and DNA repair. This guide provides an objective comparison of AMI-1's selectivity against different PRMT family members, supported by experimental data and detailed methodologies, to aid researchers in the informed design and interpretation of their experiments.
Selectivity Profile of this compound
AMI-1 is broadly characterized as a pan-inhibitor of PRMTs, demonstrating activity against multiple members of the family. Its inhibitory potential is most pronounced against Type I PRMTs. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been reported across various studies, highlighting its broad-spectrum activity.
| Target PRMT | IC50 (µM) | Notes |
| Human PRMT1 | 8.8 - 137 | The wide range is attributed to differing experimental conditions.[1] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | Demonstrates cross-reactivity with homologous enzymes. |
| Human CARM1 (PRMT4) | 74 | [1] |
| Human PRMT3 | Inhibitory activity confirmed, specific IC50 not consistently reported. | [1] |
| Human PRMT5 | Inhibitory activity confirmed, specific IC50 not consistently reported. | [1] |
| Human PRMT6 | Inhibitory activity confirmed, specific IC50 not consistently reported. | [1] |
Experimental Protocols
The determination of IC50 values for PRMT inhibitors like AMI-1 is typically performed using in vitro methyltransferase assays. A common method is the radiometric assay, which measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
General Radiometric PRMT Inhibition Assay Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific recombinant human PRMT enzyme (e.g., PRMT1, PRMT5), a suitable methyl-acceptor substrate (e.g., histone H4 for PRMT1, histone H2A for PRMT5), and a reaction buffer (typically Tris-HCl buffer with salts and reducing agents).[4][5]
-
Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled [³H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
-
Termination: The reaction is stopped, often by the addition of an acid to precipitate the proteins.
-
Detection: The precipitated, methylated substrate is captured on a filter, and the unincorporated [³H]-SAM is washed away. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each AMI-1 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualization
PRMTs are integral components of numerous signaling pathways. The inhibition of these enzymes by AMI-1 can therefore have widespread effects on cellular function. Below are diagrams of key signaling pathways regulated by PRMT1, PRMT4, and PRMT5, generated using the DOT language for Graphviz.
PRMT1 in EGFR and Wnt Signaling
PRMT1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, both of which are critical in cell proliferation and development.[6][7][8][9]
Caption: PRMT1 positively regulates EGFR and Wnt signaling pathways.
PRMT4/CARM1 in Transcriptional Coactivation
PRMT4, also known as CARM1, functions as a transcriptional coactivator, often in concert with nuclear receptors, to regulate gene expression.[10][11][12][13][14]
Caption: PRMT4/CARM1-mediated histone methylation promotes transcriptional activation.
PRMT5 in ERK and PI3K Signaling
PRMT5 plays a significant role in major signaling pathways that control cell growth and survival, such as the ERK1/2 and PI3K/AKT pathways.[15][16][17][18][19]
Caption: PRMT5 promotes cell proliferation and survival via the ERK and PI3K pathways.
Experimental Workflow for Inhibitor Comparison
A systematic approach is necessary to compare the efficacy and selectivity of PRMT inhibitors like AMI-1.
Caption: A typical workflow for comparing the selectivity of PRMT inhibitors.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 11. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 13. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARM1 (PRMT4) Acts as a Transcriptional Coactivator during Retinoic Acid-Induced Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AMI-1 Free Acid as a Chemical Probe for Protein Arginine Methyltransferases (PRMTs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMI-1 free acid with other chemical probes for Protein Arginine Methyltransferases (PRMTs), supported by experimental data. PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, playing crucial roles in various cellular processes including signal transduction, gene transcription, and DNA repair.[1][2] Their dysregulation has been implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[1][2]
Overview of this compound
AMI-1 is a cell-permeable, reversible, and symmetrical sulfonated urea (B33335) compound that acts as an inhibitor of PRMTs.[3][4] It is one of the first-discovered PRMT inhibitors and functions by blocking the binding of the peptide substrate to the enzyme, rather than competing with the SAM cofactor.[3][5][6]
Comparative Inhibitory Activity
AMI-1 exhibits broad-spectrum activity against several PRMTs. This "pan-PRMT" inhibitory profile can be advantageous for studying the global effects of PRMT inhibition but may present challenges when dissecting the role of a specific PRMT isozyme.[7][8]
| Inhibitor | Target PRMTs | IC50 (µM) | Mechanism of Action | Key Features |
| This compound | PRMT1, PRMT3, PRMT4, PRMT5, PRMT6[3][5][8] | 8.8 (human PRMT1), 3.0 (yeast Hmt1p)[3][5][9] | Peptide-substrate competitive[3][5] | Broad-spectrum PRMT inhibitor, non-SAM competitive[6] |
| MS023 | Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6)[10][11] | - | Not specified | Type I selective[10] |
| GSK3326595 | PRMT5 | Varies by cell line | Not specified | Potent PRMT5 inhibitor[12] |
| MRTX1719 | PRMT5 (MTA-cooperative)[12] | Varies by cell line | MTA-cooperative[12] | Selective for MTAP-deleted cancers[12] |
| DCPT1061 | PRMT1, PRMT6, PRMT8[13] | Potent (inhibition at 5 nM)[13] | Reduces H4R3me2a methylation[13] | More selective than AMI-1[13] |
| C-7280948 | PRMT1[7] | ~12.8[7] | Not specified | Selective for PRMT1[7] |
| Compound P2 | PRMT1[11] | 8.73[11] | Not specified | Peptoid-based, selective for PRMT1 over PRMT5[11] |
| 3039-0164 | PRMT5[14] | 63[14] | Non-SAM competitive[14][15] | Novel non-SAM inhibitor[14][15] |
Experimental Data and Protocols
A common method to determine the inhibitory activity of compounds like AMI-1 is the ³H-labeled radioactive methylation assay.[16]
Protocol: ³H-labeled Radioactive Methylation Assay [16]
-
Component Addition: In a microplate, add the reaction buffer, recombinant human PRMT enzyme (e.g., PRMT1 or PRMT5), and the test inhibitor (e.g., this compound) at various concentrations.
-
Substrate Addition: Add the biotinylated peptide substrate (e.g., histone H4 derived peptide).
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM (S-adenosyl-L-methionine).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding an acid solution.
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Western blotting is a standard technique to assess the effect of PRMT inhibitors on cellular methylation levels.[10]
Protocol: Western Blot for Histone Methylation [10]
-
Cell Treatment: Culture cells (e.g., MCF7 cells, which have high basal levels of H4R3me2a) and treat them with varying concentrations of the PRMT inhibitor (e.g., AMI-1) for a specified duration (e.g., 48 hours).[10]
-
Histone Extraction: Isolate histones from the treated cells.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4).
-
Secondary Antibody and Detection: Incubate with a fluorescently labeled secondary antibody and visualize the protein bands using an appropriate imaging system.
-
Quantification: Quantify the band intensities and normalize the methylation signal to the total histone signal to determine the dose-dependent effect of the inhibitor.
Signaling Pathways and Experimental Workflows
PRMTs regulate a multitude of signaling pathways critical for cellular function and disease progression. For instance, PRMT1 is known to influence pathways such as TGF-β, Wnt/β-catenin, and NF-κB.[7][17][18] PRMT5 has been shown to regulate the p53 and DNA damage response pathways, as well as the cGAS/STING pathway involved in innate immunity.[1]
Caption: Overview of key signaling pathways regulated by PRMT1 and PRMT5.
A typical workflow for evaluating a novel PRMT inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Caption: A generalized workflow for the evaluation of PRMT inhibitors.[7]
Conclusion: Choosing the Right Probe
The selection of an appropriate chemical probe for studying PRMTs is critical and depends on the specific research question.
-
This compound , with its broad selectivity, is a valuable tool for investigating the general consequences of inhibiting multiple PRMTs.[7] However, caution is advised when attributing observed effects solely to the inhibition of a single PRMT.
-
For studies requiring high specificity for a particular PRMT, more selective inhibitors such as C-7280948 (for PRMT1) or GSK3326595 (for PRMT5) are more suitable choices.[7][12]
-
Emerging inhibitors like MRTX1719 offer the exciting possibility of targeting PRMT5 in a cancer-genotype-specific manner.[12]
Researchers should carefully consider the selectivity profile and mechanism of action of each inhibitor to ensure the generation of robust and interpretable data. Further head-to-head comparative studies will continue to be beneficial in delineating the relative advantages of these and other emerging PRMT inhibitors.[7]
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine N-Methyltransferase Inhibitor, AMI-1 The Protein Arginine N-Methyltransferase Inhibitor, AMI-1 controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
Safety Operating Guide
Safe Disposal of AMI-1 Free Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of AMI-1 free acid, a sulfonic acid derivative. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not located, the following procedures are based on established best practices for the disposal of acidic and sulfonic acid compounds.
Understanding the Compound: this compound
This compound, also known by its alternative names Scarlet acid and 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid), is a chemical with the CAS number 134-47-4.[1] As a sulfonic acid derivative, it is important to handle it with care, assuming it may possess corrosive and irritant properties typical of this class of compounds.[2]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any potential vapors.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat to protect from splashes |
| Respiratory Protection | Recommended if working in a poorly ventilated area or if vapors are generated. Use a NIOSH-approved respirator. |
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for neutralizing and disposing of a small, laboratory-scale quantity of this compound waste.
Materials:
-
This compound waste solution
-
Large beaker or container (at least 10 times the volume of the acid waste)
-
Stir bar and stir plate
-
Weak base solution (e.g., 5-10% sodium bicarbonate in water)
-
pH indicator strips or a calibrated pH meter
-
Cold water
-
Appropriate PPE (see table above)
Procedure:
-
Preparation and Safety Precautions:
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire procedure in a certified chemical fume hood to ensure proper ventilation.[2]
-
-
Dilution:
-
Place the large beaker containing a magnetic stir bar on a stir plate.
-
Fill the beaker with cold water, approximately 9 times the volume of the this compound waste you intend to neutralize.
-
Begin stirring the water gently.
-
Slowly and carefully add the this compound waste to the stirring water. Always add acid to water, never the other way around, to avoid a violent exothermic reaction and splashing.
-
-
Neutralization:
-
While continuing to stir the diluted acid solution, slowly add the weak base solution (e.g., sodium bicarbonate). Be cautious as this may cause some foaming or effervescence.
-
Add the base in small increments to control the reaction.
-
-
pH Monitoring:
-
Periodically, stop adding the base and check the pH of the solution using either pH indicator strips or a calibrated pH meter.
-
Continue adding the weak base until the pH of the solution is within the neutral range of 5.5 to 9.5.
-
-
Disposal:
-
Once the solution is confirmed to be neutralized, it can be safely disposed of down the sanitary sewer system.
-
Flush the drain with a large excess of water (at least 20 times the volume of the neutralized solution) to ensure it is thoroughly diluted in the wastewater stream.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the neutralization process with soap and water.
-
Wipe down the work surface in the fume hood.
-
Waste Management for Larger Quantities
For larger quantities of this compound or if local regulations prohibit the drain disposal of neutralized solutions, the following procedure should be followed:
-
Collection: Collect the this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound Waste") and any known hazard information.
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company. Provide them with all available information on the chemical.
Disclaimer: This guide is intended for informational purposes and is based on general chemical safety principles. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal. If a comprehensive Safety Data Sheet for this compound becomes available, its specific instructions should be followed.
References
Essential Safety and Handling Protocols for AMI-1 Free Acid
This guide provides crucial safety and logistical information for the handling and disposal of AMI-1 free acid, a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] Adherence to these protocols is vital for ensuring the safety of laboratory personnel and maintaining a compliant research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye irritation, and respiratory exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. Required at all times when handling the solid powder or solutions.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves offer adequate protection against incidental contact.[2] For prolonged handling or when working with concentrated solutions, consider using heavy-duty nitrile or butyl rubber gloves.[3][6] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat is required to protect skin and clothing from potential spills.[2][3] Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or Use of Fume Hood | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of fine particles.[2] All weighing and initial dilution of the powder should be performed in a fume hood.[6] |
Operational and Disposal Plan
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the powdered this compound at -20°C for long-term stability (up to 3 years).[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] The container should be tightly sealed.
Handling and Experimentation
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Conduct all work with the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.[6]
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder.
-
Avoid creating dust.
-
-
Dissolution:
-
Experimental Use:
-
Handle all solutions containing this compound with care to avoid spills and splashes.
-
If working outside a fume hood, ensure adequate ventilation.
-
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
